Venetoclax

Catalog No.
S548193
CAS No.
1257044-40-8
M.F
C45H50ClN7O7S
M. Wt
868.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venetoclax

CAS Number

1257044-40-8

Product Name

Venetoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H50ClN7O7S

Molecular Weight

868.4 g/mol

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ABT199; ABT-199; ABT 199; GDC0199; GDC0199; GDC 0199; RG7601; RG7601; RG 7601. Venetoclax; Venclexta;

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

The exact mass of the compound Venetoclax is 867.3181 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

discovery and development of venetoclax

Author: Smolecule Technical Support Team. Date: February 2026

Biological Rationale and BCL-2 Family

The B-cell lymphoma 2 (BCL-2) protein family is the key regulator of the intrinsic (mitochondrial) pathway of apoptosis [1]. This family comprises both pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM) [1] [2]. The balance between these factions determines cellular fate. In many cancers, overexpression of anti-apoptotic proteins like BCL-2 allows tumor cells to evade programmed cell death and survive indefinitely [1] [2].

Venetoclax works as a BH3-mimetic. It is a small molecule designed to mimic the function of native BH3-only proteins, which are the natural antagonists of pro-survival BCL-2 family members. By selectively binding with high affinity to the BH3-binding groove of the BCL-2 protein, this compound displaces pro-apoptotic proteins like BIM, thereby unleashing them to initiate apoptosis [1]. This process leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in cancer cell death [1].

G StressSignals Cellular Stress Signals BH3Only BH3-only Proteins (e.g., BIM, PUMA) StressSignals->BH3Only BCL2 Pro-survival BCL-2 BH3Only->BCL2 Neutralizes This compound This compound (BH3-mimetic) This compound->BCL2 Inhibits BaxBak Effector Proteins (BAX, BAK) BCL2->BaxBak Sequesters CytochromeC Cytochrome c Release BaxBak->CytochromeC Pore Formation (MOMP) Apoptosis Caspase Activation & Apoptosis CytochromeC->Apoptosis

This compound mechanism of action: this compound mimics BH3-only proteins to inhibit pro-survival BCL-2, releasing effector proteins BAX/BAK to trigger mitochondrial apoptosis [1] [2].

Discovery and Development Milestones

The development of this compound was a rational drug design process built upon decades of foundational research, as summarized in the table below.

Year Milestone Key Finding/Compound Experimental/Cinical Context
1984 BCL-2 Discovery BCL-2 gene identified in follicular lymphoma [1] Chromosomal translocation t(14;18) causes BCL-2 overexpression, the first oncogene found to inhibit apoptosis rather than promote proliferation [1].
1990s Apoptosis Regulation Elucidated BAX, BH3-only proteins discovered [1] Established heterodimerization models between pro- and anti-apoptotic BCL-2 family members; identified cytochrome c release as the key apoptotic event blocked by BCL-2 [1].
2005 First Potent BH3-Mimetic ABT-737 developed [1] Used NMR-based screening and structure-based design; a specific tool compound inhibiting BCL-XL, BCL-2, and BCL-w, but not MCL-1 [1].
2007 onwards Clinical Predecessor ABT-263 (Navitoclax) [1] Orally available derivative of ABT-737; showed clinical efficacy but caused dose-limiting thrombocytopenia due to BCL-XL inhibition [1].
2013 First Selective BCL-2 Inhibitor ABT-199 (this compound) discovered [1] Engineered from navitoclax to retain high affinity for BCL-2 but with significantly reduced affinity for BCL-XL, mitigating thrombocytopenia risk [1].
2016 Regulatory Approval First FDA and EMA approval [1] Accelerated approval for CLL with 17p deletion, based on high response rates; later approvals expanded to AML and other hematologic malignancies [1].

Key Experimental Models and Protocols

Key experiments in the this compound development pathway relied on a combination of biophysical, biochemical, and cell-based assays, as well as robust in vivo models.

  • 1. Structural Biology and Rational Drug Design: The discovery of ABT-737 and this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy-based screening and parallel synthesis [1]. Scientists used the 3D structure of BCL-2 to screen for small molecules that could bind its hydrophobic BH3 groove, then used structure-based design to optimize these fragments into high-affinity inhibitors [1].

  • 2. In Vitro Cell Viability and Apoptosis Assays

    • Purpose: To determine the direct cytotoxic effects and confirm the on-target, apoptotic mechanism of action.
    • Protocol: Cell lines (e.g., MV4;11 AML cells) are treated with serial dilutions of this compound. After 24-72 hours, apoptosis is quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry [3]. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membranes.
  • 3. Protein-Protein Interaction Assays

    • Purpose: To demonstrate that this compound disrupts the binding between BCL-2 and pro-apoptotic proteins.
    • Protocol: Surface Plasmon Resonance (SPR) or Co-Immunoprecipitation (Co-IP) can be used. For Co-IP, cell lysates from treated and untreated cancer cells are incubated with an antibody against BCL-2. The immunoprecipitated complexes are then analyzed by Western blot to detect the amount of bound BIM, confirming the displacement of BIM from BCL-2 by this compound [1].
  • 4. In Vivo Efficacy Models

    • Purpose: To evaluate the anti-tumor activity and safety of this compound in a living organism.
    • Protocol: Immunocompromised mice (e.g., NSG mice) are transplanted with human leukemia cells (cell-line derived or patient-derived xenografts). Once the tumor is established, mice are randomized to receive either vehicle control, this compound, a comparator drug, or a combination. Tumor burden and overall survival are monitored as key endpoints [4].

Clinical Applications and Quantitative Data

This compound has shown significant clinical efficacy in various hematologic malignancies, primarily in combination regimens. The table below summarizes key efficacy data from recent studies.

Disease Context Regimen Key Efficacy Outcomes Study Phase / Context
Newly Diagnosed AML (unfit for intensive chemo) This compound + Azacitidine (or Decitabine) Established standard of care; significantly higher response rates and overall survival vs. hypomethylating agent alone [1]. Phase 3 (Regulatory Approval)
Relapsed/Refractory AML (this compound-resistant) Lisaftoclax (novel BCL-2i) + Azacitidine ORR: 31.8% (in efficacy-evaluable patients); responses observed in patients with TP53 mutations and complex karyotypes [5]. Phase Ib/II (Investigational)
T-cell Acute Lymphoblastic Leukemia (T-ALL) This compound + Chidamide (HDACi) + Azacitidine 4 of 5 high-risk patients achieved CR/CRi after one cycle; 4 achieved deep molecular remission (MRD-negative) [6]. Case Series (Investigational)
Chronic Lymphocytic Leukemia (CLL) This compound + Acalabrutinib (BTKi) Fixed-duration regimen reduced risk of progression/death by 35% (HR 0.65) vs. chemoimmunotherapy [7]. Phase 3 (Regulatory Submission)

Overcoming Resistance and Future Directions

A major challenge in this compound therapy is the development of resistance. Key mechanisms and emerging strategies to overcome them are active areas of research.

  • 1. Mitochondrial Adaptations: A 2025 study identified that resistant leukemia cells reshape their mitochondria by overexpressing the OPA1 protein, which creates tighter folds (cristae) in the inner mitochondrial membrane. This structural change traps cytochrome c, preventing its release and blocking apoptosis. Using small-molecule OPA1 inhibitors in combination with this compound restored cell death and prolonged survival in mouse models of AML [4].

  • 2. Upregulation of Alternative Pro-Survival Proteins: Resistance often occurs through the overexpression of other BCL-2 family members, particularly MCL-1 and BCL-XL [1] [3]. This has spurred the development of:

    • Next-generation BCL-2 inhibitors: Lisaftoclax (APG-2575) is an investigational BCL-2 inhibitor that has shown promise in early clinical trials. Notably, it has demonstrated activity in some patients who had become refractory to this compound, suggesting a potential differentiated profile [5].
    • Dual-targeting and Polypharmacology: Researchers are designing single molecules that inhibit multiple targets. One approach involves grafting HDAC inhibitor motifs onto the this compound structure, creating chimeric molecules that simultaneously inhibit BCL-2 and HDACs, which have shown synergistic anti-leukemic activity in preclinical models [3].
  • 3. Novel Therapeutic Modalities: The field is exploring new targeting strategies, including PROTACs (Proteolysis Targeting Chimeras) designed to degrade, rather than just inhibit, BCL-XL or MCL-1, and antibody-drug conjugates (ADCs) to achieve tumor-specific delivery and mitigate on-target toxicities [1].

G Resistance This compound Resistance Mech1 Mitochondrial Remodeling (OPA1 Overexpression) Resistance->Mech1 Mech2 Upregulation of MCL-1/BCL-XL Resistance->Mech2 Strategy1 OPA1 Inhibitors Mech1->Strategy1 Counteracts Strategy2 Next-Gen BCL-2 Inhibitors (e.g., Lisaftoclax) Mech2->Strategy2 Targets Strategy3 Dual-Targeting Agents (e.g., BCL-2/HDAC Inhibitors) Mech2->Strategy3 Targets Strategy4 Novel Modalities (PROTACs, ADCs) Mech2->Strategy4 Targets

Strategies to overcome this compound resistance: Research focuses on OPA1 inhibition, novel BCL-2 inhibitors, dual-targeting agents, and new modalities like PROTACs to counter mitochondrial remodeling and upregulation of other pro-survival proteins [4] [1] [3].

Conclusion

The journey of this compound from fundamental biological discovery to clinical application is a powerful example of translational medicine. Its development was guided by a deep understanding of the BCL-2 family and apoptosis regulation. While resistance remains a challenge, ongoing research into the mechanisms of resistance and the development of next-generation compounds and rational combination therapies continues to advance the field, offering hope for improved outcomes for patients with cancer.

References

BCL-2 protein structure and venetoclax binding

Author: Smolecule Technical Support Team. Date: February 2026

BCL-2 Protein Family: Structure and Function

The BCL-2 family proteins are defined by the presence of up to four Bcl-2 Homology (BH) domains (BH1-BH4) and are pivotal regulators of the intrinsic (mitochondrial) apoptosis pathway [1]. They can be classified into three main functional groups, as summarized in the table below.

Classification Example Proteins BH Domains Present Primary Function
Anti-apoptotic BCL-2, BCL-XL, BCL-w, MCL-1 BH1, BH2, BH3, BH4 Promote cell survival by inhibiting pro-apoptotic members [2] [1].
Pro-apoptotic Effectors Bax, Bak, Bok BH1, BH2, BH3 Directly execute apoptosis by permeabilizing the mitochondrial outer membrane [3] [1].
BH3-only Proteins Bid, Bim, Bad, Puma, Noxa BH3 only Sense cellular stress and neutralize anti-apoptotic proteins or directly activate Bax/Bak [3].

Structural Biology and Mechanism Structural studies reveal that despite divergent amino acid sequences, BCL-2 family members share a remarkably similar three-dimensional fold. This fold consists of two central, hydrophobic alpha-helices surrounded by six or seven amphipathic helices [4]. A key structural feature of anti-apoptotic proteins like BCL-2 and BCL-XL is a prominent hydrophobic groove on their surface [4]. This groove serves as the binding site for the α-helical BH3 domains of pro-apoptotic partners like Bak and Bad [4]. By sequestering these pro-apoptotic proteins, BCL-2 prevents the activation of Bax and Bak, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death [3].

Venetoclax: Mechanism of Action and Binding

This compound (ABT-199) is a first-in-class, selective, oral BCL-2 inhibitor [1]. It functions as a BH3-mimetic, meaning its molecular structure is designed to mimic the critical BH3 domain of native pro-apoptotic proteins [5].

  • Binding Mechanism: this compound competitively binds to the hydrophobic groove on the surface of the BCL-2 protein [4] [6]. This binding physically blocks BCL-2 from interacting with and neutralizing pro-apoptotic proteins like Bax and Bak.
  • Induction of Apoptosis: With BCL-2 inhibited, pro-apoptotic proteins are free to activate Bax and Bak. These effector proteins oligomerize and form pores in the mitochondrial outer membrane, a process known as MOMP. This leads to the release of cytochrome c and other factors, triggering the caspase cascade and ultimately leading to programmed cell death [5] [1].

The following diagram illustrates the mechanism of how this compound inhibits BCL-2 to induce apoptosis:

G BCL2 BCL-2 (Anti-apoptotic) ProApoptotic Pro-apoptotic Protein (e.g., BIM, BAX) BCL2->ProApoptotic Binds and neutralizes ProApoptotic_2 Pro-apoptotic Protein (e.g., BIM, BAX) BCL2->ProApoptotic_2 Apoptosis Apoptosis Inhibited ProApoptotic->Apoptosis This compound This compound (BH3-mimetic) This compound->BCL2 Occupies hydrophobic groove ApoptosisActive Apoptosis Activated ProApoptotic_2->ApoptosisActive Activates BAX/BAK oligomerization and MOMP

Experimental & Clinical Considerations

Therapeutic Application and Resistance this compound is approved for the treatment of certain types of leukemia, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) [1]. A key to its efficacy in AML is that leukemic stem cells are particularly dependent on BCL-2 for survival, providing a therapeutic window [5]. However, resistance remains a significant clinical challenge. Major mechanisms of resistance include:

Resistance Mechanism Description
Upregulation of Alternative Proteins Overexpression of other anti-apoptotic proteins (e.g., MCL-1, BCL-XL) that are not targeted by this compound can compensate for BCL-2 inhibition [5] [3].
BCL-2 Mutations Mutations in the BCL-2 gene (e.g., F104L, F104C) can reduce the binding affinity of this compound without impairing the protein's pro-survival function [1].
Metabolic Adaptations Mitochondrial adaptations and metabolic rewiring in cancer cells can bypass the apoptotic blockade induced by this compound [5].

Computational and Preclinical Methods Modern drug discovery employs integrated computational approaches to identify and optimize BCL-2 inhibitors.

  • Virtual Screening: Large libraries of compounds (e.g., natural product databases) can be screened using pharmacophore models and molecular docking against the BCL-2 structure (e.g., PDB ID: 6O0K) to identify potential inhibitors [6].
  • Binding Affinity Assessment: The stability and strength of ligand binding are evaluated using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations [6].
  • Density Functional Theory (DFT): This quantum mechanical method is used to calculate electronic properties (e.g., HOMO-LUMO energy gaps) of potential drug molecules to assess their chemical reactivity and stability [6].

The following diagram outlines a typical workflow for the virtual screening of BCL-2 inhibitors:

G Start Compound Library (e.g., 407,270 molecules) Filter Filtering (e.g., Lipinski's Rule of Five) Start->Filter Prep Ligand/Protein Preparation Filter->Prep Dock Molecular Docking (HTVS -> SP -> XP) Prep->Dock Analysis Binding Analysis (MM-GBSA, DFT) Dock->Analysis Output Hit Compounds Analysis->Output

Future Directions and Therapeutic Potential

Research continues to focus on overcoming this compound resistance. Promising strategies include:

  • Combination Therapies: Using this compound in combination with agents that target other anti-apoptotic proteins (like MCL-1 inhibitors) or with hypomethylating agents in AML [5].
  • Natural Products and Phytochemicals: Compounds like curcumin, quercetin, and others have shown pre-clinical potential to modulate BCL-2 family proteins and overcome resistance, though their poor bioavailability remains a challenge [5].
  • Targeting the Ubiquitin-Proteasome System: Since the stability of BCL-2 family proteins is regulated by ubiquitination, targeting the ubiquitin-proteasome system presents another avenue for therapeutic intervention [3].

References

Comprehensive Technical Guide: Venetoclax and the Intrinsic Apoptosis Pathway in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Venetoclax and Apoptosis Targeting

This compound (ABT-199/GDC-0199) represents a groundbreaking advancement in targeted cancer therapy as a first-in-class, orally bioavailable BH3-mimetic that selectively inhibits the B-cell lymphoma-2 (BCL-2) protein. This targeted agent has fundamentally transformed treatment paradigms for various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). The drug's development emerged from the understanding that dysregulation of the intrinsic apoptotic pathway represents a critical vulnerability in cancer cells, allowing them to evade programmed cell death and promote tumor survival. This compound received initial FDA approval in 2016 for CLL patients with 17p deletion who had received prior therapy, with subsequent expanded approvals for broader CLL indications and, in 2018, for AML in combination with hypomethylating agents or low-dose cytarabine for elderly or unfit patients [1] [2].

The clinical significance of this compound lies in its ability to deliver rapid onset apoptosis in cancer cells through a TP53-independent mechanism, making it particularly valuable for treating malignancies with TP53 mutations that confer resistance to conventional chemotherapies [1]. In clinical trials, this compound-based regimens have demonstrated impressive efficacy, with approximately 70% response rates in de novo older AML patients when combined with hypomethylating agents like azacitidine [3]. However, despite these promising results, the development of both intrinsic and acquired resistance remains a substantial clinical challenge that limits long-term therapeutic efficacy [4]. This technical guide comprehensively examines the molecular mechanisms of this compound action, analyzes emerging resistance pathways, details experimental approaches for investigating this compound response, and outlines strategic approaches to overcome resistance mechanisms.

Molecular Mechanism of this compound in Intrinsic Apoptosis

Regulation of the Intrinsic Apoptotic Pathway

The intrinsic apoptotic pathway (also known as the mitochondrial pathway) is stringently regulated by the BCL-2 protein family, which consists of both pro-survival and pro-apoptotic members. The anti-apoptotic proteins include BCL-2, BCL-XL, MCL-1, BFL-1, and BCL-W, which function to preserve mitochondrial outer membrane integrity and prevent cytochrome c release. opposing these pro-survival factors are the pro-apoptotic proteins, which include the effector proteins BAX and BAK and the BH3-only proteins (BIM, BID, BAD, NOXA, PUMA, HRK) that act as cellular stress sensors [4]. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic effectors, maintaining cellular viability. However, following cellular stress signals (e.g., DNA damage, oxidative stress), BH3-only proteins become activated and displace BAX/BAK from their anti-apoptotic counterparts, triggering BAX/BAK oligomerization, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation,

ultimately executing programmed cell death [4].

This compound as a Selective BCL-2 Inhibitor

This compound functions as a highly selective BH3-mimetic that specifically targets the BCL-2 protein with sub-nanomolar affinity (Kᵢ < 0.01 nM). Its molecular mechanism involves competitively binding to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM that are sequestered by BCL-2 [2]. This displacement initiates the apoptotic cascade by freeing BIM and other BH3-only proteins to activate BAX and BAK directly. The resulting BAX/BAK oligomerization forms pores in the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm [4]. Cytochrome c then facilitates the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspases-3 and -7, culminating in apoptotic cell death.

The selectivity profile of this compound is crucial to its therapeutic utility, as it demonstrates significantly lower binding affinity for other anti-apoptotic family members, including BCL-XL (Kᵢ = 48 nM), BCL-W (Kᵢ = 21 nM), and MCL-1 (Kᵢ > 440 nM) [2]. This selectivity profile distinguishes this compound from earlier-generation BH3-mimetics like navitoclax (ABT-263), which inhibits both BCL-2 and BCL-XL and causes dose-limiting thrombocytopenia due to BCL-XL's essential role in platelet survival [2]. The targeted nature of this compound thus enables potent BCL-2 inhibition while circumventing the thrombocytopenia associated with broader-spectrum BCL-2 family inhibition.

Table 1: Selectivity Profile of this compound for BCL-2 Family Proteins

Protein Target Binding Affinity (Kᵢ) Biological Consequence of Inhibition
BCL-2 < 0.01 nM Therapeutic apoptosis induction in malignant cells
BCL-XL 48 nM Avoidance of platelet toxicity (thrombocytopenia)
BCL-W 21 nM Unknown clinical significance
MCL-1 > 440 nM Avoidance of potential cardiac and other toxicities
Structural Basis of this compound Action

The structural basis for this compound's selectivity stems from rational drug design leveraging a unique BCL-2-small molecule co-crystal structure. This compound fits precisely within the hydrophobic BH3-binding groove of BCL-2, forming critical interactions that mimic those of native BH3-only proteins [2]. This precise molecular complementarity enables this compound to effectively compete with native BH3 domains for BCL-2 binding while exhibiting minimal interaction with the structurally distinct BH3-binding grooves of BCL-XL and MCL-1. The drug's orally bioavailable nature further enhances its clinical utility, allowing for chronic administration in outpatient settings.

Mechanisms of Resistance to this compound

Genetic and Molecular Resistance Mechanisms

Resistance to this compound represents a significant clinical challenge and emerges through diverse molecular mechanisms. Upregulation of alternative anti-apoptotic proteins, particularly MCL-1 and BCL-XL, constitutes a primary resistance pathway across multiple hematologic malignancies [2] [4] [5]. These proteins can sequester pro-apoptotic effectors that are released following BCL-2 inhibition, thereby maintaining mitochondrial integrity and circumventing apoptotic commitment. Additionally, BCL2 gene mutations that affect the BH3-binding groove can directly interfere with this compound binding, reducing drug efficacy [1]. Specific mutations such as the F104L substitution in the BH3-binding groove have been experimentally demonstrated to potentially disrupt this compound binding and confer resistance [2].

Recent research has identified BCL2A1 (BFL-1) overexpression as another significant resistance mechanism in AML. BCL2A1 expression positively correlates with this compound resistance in primary AML samples, and induced overexpression in AML cell lines results in at least a 20-fold increase in this compound IC₅₀ values [3]. Furthermore, mutations in signaling pathways—including KRAS, PTPN11, and SF3B1—have been associated with relative this compound resistance, potentially through the activation of downstream survival pathways that modulate apoptotic thresholds [3]. The microenvironmental influence also contributes significantly to resistance, as cytokine-mediated signaling—particularly through BAFF (B-cell activating factor)—can induce rapid upregulation of MCL-1 and BCL-XL in surviving cells following this compound exposure [6].

Table 2: Major Genetic Alterations Associated with this compound Resistance

Genetic Alteration Functional Consequence Malignancies Where Observed
BCL2 mutations (e.g., F104L) Reduced this compound binding affinity CLL, NHL
MCL-1 upregulation Sequesters pro-apoptotic proteins released from BCL-2 AML, CLL, ALL, MM
BCL-XL upregulation Compensatory anti-apoptotic function CLL, NHL
BCL2A1 overexpression Alternative anti-apoptotic protein binding AML, especially FAB M4/M5
TP53 loss/mutation Impacts p53-mediated apoptotic signaling CLL, AML
KRAS/PTPN11 mutations Activates MAPK and AKT survival pathways AML
Functional and Adaptive Resistance Mechanisms

Beyond genetic alterations, functional adaptations contribute significantly to this compound resistance. Recent evidence indicates that this compound can induce sublethal mitochondrial outer membrane permeabilization (MOMP) in resistant AML cells, triggering limited caspase activation and DNA damage without committing cells to apoptosis [7]. This sublethal apoptotic signaling creates a vulnerability that can be therapeutically exploited, as these cells may exhibit heightened sensitivity to additional stressors like PARP inhibition or DNA-damaging agents.

Cellular heterogeneity in apoptotic response further complicates treatment efficacy. Single-cell analyses reveal that following this compound exposure, cells exhibit a spectrum of apoptotic commitment, with subpopulations demonstrating only weak to moderate Annexin V induction retaining proliferative capacity and contributing to disease persistence [7]. Additionally, metabolic adaptations—particularly dependencies on mitochondrial energetics—have been implicated in this compound resistance, with resistant cells demonstrating altered mitochondrial bioenergetics that can be targeted therapeutically [8].

Clinical and Pathological Correlates of Resistance

Clinical observations have identified specific disease subtypes and patient characteristics associated with this compound resistance. In AML, the myelomonocytic (FAB M4) and monocytic (FAB M5) subtypes demonstrate relative resistance, potentially linked to their higher baseline expression of BCL2A1 and other alternative anti-apoptotic proteins [3]. Additionally, transformed AML and cases with low blast count/high monocyte or neutrophil count show reduced sensitivity to this compound [3]. In contrast, certain genetic subtypes—particularly PML-RARA-rearranged AML (FAB M3)—demonstrate heightened sensitivity, possibly due to their favorable balance of BCL-2 family protein expression with high BCL-2 and low BCL2A1 levels [3].

Experimental Approaches for Investigating this compound Response

In Vitro Assessment of this compound Sensitivity

Cell viability assays form the cornerstone of in vitro this compound testing. The CellTiter-Glo Luminescent Cell Viability Assay provides a robust method for quantifying this compound sensitivity by measuring cellular ATP levels as a proxy for viability following drug exposure [2]. For apoptosis-specific assessment, Annexin V/propidium iodide (PI) staining coupled with flow cytometry enables discrimination of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [9]. This approach was effectively employed in studies demonstrating this compound-induced apoptosis in ALL blasts, where researchers observed a significant increase in apoptosis in treatment groups compared to controls [9].

Western blot analysis of BCL-2 family proteins provides crucial mechanistic insights into this compound response and resistance. Standard protocols involve cell lysis in RIPA buffer supplemented with protease inhibitors, separation of proteins (20-30 μg total protein) by SDS-PAGE, transfer to PVDF membranes, and probing with specific antibodies against BCL-2 family members (BCL-2, MCL-1, BCL-XL, BIM, BAX) and apoptosis markers (cleaved caspases, PARP cleavage) [2] [10]. For example, this technique has demonstrated BCL-2 dephosphorylation and increased effector caspase-3 cleavage following this compound treatment in responsive B-ALL cell lines [10].

Generation of this compound-Resistant Models

Resistant cell line generation provides valuable tools for investigating resistance mechanisms. Standard protocols involve chronic exposure of parental cells to gradually increasing this compound concentrations over several weeks to months, maintaining selection pressure by culturing resistant variants in at least 1 μM this compound [2]. These models have been successfully established across various hematologic malignancies, including AML (e.g., MOLM-13, MV4-11), lymphoma (e.g., HBL1, U2932), and ALL cell lines [2] [7]. Molecular characterization of these resistant derivatives typically reveals upregulated MCL-1 or BCL-XL expression, and sometimes concurrent decreases in pro-apoptotic proteins [2].

Primary patient-derived models offer enhanced clinical relevance. Protocols for establishing patient-derived xenograft (PDX) models involve transplanting primary patient leukemic cells into immunodeficient mice, then testing this compound sensitivity ex vivo or in vivo [10]. Additionally, direct processing of primary patient samples through Ficoll density gradient centrifugation to isolate peripheral blood mononuclear cells (PBMCs) or blast cells enables short-term ex vivo drug testing [9]. These approaches preserve the cellular heterogeneity and microenvironmental influences that significantly impact treatment response in clinical settings.

Advanced Mechanistic Studies

BH3 profiling and its refined version, mitochondrial profiling, represent powerful techniques for identifying functional dependencies on specific anti-apoptotic proteins. These assays measure mitochondrial membrane depolarization or cytochrome c release following exposure to specific BH3 domain peptides that selectively target different anti-apoptotic family members [5]. This approach can identify "primed" cells reliant on BCL-2 for survival, predicting this compound sensitivity, and detect dependencies on alternative anti-apoptotic proteins like MCL-1 that may mediate resistance.

Single-cell analysis techniques provide unprecedented resolution for characterizing heterogeneous responses to this compound. Mass cytometric (CyTOF) profiling enables high-dimensional analysis of signaling proteins, proliferation markers, and apoptosis regulators at single-cell resolution [6]. This approach has revealed rapid adaptive changes in surviving cells following this compound exposure, including upregulation of MCL-1 and BCL-XL. Additionally, live-cell imaging with caspase activation reporters (e.g., caspase-3/7 green dye) and cell death markers (e.g., cytotox red dye) enables real-time tracking of apoptotic commitment and sublethal signaling in heterogeneous cell populations [7].

G cluster_0 Intrinsic Apoptosis Pathway cluster_1 This compound Mechanism cluster_2 Resistance Mechanisms Stress Stress BH3_only BH3-only Proteins (BIM, BID, BAD, NOXA, PUMA) Stress->BH3_only Activation BCL2 BCL-2 (Anti-apoptotic) BH3_only->BCL2 Sequestered by BAX_BAK BAX/BAK (Pro-apoptotic Effectors) BH3_only->BAX_BAK Direct Activation BCL2->BAX_BAK Sequesters Free_BH3 Free BH3-only Proteins BCL2->Free_BH3 Releases MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Oligomerization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase Caspase Activation Cytochrome_c->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->BCL2 Inhibits MCL1_BCLXL MCL-1/BCL-XL Upregulation MCL1_BCLXL->Free_BH3 Resequester BCL2_mutations BCL-2 Mutations BCL2_mutations->this compound Reduced Binding Microenvironment Microenvironment Signaling Microenvironment->MCL1_BCLXL Induces

Diagram 1: Molecular mechanism of this compound in intrinsic apoptosis pathway and major resistance mechanisms. This compound inhibits BCL-2, releasing BH3-only proteins that activate BAX/BAK oligomerization, leading to mitochondrial outer membrane permeabilization and apoptosis. Resistance mechanisms include MCL-1/BCL-XL upregulation, BCL-2 mutations, and microenvironment-mediated survival signaling.

Strategies to Overcome this compound Resistance

Rational Combination Therapies

Combination with MCL-1 inhibitors represents a promising approach to overcome this compound resistance driven by MCL-1 upregulation. Preclinical studies demonstrate strong synergistic cell killing when this compound is combined with selective MCL-1 inhibitors like S63845 or AZD5991 across multiple this compound-resistant AML models [2] [3]. Similarly, BCL-XL-selective inhibitors (e.g., A-1155463) show synergistic activity in models where BCL-XL upregulation mediates resistance [2]. However, the clinical development of direct MCL-1 inhibitors has been complicated by on-target cardiac toxicity, necessitating careful risk-benefit assessment [4].

Combination with hypomethylating agents (azacitidine, decitabine) has become a standard-of-care in AML based on impressive clinical trial results. The mechanistic basis for this synergy may involve reduction of MCL-1 expression and modulation of apoptotic thresholds through epigenetic rewiring [4] [3]. Recent evidence suggests that the addition of PARP inhibitors to this compound-azacitidine combinations can further enhance efficacy, particularly in this compound-resistant AML, by exploiting this compound-induced sublethal DNA damage [7].

Targeting upstream signaling pathways that regulate anti-apoptotic protein expression provides another strategic approach. FLT3 inhibitors (e.g., gilteritinib), MEK inhibitors, and SYK inhibitors can suppress MCL-1 and BCL-XL upregulation, potentially re-sensitizing resistant cells to this compound [5]. Additionally, microenvironment-disrupting agents like ibrutinib (BTK inhibitor) may overcome resistance mediated by niche-derived survival signals in CLL and other B-cell malignancies [5].

Biomarker-Driven Patient Stratification

Predictive biomarkers are increasingly important for optimizing this compound therapy. BCL-2 family protein expression profiling by flow cytometry, Western blot, or RNA sequencing can identify patients likely to respond based on high BCL-2 expression or those likely to resist due to high MCL-1, BCL-XL, or BCL2A1 expression [3]. Specific genetic alterations—including KRAS, PTPN11, or SF3B1 mutations—may indicate relative resistance, while PML-RARA rearrangements predict heightened sensitivity [3].

Functional assays like BH3 profiling provide dynamic assessment of apoptotic dependencies that may better predict response than static biomarker measurements. This approach can identify "primed" malignancies dependent on BCL-2 that are likely to respond to this compound, as well as those with inherent dependencies on MCL-1 or BCL-XL that may require combination approaches [5]. Implementation of these biomarker strategies in clinical practice will enable more precise patient selection and improve therapeutic outcomes.

Table 3: Promising Combination Strategies to Overcome this compound Resistance

Combination Approach Mechanistic Rationale Development Status
This compound + MCL-1 inhibitors Directly targets primary resistance mechanism Preclinical/early clinical (toxicity concerns)
This compound + BCL-XL inhibitors Targets BCL-XL-mediated resistance Preclinical (thrombocytopenia risk)
This compound + Hypomethylating agents Reduces MCL-1 expression, epigenetic sensitization FDA-approved for AML
This compound + PARP inhibitors Exploits sublethal DNA damage from this compound Preclinical/early clinical
This compound + FLT3 inhibitors Targets upstream signaling that regulates MCL-1 Clinical trials
This compound + MEK inhibitors Suppresses MAPK-driven MCL-1 expression Preclinical/clinical studies
This compound + BTK inhibitors Disrupts microenvironmental survival signals Clinical use in CLL

Conclusion and Future Perspectives

This compound represents a paradigm-shifting therapeutic that has fundamentally advanced the treatment of hematologic malignancies by specifically targeting the intrinsic apoptotic pathway. Its high selectivity for BCL-2 and oral bioavailability have enabled effective targeting of apoptotic dependencies while minimizing off-target toxicities associated with broader BCL-2 family inhibition. However, the emergence of both intrinsic and acquired resistance remains a substantial clinical challenge that limits long-term disease control.

Future research directions should focus on refining patient selection strategies through integrated molecular and functional profiling, developing novel combination approaches that target resistance mechanisms without excessive toxicity, and identifying therapeutic vulnerabilities in persister cells that survive this compound exposure. The emerging understanding of sublethal apoptotic signaling and metabolic adaptations in resistant cells opens new avenues for therapeutic intervention that may extend the benefits of this compound to more patients and improve long-term outcomes across hematologic malignancies.

G cluster_0 Experimental Workflow for this compound Testing cluster_1 Assessment Methods cluster_2 Therapeutic Strategies Sample Primary Patient Samples or Cell Lines Processing PBMC/Blast Isolation (Ficoll Density Gradient) Sample->Processing Culture Cell Culture (IMDM/RPMI + Serum) Processing->Culture Treatment This compound Treatment (Dose Response) Culture->Treatment Viability Viability Assays (CellTiter-Glo, Annexin V/PI) Treatment->Viability Molecular Molecular Analysis (Western Blot, RNA-seq) Treatment->Molecular Functional Functional Assays (BH3 Profiling, CyTOF) Treatment->Functional Mechanisms Resistance Mechanisms (Protein Upregulation, Mutations) Viability->Mechanisms Molecular->Mechanisms Functional->Mechanisms Combos Rational Combinations (MCL-1i, HMA, PARPi) Mechanisms->Combos Biomarkers Biomarker Development (BCL-2 Family, Genetic) Mechanisms->Biomarkers Scheduling Optimized Scheduling (Sequential vs Concurrent) Mechanisms->Scheduling

References

Core Mechanisms and Assay Reappraisal

Author: Smolecule Technical Support Team. Date: February 2026

1. The Apoptotic Machinery and BH3 Mimetics BH3 mimetics are small molecules that antagonize anti-apoptotic BCL-2 family proteins (such as BCL-2, BCL-XL, and MCL-1), thereby promoting mitochondrial outer membrane permeabilization (MOMP) and apoptosis [1]. Their mechanism is founded on disrupting the interaction between the pro-apoptotic BH3 domain and the hydrophobic pocket of anti-apoptotic proteins [1]. Venetoclax, a selective BCL-2 inhibitor, has demonstrated significant clinical efficacy in hematologic malignancies like CLL and AML [2] [3].

2. A Critical Reappraisal of BH3 Profiling Assays A pivotal 2025 study has raised important limitations of traditional BH3 profiling assays that use permeabilized cells [2] [4]. Key findings include:

  • Loss of Specificity in Permeabilized Systems: While intact cells show clear, specific sensitivity to this compound (IC50 ~10 nM at 24h), dose-response in permeabilized cells requires high (µM) concentrations of the drug and cannot reliably distinguish BCL-2 inhibition from inhibition of other anti-apoptotic proteins like MCL-1 or BCL-XL [2].
  • Non-Specific MOMP at High Concentrations: The mitochondrial depolarization observed at high BH3 mimetic concentrations in permeabilized cells was largely BAX/BAK-independent, indicating a non-specific effect not reflective of genuine apoptotic priming [2].
  • Inability to Recapitulate Secondary Effects: In intact cells, selective BCL-2 inhibition causes a redistribution of BH3-only proteins to other pro-survival proteins. This critical secondary effect is not accurately captured in the short time frame or altered biophysical conditions of permeabilized cell assays [2].

The diagram below illustrates the fundamental differences in how intact and permeabilized cells respond to BH3 mimetics.

G Start Start: Cancer Cell IntactPath Intact Cell Assay Start->IntactPath PermPath Permeabilized Cell Assay Start->PermPath IntactMech Mechanism: • Full cellular context • Redistribution of BH3-only proteins • Specific, low-dose response IntactPath->IntactMech PermMech Mechanism: • Altered biophysics • Limited time frame • Non-specific, high-dose MOMP PermPath->PermMech IntactResult Outcome: Reliable identification of true apoptotic dependencies IntactMech->IntactResult PermResult Outcome: Unreliable for identifying specific anti-apoptotic dependencies PermMech->PermResult

Experimental Protocols & Emerging Techniques

1. Conventional BH3 Profiling (Permeabilized Cells) This classic protocol measures mitochondrial depolarization or cytochrome c release after targeted permeabilization.

  • Cell Preparation: Suspend 3 million cells in 1.65 mL MEB2P buffer (150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM succinate, 0.25% poloxamer 188) [5].
  • Permeabilization & Incubation: Transfer 15 µL of cell suspension to a 384-well plate containing 0.002% digitonin and increasing concentrations of BH3-only peptides (e.g., BIM, BAD, PUMA) or BH3 mimetics [5].
  • Incubation & Readout: Incubate for 1 hour. Fix cells with 4% PFA, then neutralize. Stain with an Alexa-488-conjugated cytochrome c antibody and Hoechst 33342, followed by analysis via flow cytometry [5].

2. Streamlined BH3 Drug Toolkit (Live-Cell Assay) A recent methodological improvement uses BH3 mimetic drugs (not peptides) on live cells, offering a more physiologically relevant and simpler workflow [5].

  • Key Modifications:
    • No Permeabilization: Uses the innate cell-penetrating ability of small-molecule BH3 mimetics.
    • Alternative Readout: Employs Annexin V/7AAD staining to measure apoptosis via flow cytometry, avoiding complex cytochrome c measurement.
    • Internal Controls: Uses cell lines with known dependencies on BCL-2, BCL-XL, and MCL-1 as internal controls for assay reproducibility and cross-batch comparison [5].
  • Procedure: Culture cells with a panel of BH3 mimetics. After incubation, stain with Annexin V/7AAD and analyze by flow cytometry. Results are normalized to the internal control cell lines to determine specific anti-apoptotic dependencies [5].

3. Dynamic BH3 Profiling (DBP) DBP involves measuring changes in mitochondrial priming after ex vivo treatment with a drug of interest. This can identify early drug-induced changes in apoptotic signaling and shifts in dependencies on anti-apoptotic proteins, useful for predicting synergistic combinations [5].

The table below summarizes the quantitative data on this compound activity from key studies.

Cell Type / Context Assay Type Key Metric (e.g., IC50) Experimental Context / Finding
CLL cells [2] Permeabilized Cells IC50 > 1 µM BH3 profiling; high concentration required, non-specific
CLL cells [2] Intact Cells (1.5h) IC50 ~ 1 µM Short-term viability assay
CLL cells [2] Intact Cells (24h) IC50 ~ 10 nM Long-term viability assay; demonstrates true potency
venR-AML cell lines [6] Intact Cells >100-fold shift in IC50 Acquired this compound resistance (e.g., venR-MOLM-13)
CLL cells + CD40 stim [7] Intact Cells ~1000-fold shift in IC50 Microenvironment-mediated resistance; reversed by OXPHOS inhibition

Mechanisms of Resistance and Novel Combinations

Resistance to this compound is heterogeneous, involving upregulation of alternative anti-apoptotic proteins and metabolic reprogramming [8] [6] [7].

1. Signaling Pathways and Microenvironment Constitutively active signal transduction pathways are frequently responsible for refractory disease.

  • FLT3, PI3K/AKT/mTOR, and RAS: These pathways contribute to the upregulation of MCL-1 and BCL-XL, directly conferring resistance to BCL-2 inhibition [8].
  • CD40 Signaling (LN Microenvironment): CD40 stimulation in CLL upregulates BCL-XL and MCL-1 expression and increases oxidative phosphorylation (OXPHOS), affording strong resistance to this compound. Inhibiting the electron transport chain (ETC) or mTOR can downregulate these proteins and counteract this resistance [7].

2. Sublethal Apoptotic Signaling In this compound-resistant AML cells, this compound can still induce sublethal MOMP, leading to limited caspase activation and DNA damage without causing cell death. This creates a new vulnerability: these cells show synergistic sensitivity to the combination of this compound and PARP inhibitors, with azacitidine further enhancing this effect [6].

3. Metabolic Reprogramming

  • OXPHOS Dependence: CD40-mediated this compound resistance is linked to increased OXPHOS. Inhibition of the ETC, but not glycolysis, potently counteracts this resistance [7].
  • Synergistic Inhibition: Combined inhibition of the ETC and mTOR synergistically reduces general protein translation (including MCL-1 and BCL-XL) and overcomes this compound resistance [7].

The diagram below integrates the key mechanisms of resistance and potential therapeutic counter-strategies.

G Resistance This compound Resistance Mech1 Upregulation of MCL-1 & BCL-XL Resistance->Mech1 Mech2 Microenvironment Signaling (e.g., CD40) Resistance->Mech2 Mech3 Metabolic Shift to Oxidative Phosphorylation Resistance->Mech3 Mech4 Sublethal MOMP & DNA Damage Resistance->Mech4 Target1 Combination Strategy: MCL-1 or BCL-XL inhibitors Mech1->Target1 Target2 Combination Strategy: Signal transduction inhibitors (FLT3, PI3K, RAS) Mech2->Target2 Target3 Combination Strategy: ETC or mTOR inhibitors Mech3->Target3 Target4 Combination Strategy: PARP Inhibitors Mech4->Target4

Future Directions and Clinical Translation

Emerging research is expanding the potential applications of this compound beyond direct cancer cell killing. One study reports that this compound can directly activate Natural Killer (NK) cells, increasing their avidity for AML cells and boosting mitochondrial metabolism via the NF-κB pathway, thereby enhancing immunological synapse formation and cytotoxicity. This suggests a potential role for this compound as an immunometabolic modulator in cancer immunotherapy [9].

The field is moving towards more physiologically relevant live-cell assays and a deeper understanding of the tumor microenvironment's role in resistance. The most promising future directions involve rational combination therapies that target the specific resistance mechanisms employed by cancer cells.

References

molecular basis of venetoclax resistance G101V mutation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of G101V-Induced Resistance

The G101V mutation confers resistance not by a direct clash with venetoclax, but through an indirect "knock-on" effect that alters the binding groove's conformation [1].

  • Wild-Type BCL2 Binding: In the non-mutated protein, this compound binds tightly to a specific hydrophobic groove on BCL2's surface, known as the BH3-binding groove. Key parts of the drug, like the 4-chlorophenyl group, sit snugly in a region called the P2 pocket [1].
  • Structural Impact of G101V: The mutation replaces a small glycine residue with a larger, bulkier valine on the alpha-2 helix of BCL2. This helix lies beneath the binding groove. The introduction of the valine side chain creates steric overcrowding within the protein's core [1] [2].
  • The Knock-On Effect: To relieve this steric strain, the side chain of a neighboring amino acid, glutamic acid 152 (E152), is forced to swing into a new position (a 60º rotamer change) [1]. In its new conformation, the E152 side chain projects into the P2 pocket, physically displacing the 4-chlorophenyl ring of this compound and disrupting the optimal binding pose [1]. This structural shift reduces the binding affinity of this compound for BCL2 by approximately 180-fold [1] [3].

The diagram below illustrates this allosteric mechanism.

The G101V mutation triggers a conformational change in E152 that disrupts this compound binding.

Key Experimental Data and Detection

The understanding of G101V resistance is supported by binding, cellular, and clinical data.

Table 1: Quantitative Impact of BCL2 G101V Mutation

Parameter Wild-Type BCL2 G101V Mutant BCL2 Notes / Source
This compound Binding Affinity (K_D) High affinity ~180-fold reduction Measured by Surface Plasmon Resonance (SPR) [1] [3]
Cellular Resistance (IC₅₀) Low nM range Significant increase Demonstrated in engineered cell lines (e.g., RS4;11, KMS-12PE) [3]
Prevalence in Relapsed CLL Not detected pre-treatment 10% - 50% of progressing patients Detected after 19-42 months of continuous therapy [2] [4]
Clonal Fitness - Often subclonal (VAF < 50%) Suggests coexistence with other resistance mechanisms [2] [4]

Detection Methodologies: Sensitive molecular techniques are required to detect these mutations, especially early when they may be present in only a small subset of cells.

  • Droplet Digital PCR (ddPCR): This is a highly sensitive and quantitative method ideal for tracking low-abundance mutations like G101V and D103Y, with a detection sensitivity down to 0.01% variant allele frequency [4].
  • Targeted Next-Generation Sequencing (NGS): Useful for broad screening of the BCL2 gene to identify known (like G101V, D103Y) and novel resistance mutations [2] [5].
  • Amplicon Sequencing: Used in research to confirm mutations and ensure they are on distinct DNA molecules (in trans) when multiple mutations are present [2].

Strategies to Overcome G101V Resistance

Research is actively exploring ways to counter resistance driven by G101V and other BCL2 mutations.

  • Next-Generation BCL2 Inhibitors: Sonrotoclax (BGB-11417) is a promising second-generation inhibitor. Its key advantage lies in a novel binding mode within the P2 pocket of BCL2, which allows it to maintain strong potency against the G101V mutant in both biochemical and animal models [3] [6] [7]. Sonrotoclax is currently under clinical investigation.
  • Fixed-Duration Therapy: Clinical evidence suggests that the continuous administration of this compound monotherapy exerts a selective pressure that favors the outgrowth of G101V-mutant clones. In contrast, time-limited (fixed-duration) treatment, particularly when this compound is combined with other agents like anti-CD20 antibodies (e.g., in the MURANO trial regimen), appears to reduce the risk of this mutation emerging [2] [8] [4].
  • Alternative Treatment Pathways: In patients who develop resistance, switching to therapies with different mechanisms of action is a standard approach. This includes Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib or zanubrutinib [2] [8].

Experimental Workflow for Characterization

The following diagram outlines a core experimental workflow used to characterize the G101V mechanism and evaluate novel inhibitors, based on methodologies from the search results [1] [3].

G Step1 1. Protein Engineering & Purification Step2 2. Structural Analysis (X-ray Crystallography) Step1->Step2 Step3 3. Binding Kinetics Assay (Surface Plasmon Resonance) Step2->Step3 Step4 4. Cellular Viability Assay (In vitro models) Step3->Step4 Step5 5. In Vivo Efficacy Studies (Murine xenograft models) Step4->Step5

A multi-technique approach is used to validate G101V resistance and novel inhibitors.

References

The BCL-2 Protein Family: Core Classification and Function

Author: Smolecule Technical Support Team. Date: February 2026

The BCL-2 family consists of pro- and anti-apoptotic proteins that interact to control mitochondrial outer membrane permeabilization (MOMP), the key step in the intrinsic apoptosis pathway [1] [2]. They are characterized by the presence of up to four BCL-2 Homology (BH) domains [3] [4].

The table below summarizes the three main functional and structural subgroups.

Subgroup Function Key Members BH Domains Present Molecular Weight
Anti-apoptotic Inhibit apoptosis, promote cell survival [3] [2] BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1 [3] BH1, BH2, BH3, BH4 (Note: MCL-1 lacks BH4, BFL-1 lacks BH2 & BH4) [3] ~18-37 kDa [3]
Multi-domain Pro-apoptotic Execute apoptosis by permeabilizing the mitochondrial membrane [1] [2] BAX, BAK, BOK [1] [3] BH1, BH2, BH3 [3] [4] ~21-25 kDa [3]
BH3-only Pro-apoptotic Sense cellular stress and initiate apoptosis by inhibiting anti-apoptotic proteins or activating pro-apoptotic effectors [1] [2] BIM, BID, PUMA, BAD, NOXA, BMF, HRK [1] [3] BH3 only [3] ~22-26 kDa [3]

The Molecular Mechanism of Apoptotic Regulation

The "tripartite apoptotic switch" model explains how BCL-2 family proteins interact to control mitochondrial integrity [1]. In healthy cells, anti-apoptotic proteins (like BCL-2 and BCL-XL) bind and neutralize the pro-apoptotic effectors BAX and BAK. Upon cellular stress (e.g., DNA damage), BH3-only proteins are activated and tip the balance in two ways [2]:

  • Sensitizers/Neutralizers: BH3-only proteins like BAD and NOXA bind to anti-apoptotic proteins, displacing sequestered BAX/BAK or BH3-only activators [5].
  • Direct Activators: Some BH3-only proteins, like tBID and BIM, can directly activate BAX and BAK [2].

Once activated, BAX and BAK oligomerize, causing MOMP, which leads to the release of cytochrome c and activation of caspases, ultimately executing cell death [1] [2].

The following diagram illustrates the key interactions and the flow of the intrinsic apoptosis pathway.

G Stimulus Cellular Stress (DNA damage, oncogenic stress) BH3Only BH3-only Proteins (e.g., BIM, PUMA, NOXA) Stimulus->BH3Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic Binds/Inhibits ProApoptotic Pro-apoptotic Effectors (BAX, BAK) BH3Only->ProApoptotic Activates AntiApoptotic->ProApoptotic Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Caspase Activation & APOPTOSIS CytochromeC->Apoptosis

Flowchart of intrinsic apoptosis regulation by BCL-2 family proteins.

From Mechanism to Medicine: Targeting BCL-2 in Cancer Therapy

The understanding of BCL-2 family interactions enabled the rational design of drugs called BH3-mimetics. These small molecules bind the hydrophobic groove of anti-apoptotic proteins, displacing pro-apoptotic proteins and triggering apoptosis in cancer cells [1].

Key BH3-mimetics in Development and Clinic

Drug Name Primary Target(s) Development Status & Key Indications Notable Features & Findings
Venetoclax (ABT-199) BCL-2 Approved for CLL, AML; used in other hematologic malignancies [1] [3]. First selective BCL-2 inhibitor; transformed treatment landscape [1].
Lisaftoclax (APG-2575) BCL-2 Approved in China for R/R CLL/SLL; global Phase III trials in AML, MDS [6] [7]. Second BCL-2 inhibitor approved globally; shows potential to overcome this compound resistance in early studies [7].
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-w Early clinical trials [1]. Predecessor to this compound; dose-limited by BCL-XL inhibition causing thrombocytopenia [1].
BCL-XL inhibitors BCL-XL Preclinical/early clinical development [1]. Development challenged by on-target thrombocytopenia. Strategies like PROTACs and ADCs are being explored for tumor-specific delivery [1].
MCL1 inhibitors MCL-1 Clinical trials [1]. Development complicated by on-target cardiac toxicities [1].

Current Research Frontiers and Methodologies

Research continues to advance on multiple fronts, leveraging sophisticated experimental and computational techniques.

  • Understanding and Overcoming Drug Resistance: Resistance to BH3-mimetics like this compound is a major focus. Mechanisms include:

    • Mutations: Specific mutations in the BCL-2 gene (e.g., F104L) can reduce drug binding affinity without impairing pro-survival function [3].
    • Upregulation of Alternative Proteins: Cancer cells may overexpress other anti-apoptotic proteins like MCL-1 or BCL-XL, creating a dependency switch [1].
    • Research Workflow: A standard approach involves generating resistant cell lines, performing genetic sequencing (to identify mutations), and using immunoblotting or BH3-profiling to identify compensatory survival pathways [3].
  • Computational Drug Discovery: To find novel BCL-2 inhibitors, researchers use integrated in silico approaches [8]. A typical workflow includes:

    • Virtual Screening: Filtering millions of compounds from databases (e.g., COCONUT) using Lipinski's Rule of Five.
    • Pharmacophore Modeling: Creating a 3D chemical feature model based on known active inhibitors.
    • Molecular Docking: Simulating how candidate compounds fit into the BH3-binding groove of BCL-2 (using PDB structures like 6O0K).
    • Binding Affinity Assessment: Using MM-GBSA calculations to estimate binding free energy.
    • Stability and Reactivity Analysis: Employing Density Functional Theory (DFT) to calculate quantum chemical descriptors (HOMO-LUMO energy gap) to predict stability and reactivity [8].
  • Regulation via Ubiquitin-Proteasome Pathway: The stability of BCL-2 family proteins is tightly controlled by ubiquitination and deubiquitination [5]. For example:

    • The E3 ligase MULE targets MCL-1 for degradation, an process enhanced by the BH3-only protein NOXA [5].
    • Deubiquitinating enzymes (DUBs) can remove ubiquitin chains, stabilizing anti-apoptotic proteins. Targeting these DUBs is a novel therapeutic strategy under investigation [5].

The field of BCL-2 research continues to evolve rapidly. Key future directions include the successful clinical development of BCL-XL and MCL-1 inhibitors with manageable toxicity profiles, the clinical validation of next-generation BCL-2 inhibitors like lisaftoclax, and the exploration of rational combination therapies to overcome resistance [1] [7].

References

venetoclax pharmacokinetics and metabolism CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

CYP3A4-Mediated Metabolism and Pharmacokinetics

Venetoclax is a BCL-2 inhibitor whose absorption and elimination are significantly influenced by food and metabolic enzymes [1]. The table below summarizes its core pharmacokinetic parameters:

Parameter Description
Primary Metabolic Pathway CYP3A4/5-mediated metabolism [1] [2].
Key Metabolite M27 (formed by CYP3A4) [1].
Absolute Bioavailability ~5.4% (fasting); increases to 18-28% with food [1].
Tmax 5 to 8 hours (post-dose, with food) [1].
Apparent Vd (Vdss/F) 256 to 321 L [1].
Half-life (t1/2) 14 to 26 hours [1] [2].
Route of Elimination Primarily hepatic; ~100% of dose recovered in feces (unchanged drug: 20.8%), <0.1% in urine [1] [2].
Protein Binding >99% [1].

The metabolic pathway and major sources of pharmacokinetic variability can be visualized as follows:

venetoclax_pk OralDose Oral this compound Dose Absorption Absorption (Tmax: 5-8 h) Bioavailability ↑ 3-5x OralDose->Absorption Food High-Fat Meal Food->Absorption CYP3A4 Hepatic Metabolism (Primarily CYP3A4) Absorption->CYP3A4 Feces Elimination in Feces (>99%) CYP3A4->Feces

Overview of this compound's pharmacokinetic pathway, highlighting the critical influence of food and CYP3A4 metabolism.

Quantitative Effects of CYP3A Modulators

Concomitant use of CYP3A inhibitors or inducers leads to significant changes in this compound exposure, necessitating dose adjustments. The data are summarized from clinical and modeling studies:

Modulator Type & Example Effect on this compound Exposure (vs. This compound alone) Recommended Dose Adjustment

| Strong CYP3A Inhibitor (e.g., Ketoconazole, Voriconazole, Itraconazole, Posaconazole) | • AUC ↑ 480% to 680% (5.8 to 7.8-fold) [3]. • Voriconazole: AUC ↑ 4.5 to 9.6-fold [4]. • Itraconazole: Cmax ↑ 2.3-fold [5]. | Reduce this compound dose by at least 75% [3]. | | Moderate CYP3A Inhibitor (e.g., Erythromycin) | • AUC ↑ 100% to 390% (2.0 to 4.9-fold) [3]. | Reduce this compound dose by at least 50% [3]. | | Strong CYP3A Inducer (e.g., Rifampin - multiple dose) | • AUC ↓ 71% [6]. • When isolated from P-gp inhibition, CYP3A induction alone decreased AUC by 84% [6]. | Avoid concomitant use [7]. |

The opposing effects of acute enzyme inhibition versus chronic enzyme induction are demonstrated in a rifampin study [6]:

  • A single dose of rifampin (inhibiting transporters like P-gp) increased this compound Cmax and AUC by 106% and 78%, respectively.
  • Multiple doses of rifampin (inducing CYP3A enzymes) decreased this compound Cmax and AUC by 42% and 71%, respectively.

Advanced Modeling and Experimental Approaches

Advanced pharmacokinetic modeling and specific clinical protocols are crucial for predicting and managing these interactions.

1. Physiologically Based Pharmacokinetic (PBPK) Modeling

  • Purpose: To quantitatively predict the effect of CYP3A inhibitors and inducers on this compound exposure and inform dosing recommendations [3] [4].
  • Model Development: A "middle-out" approach uses prior in vitro and in vivo clinical data. The model incorporates system-specific, drug-specific, and trial-specific parameters [3].
  • Verification & Application: The model is verified against clinical DDI studies (e.g., with ketoconazole and rifampin). A verified model can simulate various DDI scenarios, including the impact of genetic polymorphisms (e.g., CYP2C19 on voriconazole exposure) [4].

2. Population Pharmacokinetic (PopPK) Modeling

  • Purpose: To characterize the PK of this compound in specific patient populations, such as those co-administered voriconazole, and identify sources of variability [8].
  • Methodology: A PopPK model is developed using nonlinear mixed-effects modeling. The base structural model is identified first, followed by covariate analysis to determine patient factors influencing PK parameters [8].
  • Finding: Albumin level was a significant covariate affecting this compound clearance. Models are validated internally and externally before performing Monte Carlo simulations to optimize dosing regimens [8].

3. Clinical DDI Study Design A specific single- and multiple-dose study design successfully isolated the effects of CYP3A induction and transporter inhibition [6]:

  • Period 1: Single dose of this compound 200 mg (baseline).
  • Period 2:
    • Day 1: Single dose of this compound + single dose of rifampin 600 mg (to assess transporter inhibition).
    • Days 5-17: Multiple doses of rifampin 600 mg QD.
    • Day 14: Single dose of this compound + ongoing rifampin (to assess net effect of chronic CYP3A induction).

Key Influencing Factors and Clinical Implications

  • Food Effect: Coadministration with a high-fat meal increases this compound exposure by 5.2-fold. It must be administered with food to ensure adequate and consistent bioavailability [1] [2].
  • Pharmacogenomics: Patients carrying certain genetic polymorphisms, such as the CYP3A5 rs776746 AA/AG genotypes, are prone to higher this compound plasma concentrations [9] [10].
  • Therapeutic Drug Monitoring (TDM): A 6-hour post-dose concentration (C6h) shows a significant correlation with treatment efficacy, with a proposed cut-off value of 0.2868 (μg/mL)/(mg/kg) for patients with good or intermediate prognosis [9]. TDM is particularly valuable when this compound is co-administered with triazole antifungals [8] [9].

References

Venetoclax Efficacy in Preclinical Models at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes recent findings on venetoclax efficacy and resistance across various hematologic malignancies from selected studies.

Malignancy Model Key Genetic / Molecular Features Treatment Intervention Primary Efficacy Readout Mechanistic Insights / Resistance Notes
T-ALL [1] High-risk adult T-ALL This compound + Chidamide (HDACi) + Azacitidine (HMA) 80% (4/5 patients) achieved CR/CRi within 1-2 cycles; 4 achieved MRD-negative status [1] Synergistic anti-proliferative effect observed in vitro in Jurkat cells [1]
inv(3)/t(3;3) AML [2] EVI1-rearranged; frequent co-mutations in SF3B1, RAS pathway This compound + Decitabine (VEN/DAC) Partially prolonged survival & induced myeloid differentiation; resistance developed [2] Resistance linked to dependency on BRD4 and MYB pathways; their inhibition overcomes resistance [2]
CLL (this compound-Resistant) [3] BCL2 G101V mutation; BCL-xL upregulation LP-118 (novel BCL-2/BCL-xL inhibitor) Reduced tumor burden in xenograft models; survival advantage [3] LP-118 effective against BCL2 G101V mutation and in cells lacking BCL2 dependence [3]
Transformed Follicular Lymphoma (t-FL) [4] BCL-2 translocation; alterations in TP53, MYC This compound + Chidamide (HDACi) Synergistically inhibited proliferation, induced apoptosis in vitro; reduced tumor burden & extended survival in vivo [4] Mechanism involves disruption of mitochondrial membrane potential and modulation of Wnt/β-catenin signaling [4]
AML (this compound-Resistant) [5] Prior this compound exposure; often with TP53 mutation/complex karyotype Lisaftoclax (APG-2575) + Azacitidine ORR of 31.8% (7/22 evaluable patients) in this compound-refractory R/R AML/MPAL [5] First clinical study to report a Bcl-2 inhibitor overcoming resistance to another (this compound) [5]

Detailed Experimental Models & Protocols

For researchers looking to design similar studies, here are the detailed methodologies from the key preclinical investigations.

inv(3)/t(3;3) AML Model for Overcoming Resistance [2]

This model investigates the transcriptional dynamics of this compound resistance and identifies alternative therapeutic targets.

  • In Vivo Model: A serial transplant model was established using Mx1-Cre: inv(3) Sf3b1K700E/WT murine leukemic cells transplanted into lethally irradiated CD45.1+ wild-type recipients.
  • Treatment Protocol: Mice were treated with a combination of this compound and decitabine (VEN/DAC).
  • Efficacy Assessment: Monitored through survival analysis, blood counts (WBC, platelets), cytological examination of bone marrow for cell maturation, and spleen size/weight.
  • Key Findings: While VEN/DAC initially prolonged survival and induced differentiation, resistance emerged. Transcriptomic analysis of resistant cells revealed a dormant phenotype with enhanced dependency on BRD4 and MYB. Subsequent inhibition of BRD4 or MYB significantly augmented the efficacy of VEN/DAC.

The following diagram illustrates the experimental workflow and the key resistance mechanism identified in this study:

G start EVI1-rearranged AML (inv(3)/t(3;3)) with SF3B1 mutation in_vivo In Vivo Treatment This compound + Decitabine (VEN/DAC) start->in_vivo resp Initial Response: Prolonged Survival, Myeloid Differentiation in_vivo->resp resist Acquired Resistance (Dormant Phenotype) resp->resist mech Identified Mechanism: Dependency on BRD4 & MYB Pathways resist->mech sol Overcoming Resistance: BRD4 or MYB Inhibition + VEN/DAC mech->sol

Experimental workflow for identifying and overcoming this compound resistance in EVI1-rearranged AML.

High-Throughput Screening (HTS) for t-FL Combination Therapy [4]

This study used a systematic HTS approach to identify a synergistic drug combination for transformed Follicular Lymphoma (t-FL).

  • In Vitro HTS: A drug matrix of compounds (including this compound, ibrutinib, chidamide, etc.) was tested on t-FL cell lines (RL, DOHH2, SU-DHL4, SC-1) seeded in 384-well plates.
  • Screening Assays: Cell viability was measured using Cell Titer-Glo, and apoptosis induction was assessed with Caspase-Glo 3/7 assay after 72 hours of drug exposure.
  • Synergy Validation:
    • Secondary Viability Assay: Confirmed synergy using a Cell Counting Kit-8 (CCK-8) assay in 96-well plates. The Combination Index (CI) was calculated using the Chou-Talalay method (CI < 1 indicates synergy).
    • Apoptosis & Cell Cycle: Flow cytometry with Annexin V/PI staining and PI/RNase staining, respectively.
    • Mitochondrial Membrane Potential (MMP): Measured using the JC-1 probe via flow cytometry.
  • In Vivo Model: The efficacy of the identified combination (this compound + chidamide) was confirmed in xenograft models.

The HTS and validation workflow is summarized below:

G hts High-Throughput Screening (HTS) Drug Matrix on t-FL Cell Lines assay Primary Assays: - Cell Viability (Cell Titer-Glo) - Apoptosis (Caspase-Glo 3/7) hts->assay ident Identified Hit: This compound + Chidamide assay->ident valid Validation Workflow ident->valid v1 Synergy Confirmation (CCK-8 assay, CI Calculation) valid->v1 v2 Apoptosis & Cell Cycle (Annexin V/PI Flow Cytometry) v1->v2 v3 Mechanistic Studies (JC-1 MMP, Western Blot) v2->v3 in_vivo In Vivo Efficacy (Xenograft Models) v3->in_vivo

HTS workflow for identifying synergistic this compound combinations in transformed Follicular Lymphoma.

Emerging Strategies to Overcome this compound Resistance

Recent research is focused on several promising strategies to combat resistance, as shown in the table below.

Strategy Representative Agent(s) Proposed Mechanism of Action Development Stage
Target Alternative Anti-apoptotic Proteins LP-118 [3] Dual inhibition of BCL-2 and BCL-xL; effective against BCL2 mutations (e.g., G101V). Preclinical
Inhibit Resistance Pathways BRD4 inhibitors, MYB inhibitors [2] Target transcriptional dependencies upregulated in resistant, dormant cells. Preclinical
Epigenetic Combination Therapy Chidamide (HDACi) [1] [4] Synergizes with this compound by modulating gene expression and mitochondrial pathways. Clinical Case Series / Preclinical
Next-Generation BCL-2 Inhibitors Lisaftoclax (APG-2575) [5] Novel Bcl-2 inhibitor with potential activity in this compound-refractory settings. Phase Ib/II Clinical Trial
Leveraging Natural Compounds Various Phytochemicals [6] Modulate BCL-2 family proteins, redox homeostasis, and overcome mitochondrial adaptations. Preclinical / In Silico

Conclusion and Future Directions

Current preclinical models consistently demonstrate that while this compound is highly efficacious, resistance emerges through diverse mechanisms including upregulation of alternative anti-apoptotic proteins like BCL-xL and MCL-1, acquisition of BCL2 mutations, and dependency on transcriptional regulators like BRD4/MYB [2] [3] [6].

The future of overcoming this compound resistance lies in rational combination therapies and novel agents. Promising strategies include dual BCL-2/BCL-xL inhibition, epigenetic drug combinations, and next-generation BCL-2 inhibitors like lisaftoclax, which have shown early clinical promise in this compound-refractory patients [5] [3] [4].

References

Comprehensive Application Notes and Protocols: Venetoclax Combination with Hypomethylating Agents in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The combination of venetoclax (VEN), a selective B-cell lymphoma-2 (BCL-2) inhibitor, with hypomethylating agents (HMAs) such as azacitidine or decitabine represents a transformative advancement in acute myeloid leukemia (AML) therapy. This targeted therapy regimen has fundamentally changed the treatment paradigm for elderly and unfit patients with newly diagnosed AML who are ineligible for intensive chemotherapy, with ongoing research expanding its applications to relapsed/refractory disease and post-transplant settings. The dual mechanistic approach underlying this combination achieves synergistic anti-leukemic activity through simultaneous epigenetic modulation and restoration of apoptotic pathways in malignant myeloid cells.

The molecular synergy of this combination stems from complementary mechanisms of action. This compound directly binds to BCL-2 proteins in the mitochondrial membrane, displacing pro-apoptotic factors like BIM and BAX that initiate the intrinsic apoptotic pathway. This activity counteracts the characteristic apoptosis blockade that enables AML cell survival. Concurrently, HMAs (azacitidine and decitabine) incorporate into DNA during replication, inhibiting DNA methyltransferases and causing genome-wide demethylation, which reverses the epigenetic silencing of tumor suppressor genes and differentiation genes. Research has revealed that HMAs additionally downregulate MCL-1, another anti-apoptotic protein, thereby enhancing this compound-mediated apoptosis. This combination demonstrates particular efficacy against leukemia stem cells, which are primarily responsible for disease relapse, through epigenetic reprogramming and restoration of their apoptotic potential.

Clinical Applications and Efficacy Data

Indications and Patient Selection

The VEN-HMA combination has demonstrated significant clinical efficacy across multiple AML populations:

  • Newly diagnosed AML in elderly/unfit patients: The VIALE-A trial established this regimen as standard of care for patients ≥75 years or with comorbidities precluding intensive chemotherapy. Recent real-world analyses confirm impressive response rates and survival benefits in this population, with particular utility for those with secondary AML or specific molecular profiles.

  • Relapsed/refractory AML after allogeneic HSCT: Research demonstrates that VEN-HMA achieves superior outcomes compared to intensive chemotherapy in this high-risk setting, with significantly higher complete response rates (56.6% vs. 26.4%) and improved median overall survival (12.6 vs. 5.8 months) [1] [2].

  • Core-binding factor (CBF) AML: Traditionally considered less responsive to VEN-based regimens, emerging evidence indicates promising efficacy in CBFβ::MYH11+ AML, with one study reporting a 100% composite complete response rate (CR/CRi) after first induction [3].

  • Mixed-phenotype acute leukemia (MPAL): Case series report successful remission induction with VEN-HMA in this rare, aggressive leukemia variant, including both B/myeloid and T/myeloid subtypes [4].

Efficacy Outcomes Across AML Subtypes

Table 1: Efficacy Outcomes of VEN-HMA Across Clinical Studies

Population Study Design N CR/CRi Rate Median OS Key Molecular Correlates
Newly diagnosed (unfit) Phase 2b (ASCERTAIN-V) [5] 101 63.4% (CR+CRi) 15.5 months NPM1 mut: favorable
Post-alloHSCT relapse Retrospective comparative [1] [2] 106 56.6% (CR) 12.6 months TP53 mut: poor response
CBFβ::MYH11+ AML Case series [3] 37 100% (CR/CRi) 97.2% (2-yr OS) KIT, NRAS mutations common
Asian elderly (≥60) Target trial emulation [6] 181 52.5% (CR/CRi) Not reported Benefit especially pronounced in ≥75
Relapsed/refractory Multicenter real-world [7] 181 52.5% (CR/CRi) Not reported CEBPA, IDH1 mut: favorable

Table 2: Molecular Subgroups and Response to VEN-HMA

Genetic Alteration CR/CRi Rate Survival Impact Recommended Approach
IDH1/2 mutations 71% [8] Favorable VEN-HMA as preferred frontline
NPM1 mutations High [9] Longer OS VEN-HMA highly effective
TP53 mutations 44% [8] Lower OS Consider experimental approaches
FLT3-ITD 64% [8] Intermediate Combine with FLT3 inhibitors
Complex karyotype Low [9] Poor Limited benefit, consider alternatives

Molecular profiling has revealed significant predictors of response to VEN-HMA therapy. Patients with IDH1/2 mutations demonstrate particularly high response rates (CR/CRi of 71%), while those with NPM1 mutations show excellent long-term outcomes. In contrast, TP53 mutations and complex karyotype are associated with reduced response rates and poorer survival, suggesting these patients may benefit from alternative therapeutic approaches [9] [8]. Additional factors influencing response include timing of relapse after transplantation (early relapse predicts resistance) and the potential addition of donor lymphocyte infusion in the post-transplant setting, which may enhance anti-leukemic activity [9].

Detailed Treatment Protocols

Dosing and Administration

The standard VEN-HMA protocol follows a 28-day cycle structure with specific dosing guidelines:

  • This compound dosing: Initiate with a dose ramp-up (100 mg day 1, 200 mg day 2, 400 mg day 3-28) to mitigate tumor lysis syndrome (TLS) risk. For patients with body surface area ≥1.8 m², consider 600 mg daily after ramp-up [1] [2]. Continuous daily administration throughout the 28-day cycle was standard in initial trials, but recent studies support shorter durations (7-21 days) with equivalent efficacy and improved safety [10] [7].

  • HMA dosing:

    • Azacitidine: 75 mg/m² subcutaneous or intravenous daily on days 1-7
    • Decitabine: 20 mg/m² intravenous daily on days 1-5
    • All-oral HMA (decitabine/cedazuridine): 1 tablet daily on days 1-5 (investigational) [5]
  • Cycle timing: Subsequent cycles typically begin every 28-35 days, depending on count recovery and toxicity assessment. Treatment should continue for at least 2 cycles to adequately assess response, unless progressive disease occurs earlier.

Response Assessment and Monitoring
  • Timing: Initial response assessment should occur after cycle 1, with bone marrow evaluation between day 21-28 [10] [3]. Earlier assessment (day 14-21) may guide this compound duration in subsequent cycles.

  • Assessment methods:

    • Morphology (blast percentage)
    • Multiparameter flow cytometry (MFC) for minimal residual disease (MRD) with sensitivity ≤0.1%
    • Molecular monitoring for fusion transcripts (e.g., CBFβ::MYH11) and mutation clearance
    • Bone marrow biopsy for cellularity and fibrosis assessment
  • Response criteria: Use European LeukemiaNet (ELN) 2022 criteria, classifying complete remission (CR) as <5% blasts, no extramedullary disease, and neutrophil recovery >1.0×10⁹/L, platelet recovery >100×10⁹/L. CR with incomplete hematologic recovery (CRi) meets all CR criteria except hematologic recovery [1] [2].

Toxicity Management and Dose Modifications

Table 3: Management of Common Adverse Events

Toxicity Incidence Prophylaxis/Monitoring Dose Modifications
Myelosuppression Very common (≥70%) [5] CBC 1-2× weekly during cycle 1 Delay next cycle until ANC ≥0.5, PLT ≥50; consider G-CSF
Febrile neutropenia 30-50% [5] [3] Antimicrobial prophylaxis Interrupt VEN until infection resolved; consider shorter duration subsequent cycles
Infections 20-30% serious infections [9] Monitor for CMV reactivation; antibacterial/antifungal prophylaxis Hold VEN during active infection
Tumor lysis syndrome Rare with ramp-up Hydration; monitor electrolytes during initiation Follow dose escalation protocol; consider allopurinol

For management of hematologic toxicity, current evidence supports response-adapted this compound duration. In patients achieving morphologic remission with persistent cytopenias, shortening this compound to 14-21 days in subsequent cycles may improve count recovery while maintaining efficacy [10]. For non-hematologic toxicity, temporary interruption of the offending agent (VEN or HMA) is recommended until resolution, followed by dose reduction if necessary.

Experimental Assessment Protocols

In Vitro Assessment of VEN-HMA Combination

The synergistic potential of VEN-HMA combinations can be evaluated preclinically using established AML cell lines and primary patient samples:

  • Cell viability assays: Plate cells in 96-well plates at 5,000-10,000 cells/well and treat with serial dilutions of this compound (0.1 nM-10 μM) and HMA (0.01-10 μM) as single agents and in combination. After 72-96 hours, assess viability using MTT, CellTiter-Glo, or similar assays. Calculate combination indices using Chou-Talalay method to quantify synergy.

  • Apoptosis assays: Treat cells with IC₅₀ concentrations determined from viability assays for 24-48 hours. Assess apoptosis using Annexin V/propidium iodide staining followed by flow cytometry analysis. Include controls for baseline apoptosis and maximum apoptosis induction.

  • Colony-forming unit (CFU) assays: Isolate primary AML cells or use established lines with stem cell properties. Plate in methylcellulose-based media with vehicle, VEN, HMA, or combination. Score colonies after 10-14 days to assess effects on leukemia initiating cells.

G cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment CellSource Cell Source (AML lines, primary samples) Treatment Treatment Conditions (Vehicle, VEN, HMA, Combination) CellSource->Treatment Viability Viability Assays (MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assessment (Annexin V/PI flow cytometry) Treatment->Apoptosis CFU Clonogenic Assays (Methylcellulose CFU) Treatment->CFU Analysis Synergy Analysis (Combination Index) Viability->Analysis Apoptosis->Analysis CFU->Analysis Dosing Treatment Dosing (Oral VEN + IP HMA) Analysis->Dosing Lead identification PDX PDX Model (Patient-derived xenografts) PDX->Dosing BLI Disease Monitoring (Bioluminescence imaging) Dosing->BLI Flow Bone Marrow Analysis (Flow cytometry) Dosing->Flow Survival Survival Analysis (Kapan-Meier curves) BLI->Survival Flow->Survival

Diagram 1: Experimental workflow for preclinical assessment of VEN-HMA combinations

In Vivo Assessment Protocols

Patient-derived xenograft (PDX) models provide the most clinically relevant platform for evaluating VEN-HMA efficacy:

  • Model establishment: Inject immunodeficient mice (NSG or NRG) with primary AML cells via intravenous or intrafemoral injection. Confirm engraftment by peripheral blood sampling and flow cytometry for human CD45+ cells at 4-8 weeks post-transplantation.

  • Treatment protocol: Randomize mice with established leukemia (≥1% human CD45+ in peripheral blood) to control, VEN alone (100 mg/kg daily by oral gavage), HMA alone (azacitidine 2.5 mg/kg IP 5 days/week), or combination. Treatment duration typically 21-28 days.

  • Monitoring and endpoints:

    • Disease burden: Serial bioluminescence imaging if luciferase-expressing cells, or peripheral blood flow cytometry weekly
    • Survival: Monitor for morbidity endpoints (weight loss >20%, paralysis, lethargy)
    • Terminal analysis: Bone marrow, spleen, and liver infiltration by flow cytometry and histology

Pharmacodynamic assessments should include BCL-2 family protein expression by Western blot, cleavage of caspase-3 and PARP for apoptosis induction, and global DNA methylation analysis to confirm HMA activity.

Safety Management and Supportive Care

The myelosuppressive effects of VEN-HMA combination require rigorous supportive care measures:

  • Infection prophylaxis: Implement antibacterial (levofloxacin 500 mg daily or similar), antifungal (fluconazole 200-400 mg daily or posaconazole), and antiviral (acyclovir 400 mg twice daily or valacyclovir) prophylaxis throughout treatment and until count recovery [1] [2]. Posaconazole and other strong CYP3A4 inhibitors require this compound dose reduction to 100 mg daily due to drug-drug interactions.

  • Tumor lysis syndrome (TLS) prevention: For patients with high disease burden (white blood cell count >25×10⁹/L), consider hospitalization during this compound initiation. Implement aggressive hydration (150-200 mL/hour), monitor electrolytes every 6-8 hours during ramp-up, and administer allopurinol 300 mg daily or rasburicase for hyperuricemia.

  • Transfusion support: Maintain hemoglobin >8 g/dL and platelets >10×10⁹/L (or higher for febrile patients). Platelet transfusion refractoriness may occur with repeated cycles; consider HLA-matched platelets if needed.

Recent evidence supports adaptive dosing strategies to improve tolerability while maintaining efficacy. For older/frail patients or those experiencing prolonged cytopenias, reduced this compound exposure (14 days per cycle) or lower doses (200-400 mg daily) show comparable response rates with improved hematologic recovery [10]. Additionally, alternating cycles of VEN-HMA with HMA alone may benefit patients with persistent cytopenias while maintaining disease control.

Future Directions and Conclusion

The therapeutic landscape of VEN-HMA combinations continues to evolve with several promising developments:

  • Novel HMA formulations: The all-oral HMA combination (decitabine/cedazuridine) in combination with this compound has demonstrated encouraging efficacy in clinical trials with a CR rate of 46.5% and manageable safety profile [5]. The U.S. FDA is currently reviewing this combination with a decision expected in February 2026.

  • Biomarker-driven patient selection: Ongoing research focuses on identifying predictive biomarkers beyond current molecular markers. BCL-2/MCL-1 expression ratios, mitochondrial priming assays, and metabolic dependencies show promise in predicting VEN-HMA sensitivity and resistance.

  • Rational combination strategies: Triple combinations incorporating VEN-HMA with targeted agents are under investigation:

    • FLT3 inhibitors (gilteritinib, midostaurin) for FLT3-mutated AML
    • IDH1/2 inhibitors (ivosidenib, enasidenib) for IDH-mutated AML
    • Menin inhibitors for KMT2A-rearranged or NPM1-mutated AML
    • Immunomodulatory agents to enhance graft-versus-leukemia in post-transplant settings
  • Optimized scheduling: Research continues to refine this compound duration, with recent evidence suggesting that shorter exposure (7-14 days) may be sufficient for response while reducing hematologic toxicity [10]. Response-adapted approaches using early bone marrow assessment to guide subsequent cycle duration represent an important advancement in personalizing therapy.

References

Standard 5-Week Ramp-Up Protocol & TLS Management

Author: Smolecule Technical Support Team. Date: February 2026

The foundational regimen for venetoclax in CLL, whether as monotherapy or in combination with anti-CD20 antibodies, begins with a standardized 5-week ramp-up schedule to gradually increase the dose from 20 mg to the target of 400 mg daily [1] [2] [3].

Table 1: Standard 5-Week this compound Ramp-Up Schedule for CLL/SLL [1] [2] [4]

Week This compound Oral Daily Dose
1 20 mg
2 50 mg
3 100 mg
4 200 mg
5 and beyond 400 mg

Tumor Lysis Syndrome (TLS) is a critical safety concern during the ramp-up phase due to rapid cancer cell death [1] [4]. Risk is a continuum based on tumor burden and renal function. The protocol mandates pre-treatment tumor burden assessment (via CT scan) and blood chemistry evaluation [3] [4]. Prophylaxis and monitoring are stratified by risk level as below.

Table 2: TLS Risk Stratification, Prophylaxis, and Monitoring in CLL/SLL [3] [5] [4]

Risk Level & Criteria Prophylaxis Blood Chemistry Monitoring Setting & Frequency

| Low Risk All lymph nodes <5 cm AND ALC <25 x 10⁹/L | Oral hydration (1.5-2 L/day); Anti-hyperuricemics (e.g., allopurinol) starting 2-3 days pre-venetoclax [4]. | Outpatient. For 20 mg & 50 mg doses: pre-dose, 6-8 hrs, and 24 hrs post-dose. For subsequent doses: pre-dose [4]. | | Medium Risk Any lymph node 5 to <10 cm OR ALC ≥25 x 10⁹/L | Oral hydration; Consider additional IV hydration; Anti-hyperuricemics [4]. | Outpatient. Same as Low Risk. Consider hospitalization for first doses if CrCl <80 mL/min [4]. | | High Risk Any lymph node ≥10 cm OR ALC ≥25 x 10⁹/L AND any node ≥5 cm | Oral & IV hydration (150-200 mL/hr); Anti-hyperuricemics; consider rasburicase if baseline uric acid elevated [4]. | Inpatient. For 20 mg & 50 mg doses: pre-dose, 4, 8, 12, and 24 hrs post-dose. Subsequent doses: pre-dose, 6-8 hrs, and 24 hrs post-dose [4]. |

Integration with Combination Therapies

The ramp-up schedule is integrated with combination agents, with timing varying by the specific partner drug.

  • This compound + Obinutuzumab (VEN+G): Treatment is fixed-duration for 12 cycles [1] [6].
    • Obinutuzumab begins first: 100 mg (Cycle 1, Day 1), 900 mg (Day 2), then 1000 mg on Days 8 and 15 of Cycle 1, and Day 1 of Cycles 2-6 [1].
    • This compound ramp-up starts on Cycle 1, Day 22. After ramp-up, continue 400 mg daily until the end of Cycle 12 [1].

The following workflow diagrams illustrate the two main combination therapy sequences:

G Start Start CLL Treatment ObinutuzumabPhase Obinutuzumab Initiation Start->ObinutuzumabPhase Cycle 1 Day 1 VenetoclaxRamp This compound 5-Week Ramp-Up ObinutuzumabPhase->VenetoclaxRamp Cycle 1 Day 22 CombinationPhase VEN 400mg + OBIN 1000mg VenetoclaxRamp->CombinationPhase From Cycle 3 Day 1 End End of Cycle 12 CombinationPhase->End Through Cycle 12

This compound + Obinutuzumab (VEN+G) 12-Month Schedule

  • This compound + Rituximab (VEN+R): Treatment is fixed-duration for 24 months of this compound [2].
    • This compound 5-week ramp-up is completed first.
    • Rituximab begins after the patient has received the 400 mg dose of this compound for 7 days. Dose: 375 mg/m² (Cycle 1, Day 1) then 500 mg/m² (Day 1 of Cycles 2-6) [2].
    • This compound 400 mg daily continues for 24 months from the start of rituximab [2].

G Start Start CLL Treatment VenetoclaxRamp This compound 5-Week Ramp-Up Start->VenetoclaxRamp Venetoclax400mg This compound 400mg for 7 days VenetoclaxRamp->Venetoclax400mg RituximabPhase Rituximab Cycles 1-6 Venetoclax400mg->RituximabPhase Cycle 1 Day 1 VenetoclaxCont This compound 400mg Daily RituximabPhase->VenetoclaxCont After Cycle 6 End 24 Months from Rituximab Start VenetoclaxCont->End

This compound + Rituximab (VEN+R) Treatment Schedule

Emerging Protocols: Accelerated Dose Escalation

Recent research has investigated accelerated this compound ramp-up schedules to achieve a therapeutic dose more rapidly, primarily in inpatient settings with close monitoring.

SAVE (Safe Accelerated this compound Escalation) Protocol [7]

  • Methodology: This is an ongoing Phase Ib trial for treatment-naïve (TN) and relapsed/refractory (R/R) CLL patients. Key protocol details:
    • Dosing Schedule: Inpatient this compound ramp-up over 5 days: 20 mg → 50 mg → 100 mg → 200 mg → 400 mg [7].
    • TLS Monitoring: Blood chemistries (potassium, uric acid, phosphorus, calcium, creatinine) are checked pre-dose and at 4, 8, 12, and 24 hours following each dose [7].
    • Concomitant Therapy: Most patients received obinutuzumab per standard of care [7].
  • Key Findings:
    • Feasibility & Safety: Among 20 patients, all completed the accelerated ramp-up with no clinical TLS. One patient (5%) with medium TLS risk experienced laboratory TLS requiring treatment, extending the hospitalization to 6 days [7].
    • Efficacy: After 3 months, the Overall Response Rate (ORR) was 89%, with 74% achieving undetectable Measurable Residual Disease (uMRD) in peripheral blood [7].
  • Conclusion: A 5-day accelerated ramp-up is feasible with a low risk of TLS in a closely monitored inpatient setting, offering a promising option for patients needing faster time to therapeutic dose [7].

Rapid Dose Escalation (RDE) in Post-BCRi Patients [8]

  • Methodology: A retrospective analysis of 33 R/R CLL patients previously treated with Bruton's Tyrosine Kinase inhibitors (BTKi) who underwent this compound RDE.
  • Key Findings:
    • The median time to target dose was 9 days [8].
    • Laboratory TLS occurred in 52% of patients, and clinical TLS (all with renal injury) occurred in 15% [8].
    • TLS was more frequent in patients with high tumor burden. A decrease in Absolute Lymphocyte Count (ALC) of >10 × 10³/μL within 24 hours of a dose was a significant predictor for TLS risk [8].
  • Conclusion: While RDE is feasible in high-risk, post-BCRi patients with in-hospital monitoring, it carries a substantially higher risk of TLS compared to the standard 5-week or SAVE protocols. The rapidity of ALC drop can help guide escalation decisions [8].

Key Considerations for Protocol Design

  • Dose Modifications: For adverse events like Grade 3/4 neutropenia or non-hematologic toxicities, protocol-specified dose interruptions and reductions are required [3] [4]. Following an interruption of >1 week during ramp-up or >2 weeks after, reassess TLS risk before reinitiating, potentially using a reduced dose [3] [4].
  • Drug Interactions: Coadministration with strong or moderate CYP3A inhibitors is contraindicated during ramp-up or requires significant this compound dose reductions thereafter due to increased exposure and TLS risk [1] [2] [3]. Patients must avoid grapefruit, Seville oranges, and starfruit [1] [2].

Conclusion

The standard 5-week this compound ramp-up remains the cornerstone for safe CLL treatment initiation, with TLS risk mitigation through meticulous prophylaxis and monitoring. For selected patient populations in specialized clinical settings, accelerated dosing protocols like SAVE present a viable alternative, demonstrating the potential to achieve therapeutic doses more rapidly while maintaining an acceptable safety profile.

References

BH3 Profiling Assay: Principles and Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

The BH3 profiling assay is a functional method that measures a cell's "mitochondrial apoptotic priming"—its proximity to the threshold of apoptosis. This helps predict sensitivity to BH3 mimetic drugs like venetoclax [1].

  • The Apoptotic "Cliff": Apoptosis is regulated by the BCL-2 protein family. The commitment to cell death occurs through Mitochondrial Outer Membrane Permeabilization (MOMP), which is controlled by the pro-apoptotic proteins BAX and BAK. BH3 profiling measures the pro-apoptotic signal required to trigger this irreversible step [1].
  • Apoptotic Priming: A "primed" cell has limited pro-survival protein capacity and is close to the apoptosis threshold, making it sensitive to BH3 mimetics. An "unprimed" cell has a surplus of pro-survival proteins and is more resistant [1].
  • Mechanism of BH3 Profiling: The assay uses synthetic peptides that mimic the domains of native BH3-only proteins. Exposing isolated cellular mitochondria to these peptides reveals their apoptotic priming and dependence on specific pro-survival proteins (BCL-2, MCL-1, BCL-XL) [1].

The diagram below illustrates the core workflow and logic of the assay.

G Start Cell Sample (Primed or Unprimed) Permeabilize Permeabilize Cells (Digitonin) Start->Permeabilize AddPeptide Add BH3 Peptide (Sensitizer or Activator) Permeabilize->AddPeptide Measure Measure MOMP (JC-1 Depolarization) AddPeptide->Measure Interpret Interpret Priming Measure->Interpret LowPriming Low Priming Resistant to BH3 Mimetics Interpret->LowPriming Low Signal HighPriming High Priming Sensitive to BH3 Mimetics Interpret->HighPriming High Signal

Critical Assay Considerations and Recent Reappraisals

A pivotal 2025 study highlights major limitations of the standard BH3 profiling protocol using permeabilized cells [2] [3].

  • Key Limitation: In permeabilized cells, selective BH3 mimetics like this compound required high (µM) concentrations to induce MOMP, and their effects were often indistinguishable from inhibitors of other pro-survival proteins (MCL1i, BCLXLi). This was observed in CLL, multiple myeloma, and AML cell lines [2].
  • Loss of Specificity: The depolarization caused by high concentrations of BH3 mimetics in permeabilized cells was frequently non-specific, as it was mostly preserved even in isogenic cells lacking BAX and BAK, the essential mediators of MOMP [2].
  • Underlying Reason: In intact cells, selective BCL-2 inhibition has secondary effects, including the redistribution of BH3-only proteins to other pro-survival proteins. These dynamic, critical processes are not accurately recapitulated in the short time frame or altered conditions of permeabilized cell assays [2].
  • Recommended Approach: The study concluded that while sensitivity to a specific BH3 mimetic could be consistently defined using intact cells in viability assays, this was not reliable with permeabilized cells [2].

Detailed Experimental Protocols

Here are standard protocols for two common BH3 profiling methods. The "JC-1 BH3 Profiling" is a plate-reader-based method, while "iBH3 Profiling" uses flow cytometry [1].

JC-1 BH3 Profiling Protocol

This method uses the JC-1 dye to measure mitochondrial membrane potential depolarization in a 384-well plate format.

  • Step 1: Buffer and Reagent Preparation
    • Profiling Buffer: 10 mM HEPES (pH 7.5), 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate. This can be "MEB" or "Newmeyer Buffer" [1].
    • Digitonin: Prepare a 5% (50 mg/mL) stock solution in DMSO for cell permeabilization [1].
    • JC-1 Dye: Prepare a 5 mM master stock in DMSO, then dilute to a 100 µM working stock [1].
    • Control Reagents: Oligomycin (20 mg/mL in DMSO) and FCCP (10 mM in DMSO) [1].
  • Step 2: Cell Preparation and Peptide Addition
    • Harvest and wash cells. Resuspend in profiling buffer at 2-5 x 10⁵ cells/mL.
    • Add JC-1 dye to a final concentration of 2.5 µM and incubate for 10-20 minutes in the dark.
    • Add digitonin to a final concentration of 0.002% to permeabilize cells.
    • Dispense cells into a 384-well plate containing pre-aliquoted BH3 peptides or mimetics.
  • Step 3: Measurement and Data Analysis
    • Read fluorescence immediately on a plate reader (Ex/Em: 545/590 nm) with temperature control (32°C).
    • Calculate % depolarization: (1 - (Sample Fluorescence - FCCP Fluorescence) / (DMSO Control Fluorescence - FCCP Fluorescence)) * 100 [1].
iBH3 Profiling Protocol

This flow cytometry-based method offers single-cell resolution.

  • Step 1: Reagent Preparation
    • Use a similar profiling buffer as above.
    • Digitonin: Prepare a 1% (10 mg/mL) stock solution in DMSO [1].
    • Fixative: Prepare a 4% formaldehyde solution in PBS.
    • Antibody Stain: Anti-cytochrome c antibody (AF-647 conjugate) in PBS with 0.1% saponin and 10% fetal bovine serum.
  • Step 2: Cell Stimulation and Fixation
    • Resuspend cells in profiling buffer at 1-2 x 10⁶ cells/mL.
    • Permeabilize cells with digitonin (0.002-0.01% final concentration).
    • Immediately add BH3 peptides or mimetics and incubate for 30-90 minutes at a controlled temperature (25-30°C).
    • Stop the reaction by adding formaldehyde to a final concentration of 2% and fix for 15-20 minutes at room temperature.
  • Step 3: Staining and Flow Cytometry
    • Pellet cells and resuspend in anti-cytochrome c antibody stain solution. Incubate for 45-60 minutes at room temperature.
    • Wash cells and resuspend in PBS for flow cytometry analysis.
    • Data Analysis: Measure the percentage of cells that have released cytochrome c, indicating MOMP.

BH3 Peptides and Mimetics Reference

The table below lists common reagents and their cellular readouts.

Reagent Name Reagent Type Primary Target(s) Functional Readout
BIM Activator Peptide All pro-survival proteins; directly activates BAX/BAK [1] Measures overall apoptotic priming [1]
BID Activator Peptide All pro-survival proteins; directly activates BAX/BAK [1] Measures overall apoptotic priming [1]
BAD Sensitizer Peptide BCL-2, BCL-XL, BCL-W [2] Identifies dependence on BCL-2/BCL-XL [1]
NOXA A Sensitizer Peptide MCL-1, A1/BFL-1 [2] Identifies dependence on MCL-1 [1]
This compound BH3 Mimetic Drug BCL-2 [2] Note: Use with caution in permeabilized cells due to potential non-specific effects at high concentrations [2].
ABT-263 (Navitoclax) BH3 Mimetic Drug BCL-2, BCL-XL, BCL-W [1] Use at concentrations ≤ 1 µM for profiling [1]
S63845 BH3 Mimetic Drug MCL-1 [1] Use at concentrations ≤ 1 µM for profiling [1]

Key Recommendations for Application

  • Assay Selection: For predicting this compound sensitivity, longer-term viability assays on intact cells (e.g., 24-48 hours) may be more reliable than short-term BH3 profiling on permeabilized cells [2].
  • Controls are Critical: Always include controls for BAX/BAK-independent depolarization (e.g., in BAX/BAK knockout cells if possible) and use peptides like BIM and FS-1 as positive controls for MOMP [2] [1].
  • Interpret with Caution: A positive response to this compound in a permeabilized cell assay might not be specific. Correlate results with other functional viability assays and protein expression data (e.g., Western blot for BCL-2 family members) [2].

Conclusion

BH3 profiling is a powerful conceptual tool for understanding apoptotic priming. However, the most current research urges a re-evaluation of its standard implementation for predicting responses to selective BH3 mimetics. By integrating intact cell viability data and carefully interpreting permeabilized cell profiles in the context of the assay's known limitations, researchers can more accurately guide therapeutic strategies.

References

managing tumor lysis syndrome TLS with venetoclax initiation

Author: Smolecule Technical Support Team. Date: February 2026

Risk Assessment and Stratification

The risk of TLS with venetoclax is not uniform; it is a continuum based on tumor burden and renal function. Assessing this risk accurately is the critical first step in determining the appropriate prophylaxis and monitoring schedule [1].

  • Tumor Burden Assessment: This is primarily determined by the size of the largest lymph node and the absolute lymphocyte count (ALC) [2] [1]. The interaction between these two factors defines the initial risk category.
  • Renal Function Consideration: Creatinine clearance (CLcr) is a key modifier of risk. Patients with medium tumor burden and a CLcr of less than 80 mL/min should be managed as high-risk [2] [1].

The table below summarizes the risk stratification based on tumor burden.

TLS Risk Category Lymph Node (LN) Size Absolute Lymphocyte Count (ALC) Notes
Low Risk [2] All LNs < 5 cm AND ALC < 25 × 10⁹/L
Medium Risk [2] Any LN ≥ 5 cm to <10 cm OR ALC ≥ 25 × 10⁹/L Manage as High Risk if CLcr < 80 mL/min [2].
High Risk [2] Any LN ≥ 10 cm OR ALC ≥ 25 × 10⁹/L AND any LN ≥ 5 cm Splenomegaly may also increase risk [1].

The following diagram illustrates the workflow for TLS risk assessment and corresponding management setting based on the criteria above.

Start Assess Patient for TLS Risk LN_Size Lymph Node Size Start->LN_Size ALC Absolute Lymphocyte Count (ALC) LN_Size->ALC All LNs < 5 cm MedRisk Medium TLS Risk LN_Size->MedRisk Any LN ≥ 5 cm to <10 cm HighRisk High TLS Risk LN_Size->HighRisk Any LN ≥ 10 cm LowRisk Low TLS Risk ALC->LowRisk ALC < 25 × 10⁹/L ALC->HighRisk ALC ≥ 25 × 10⁹/L Renal Creatinine Clearance (CLcr < 80 mL/min?) ManageMed Prophylaxis & Monitoring: Inpatient Setting Renal->ManageMed CLcr ≥ 80 mL/min ManageHigh Aggressive Prophylaxis & Monitoring: Inpatient Setting Renal->ManageHigh CLcr < 80 mL/min ManageLow Prophylaxis & Monitoring: Consider Outpatient LowRisk->ManageLow MedRisk->Renal HighRisk->ManageHigh

Prophylaxis and Monitoring Protocols

Once risk is stratified, standardized prophylaxis and intensive monitoring are imperative to prevent laboratory TLS from progressing to clinical TLS [2].

Prophylactic Measures

Prophylaxis should be initiated 2-3 days before the first dose of this compound and continue throughout the ramp-up phase [1].

  • Hydration: Aggressive hydration is crucial to maintain glomerular filtration and prevent precipitation of uric acid and calcium phosphate in renal tubules [3] [2].
    • Oral: Encourage 1.5-2 liters (approx. 56 ounces) of water daily [1].
    • Intravenous (IV): Administer for patients who cannot tolerate oral hydration or are at high risk. Typical fluids are D5W or 0.5NS with sodium bicarbonate [4].
  • Anti-Hyperuricemic Agents: These reduce uric acid production and prevent crystal-induced kidney damage [3].
    • Allopurinol: A xanthine oxidase inhibitor. First-line for prophylaxis, typically 300 mg orally once daily [4]. Note: It does not reduce existing uric acid.
    • Rasburicase: A recombinant urate oxidase used for patients with high baseline uric acid or those who develop hyperuricemia during treatment. It rapidly breaks down existing uric acid [4].
This compound Dose Ramp-Up Schedule

This compound must be initiated with a 5-week dose escalation schedule to gradually debulk tumors and minimize TLS risk [2] [1]. Adherence to this schedule is critical, as a faster 2-3 week ramp-up has been associated with a 13% rate of TLS, including fatalities and renal failure [1].

The standard schedule is:

  • Week 1: 20 mg daily
  • Week 2: 50 mg daily
  • Week 3: 100 mg daily
  • Week 4: 200 mg daily
  • Week 5+: 400 mg daily (target dose)
Monitoring Schedule

Changes in blood chemistries can occur as early as 6 to 8 hours after the first dose and each dose increase [1]. The monitoring intensity depends on the risk category.

The table below outlines the monitoring schedule for each risk level.

Risk Category Pre-Treatment & Daily Monitoring After First Dose & Each Dose Increase Clinical Setting
Low Risk [1] Correct abnormalities [1] 6-8 hours, and 24 hours post-dose [1] Consider outpatient for initiation [2]
Medium Risk [1] Correct abnormalities [1] 6-8 hours, and 24 hours post-dose [1] Inpatient [2]
High Risk [1] Correct abnormalities [1] 6, 8, 12, and 24 hours post-dose [1] Inpatient [2]

Blood chemistries to monitor: Potassium, Uric Acid, Phosphate, Calcium, and Creatinine [1].

Management of Established Tumor Lysis Syndrome

If laboratory or clinical TLS occurs, immediate and aggressive management is required. Clinical TLS is defined as laboratory TLS plus one or more of the following: renal insufficiency (creatinine ≥ 1.5x ULN), cardiac arrhythmia, seizure, or sudden death [2] [5].

The management pathway for established TLS is summarized below.

Start Diagnosis of Laboratory TLS (2+ metabolic abnormalities) Action1 1. Initiate Aggressive IV Hydration (D5W or 0.5NS with sodium bicarbonate) Start->Action1 Action2 2. Administer Rasburicase for Hyperuricemia Action1->Action2 Action3 3. Correct Electrolyte Derangements (Caution with Calcium for Arrhythmias) Action2->Action3 Action4 4. Intensify Monitoring (Labs every 4-6 hours, continuous cardiac monitoring) Action3->Action4 Action5 5. Consult Nephrology for Dialysis if Refractory Action4->Action5 Outcome Clinical TLS Resolved Resume this compound per Guideline at Same or Reduced Dose Action5->Outcome

Key interventions include:

  • Continuous IV Hydration: Increase to twice the maintenance fluid rate to promote renal excretion [4].
  • Manage Specific Abnormalities:
    • Hyperuricemia: Rasburicase (3-6 mg IV) is the treatment of choice for severe hyperuricemia, acting within hours [4].
    • Hyperkalemia: Standard management with insulin/dextrose, albuterol, and sodium bicarbonate. Use calcium gluconate with extreme caution only for life-threatening arrhythmias, as it can precipitate calcium phosphate crystals [4].
    • Hyperphosphatemia & Hypocalcemia: Primarily managed with hydration. Phosphate binders can be used. Asymptomatic hypocalcemia may not require correction [3].
  • Renal Replacement Therapy: Dialysis is indicated for refractory electrolyte imbalances, worsening acute kidney injury, or anuria [4].

Emerging Data and Future Directions

Recent clinical trials continue to refine the use of this compound and its associated TLS risk.

  • Novel Combinations: The Phase 3 AMPLIFY trial investigated this compound with acalabrutinib (an all-oral, fixed-duration regimen) in previously untreated CLL. It showed a statistically significant improvement in progression-free survival and, importantly, very low rates of TLS (0.3%), supporting its safety profile [6].
  • Ongoing Research: Trials are exploring different ramp-up schedules and combinations to further reduce TLS risk and simplify monitoring. For example, one ongoing trial is evaluating a 5-week ramp-up versus alternative schedules with acalabrutinib to identify the safest approach [7].
  • Real-World Evidence: A 2025 real-world study of 112 CLL patients confirmed that with proper risk stratification and prophylaxis, TLS was not a major clinical challenge, and safety outcomes mirrored those seen in clinical trials [8].

References

In Vitro Assessment of Venetoclax Response in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for Researchers

Venetoclax (ABT-199) is a highly selective, orally bioavailable BCL-2 inhibitor that has transformed the treatment landscape for several hematologic malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [1] [2]. Its mechanism of action involves mimicking the BH3 domain of pro-apoptotic proteins, thereby displacing them from BCL-2 and initiating mitochondrial-mediated apoptosis [2]. However, the development of resistance—often mediated by compensatory upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL—poses a significant clinical challenge [2]. Therefore, robust in vitro models and assays are crucial for understanding resistance mechanisms and developing effective combination therapies.

Quantifying this compound Sensitivity and Resistance

The table below summarizes the key protein determinants of this compound sensitivity and resistance identified in preclinical models, which should be considered when designing in vitro experiments.

Protein / Pathway Expression/Activity in Resistance Functional Role Associated Assays
MCL-1 Upregulated & Stabilized [3] [4] Compensatory anti-apoptotic protein; sequesters pro-apoptotic BIM [2] Western Blot, BH3 Profiling, Apoptosis
BCL-XL Upregulated [2] Compensatory anti-apoptotic protein [2] Western Blot, BH3 Profiling
β-catenin Upregulated [3] Core factor in Wnt signaling; promotes survival & drug resistance [3] Western Blot, Gene Expression
Wnt/β-catenin Pathway Hyperactivated [3] Survival signaling; associated with this compound resistance [3] Gene Expression, Functional Assays
AKT Activated [4] Phosphorylates & stabilizes MCL-1 at T163 [4] Phospho-Specific Western Blot
Intracellular Superoxide (O₂•⁻) Elevated [4] Promotes AKT-mediated MCL-1 stabilization [4] ROS/Superoxide Detection
Mechanisms of this compound Resistance

A primary mechanism of this compound resistance involves a switch in survival dependency from BCL-2 to other anti-apoptotic proteins, particularly MCL-1 and BCL-XL [2]. Recent research has elucidated specific pathways leading to MCL-1 upregulation:

  • Redox-Dependent MCL-1 Stabilization: this compound-resistant cells exhibit elevated intracellular superoxide (O₂•⁻). This activates AKT, which phosphorylates MCL-1 at threonine 163 (T163), enhancing its stability by reducing ubiquitin-mediated proteasomal degradation [4].
  • Wnt/β-catenin Signaling: Dysregulation of this pathway is intently associated with leukemia progression and this compound resistance. Inhibiting β-catenin with the small molecule C-82 can disrupt MCL-1 protein stability and synergistically induce cell death with this compound [3].

The following diagram illustrates the core signaling pathways involved in this compound resistance.

G This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Blocks MCL1 MCL-1 MCL1->Apoptosis Blocks Resistance This compound Resistance MCL1->Resistance BCLXL BCL-XL BCLXL->Apoptosis Blocks BCLXL->Resistance Superoxide Elevated Superoxide (O₂•⁻) AKT AKT Superoxide->AKT Activates pMCL1 p-MCL-1 (T163) AKT->pMCL1 Phosphorylates pMCL1->MCL1 Stabilizes BetaCatenin β-catenin BetaCatenin->MCL1 Upregulates? BetaCatenin->Resistance WntPathway Wnt/β-catenin Pathway Activation WntPathway->BetaCatenin Stabilizes

Detailed Experimental Protocols

This section provides standardized protocols for evaluating this compound sensitivity and mechanisms of action in vitro.

Protocol 1: Cell Viability Assay Using CCK-8

This colorimetric assay is widely used to measure cell viability and proliferation in response to this compound treatment [3].

Workflow Overview

G PlateCells 1. Plate cells in 96-well plate (5.0×10⁴ cells/well in 100µL) Treat 2. Treat with this compound (Include vehicle control) PlateCells->Treat Incubate 3. Incubate (e.g., 24-72h) (37°C, 5% CO₂) Treat->Incubate AddCCK8 4. Add CCK-8 reagent (10µL/well) Incubate->AddCCK8 IncubateColor 5. Incubate (1-4 hours) (37°C, 5% CO₂) AddCCK8->IncubateColor Measure 6. Measure absorbance at 450nm IncubateColor->Measure Calculate 7. Calculate cell viability Measure->Calculate

Materials & Procedure

  • Cells: AML (e.g., MOLM13, OCI-AML3) or other hematologic malignancy cell lines [3].
  • Reagents: this compound (MedChemExpress), CCK-8 kit (TargetMol) [3].
  • Equipment: 96-well plate, CO₂ incubator, microplate reader.
  • Cell Plating: Seed cells at a density of 5.0 × 10⁴ cells/well in 100 µL of complete medium in a 96-well plate [3]. Include wells with medium only as a blank control.
  • Drug Treatment: Prepare a concentration gradient of this compound (e.g., 1 nM to 10 µM) and add to the cells. Include a vehicle control (e.g., DMSO).
  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours) at 37°C with 5% CO₂ [3].
  • Viability Measurement: Add 10 µL of CCK-8 solution directly to each well. Incubate the plate for 1 to 4 hours at 37°C [3].
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the cell viability percentage for each well: Viability (%) = (OD₍this compound₎ - OD₍blank₎) / (OD₍vehicle control₎ - OD₍blank₎) × 100. Use software such as SynergyFinder to calculate combination indices (CI) for drug synergy studies [3].
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Materials & Procedure

  • Reagents: Annexin V binding buffer, FITC/APC-conjugated Annexin V, Propidium Iodide (PI) Staining Solution (1X) [5] [6].
  • Equipment: Flow cytometer, microcentrifuge.
  • Cell Preparation: Harvest approximately 1 × 10⁶ cells per sample after this compound treatment. Wash cells once with cold PBS [6].
  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add Annexin V-FITC/APC (as per manufacturer's recommendation) and 5-10 µL of PI staining solution [5] [6].
  • Incubation: Incubate for 15 minutes at room temperature in the dark. Do not wash the cells after staining [5].
  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC (Annexin V) and PE or PerCP (PI) channels [6].

Critical Notes:

  • PI is a suspected carcinogen and should be handled with appropriate precautions [6].
  • Keep samples on ice and protected from light throughout the procedure.
  • Do not wash cells after adding PI, as this can lead to loss of signal [5] [6].
  • For experiments requiring fixation or intracellular staining, use Fixable Viability Dyes (FVDs) instead of PI [5].
Protocol 3: Investigating Mechanism via Western Blotting

Western blotting is essential for confirming target inhibition and investigating resistance mechanisms by analyzing protein expression changes.

Key Targets to Probe:

  • Apoptosis Execution: Cleaved Caspase-3, Cleaved PARP [3].
  • BCL-2 Family Proteins: BCL-2, MCL-1, BCL-XL [3] [2].
  • Resistance-Associated Signaling: β-catenin, p-AKT (Ser473), p-MCL-1 (Thr163) [3] [4].
  • Loading Controls: β-Actin, β-Tubulin [3].

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors after this compound treatment. For studying protein stability, co-treat with a proteasome inhibitor like MG-132 (10 µM for 6 hours) or a protein synthesis inhibitor like cycloheximide (CHX, e.g., 100 µg/mL) and monitor degradation over time [3].

Research Applications and Synergistic Combinations

The protocols above enable researchers to model and overcome this compound resistance. Key applications include:

  • Synergy Studies: The combination of this compound with the Wnt/β-catenin inhibitor C-82 (active metabolite of PRI-724) has demonstrated synergistic anti-leukemic activity by disrupting MCL-1 stability and concurrently inducing mitochondrial apoptosis and GSDME-mediated pyroptosis [3]. Assess synergy using calculated Combination Index (CI) < 1 or a positive Bliss_Loewe score [3].
  • Targeting Resistance Pathways: Co-targeting redox signaling or MCL-1 stabilization is a promising strategy. Combining this compound with the AKT inhibitor capivasertib has been shown to reduce MCL-1 stability and restore this compound sensitivity in vivo [4].
  • BH3 Profiling: This functional assay measures mitochondrial apoptotic priming ("priming for death") by exposing permeabilized cells to synthetic BH3 peptides. It can identify dependencies on specific anti-apoptotic proteins and predict sensitivity to BH3-mimetics like this compound [2].

Critical Considerations for Experimental Design

  • Cell Line Models: Use both this compound-sensitive (e.g., MOLM13) and -resistant (e.g., MOLM13-R) isogenic cell lines to model acquired resistance [3] [4].
  • Drug Formulation and Handling: this compound has poor aqueous solubility. Prepare stock solutions in DMSO and ensure final DMSO concentrations in culture media do not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Treatment Duration: Apoptosis can occur rapidly. Time-course experiments (e.g., 6, 24, 48 hours) are recommended to capture dynamic changes in protein expression and cell death.
  • Combination Therapy: When testing this compound with other agents (e.g., C-82, capivasertib), perform a matrix of concentrations to properly assess synergy and avoid antagonism.

References

venetoclax combination therapy with obinutuzumab in CLL

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Methodologies

The efficacy of Ven-Obi is rooted in standardized treatment and rigorous monitoring protocols. The following workflow outlines the core structure of the regimen.

G Start Patient Eligibility: • Previously untreated CLL • CIRS >6 and/or CrCl <70 mL/min Cycle1 Cycle 1 (28 days) Start->Cycle1 ObiInit Obinutuzumab Initiation (Days 1, 2, 8, 15) • Dose: 100mg (D1), 900mg (D2), 1000mg (D8, D15) • Pre-medicate for IRR Cycle1->ObiInit VenetoclaxRamp Venetoclax Ramp-up (Day 22 start) • 5-week schedule: 20mg→50mg→100mg→200mg→400mg • TLS risk mitigation Cycle1->VenetoclaxRamp Cycle2_6 Cycles 2-6 (28 days each) Cycle1->Cycle2_6 ObiMaint Obinutuzumab Maintenance • Day 1: 1000mg Cycle2_6->ObiMaint VenetoclaxCont This compound Continuation • Daily at 400mg Cycle2_6->VenetoclaxCont Cycle7_12 Cycles 7-12 (28 days each) Cycle2_6->Cycle7_12 VenetoclaxMonotherapy This compound Monotherapy • Daily at 400mg Cycle7_12->VenetoclaxMonotherapy EOT End of Treatment (Cycle 12) • Response Assessment (iwCLL 2018) • MRD Assessment Cycle7_12->EOT

Key Assessments and Monitoring
  • Tumor Lysis Syndrome (TLS) Risk Management: Before this compound initiation, assess TLS risk based on tumor burden (lymph node size, absolute lymphocyte count). Implement prophylactic hydration and anti-hyperuricemic agents (e.g., allopurinol). Monitor blood chemistry (potassium, uric acid, creatinine, phosphate) before each dose escalation during the ramp-up phase [1].
  • Response and MRD Assessment: Treatment response should be evaluated according to the 2018 iwCLL criteria [1]. Undetectable Minimal Residual Disease (uMRD) is a key prognostic biomarker, typically measured in peripheral blood (and sometimes bone marrow) using flow cytometry or ASO-PCR at defined timepoints (e.g., end of treatment). uMRD is defined as fewer than one CLL cell per 10,000 leukocytes (< 10⁻⁴) [2].
  • Adverse Event Monitoring: Conduct complete blood counts regularly to monitor for hematologic toxicity, the most common adverse event. Manage neutropenia with dose delays or growth factor support. Monitor for infections and infusion-related reactions (IRRs), especially during obinutuzumab infusions [3] [1].

Mechanism of Action Diagram

The synergistic activity of Ven-Obi arises from the complementary mechanisms of its components, as illustrated below.

G Obi Obinutuzumab (Anti-CD20 Monoclonal Antibody) MOA_Obi1 Direct Cell Death Induction (via ADCC and ADCP) Obi->MOA_Obi1 MOA_Obi2 Potent Immune Effector Recruitment Obi->MOA_Obi2 Outcome Synergistic Apoptosis • Direct cytotoxicity • Mitochondrial apoptosis pathway • Deep remissions with high uMRD rates MOA_Obi1->Outcome Priming MOA_Obi2->Outcome This compound This compound (BCL-2 Inhibitor) MOA_Ven Mimics BH3-only Proteins Displaces pro-apoptotic proteins (e.g., BIM) from BCL-2 This compound->MOA_Ven MOA_Ven->Outcome Core Mechanism

Comprehensive Safety Profile

Real-world and clinical trial data provide a detailed overview of the safety landscape, crucial for risk management.

Adverse Event (AE) Category Most Common AEs (Any Grade) Management & Dose Modification Guidelines
Hematologic Toxicity [3] [1] Neutropenia (83.2%), Thrombocytopenia (57.3%), Anemia (54.5%) Monitor CBC regularly. For Grade 3/4 events: interrupt this compound until resolution to ≤ Grade 1, then resume at the same or reduced dose (200mg or 100mg). Use G-CSF for neutropenia.
Infections [3] [1] SARS-CoV-2 (11.8%), Febrile Neutropenia (10%), Pneumonia (8.6%) Administer prophylactic antivirals and antibiotics per institutional guidelines. Monitor for and promptly treat infections.
Infusion-Related Reactions [1] Obinutuzumab IRRs (9.5%) Pre-medicate with corticosteroids, antihistamines, and antipyretics. Manage reactions by slowing or interrupting the infusion.
Tumor Lysis Syndrome (TLS) [1] Laboratory TLS (20.2%), Clinical TLS (5.4%) Strict adherence to TLS risk assessment, prophylaxis, and monitoring protocols during this compound ramp-up.
Other Notable AEs [1] Elevated Liver Enzymes (8.2%), Autoimmune Phenomena (5%) Monitor liver function tests. Manage autoimmune cytopenias with standard therapies.

Research Applications and Future Directions

  • High-Risk Disease: Real-world data from the Polish group shows that TP53 aberrations did not significantly impact early outcomes with Ven-Obi, suggesting its effectiveness in this high-risk population [3] [1].
  • Novel Combinations: Triplet therapy with acalabrutinib (BTKi), this compound, and obinutuzumab (AVO) is under investigation. A phase 2 trial demonstrated high uMRD rates (71%) in treatment-naive patients with del(17p)/TP53 mutation, offering a promising MRD-guided, time-limited strategy for high-risk CLL [4].
  • Evolving Standards: The treatment landscape is rapidly advancing with the development of all-oral, fixed-duration regimens (e.g., BTKi + this compound) and novel agents like BTK degraders. The ongoing CLL17 trial is directly comparing Ven-Obi with oral doublets, which will help refine first-line treatment choices [5] [6].

References

venetoclax dosing with azole antifungals management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Venetoclax Dose Adjustments

The following table synthesizes findings from recent studies investigating this compound dosing with strong CYP3A4 inhibitors like posaconazole.

Study Type Key Findings on this compound Dosing Safety & Efficacy Notes
Real-World Safety (2025) [1] VEN 100 mg + posaconazole vs. VEN 70 mg. No significant difference in Grade 3/4 cytopenias, TLS incidence, or efficacy (CR/CRi/CRh rates) [1].
Prospective PK (2025) [2] Supports re-evaluation of current recommended dose adjustments. Suggests the FDA-recommended 75-80% reduction may be too conservative; higher doses may be safe[cite[cite [2].
Clinical Outcomes (2024) [3] VEN+AZA with azoles vs. without. Composite complete remission similar (50% vs. 56%, p > 0.05); longer neutrophil recovery with azoles[cite [3].
Mechanistic PK (2022) [4] Identifies OATP1B-mediated transport as a previously unknown elimination pathway for VEN, also inhibited by azoles. Explains the high interpatient PK variability and DDI potential beyond CYP3A4 inhibition[cite [4].

Recommended Dosing Protocols

The table below outlines specific this compound dose adjustments based on current clinical guidance and emerging evidence.

Concomitant Azole Inhibition Strength Recommended this compound Dose Protocol Notes
Posaconazole / Voriconazole Strong [5] 70 mg to 100 mg daily [1] [5] Start at 70 mg; some institutions use 100 mg based on real-world safety data [1].
Isavuconazole Moderate [5] 200 mg daily (50% reduction) [5]
Fluconazole Moderate [5] 200 mg daily (50% reduction) [5]
No CYP3A4 Inhibitor N/A 400 mg daily (standard target dose) For use without prophylactic azoles.

Experimental Pharmacokinetic Protocols

For researchers investigating the underlying mechanisms, here are detailed methodologies from key studies.

1. In Vivo Pharmacokinetic Study in Mouse Models [4]

  • Objective: To determine the contributions of CYP3A-mediated metabolism and OATP1B-mediated transport to this compound disposition and its interaction with antifungals.
  • Models: Wild-type, CYP3A knockout (CYP3A(−/−)), and OATP1B2 knockout (OATP1B2(−/−)) mice.
  • Dosing: this compound was administered orally at 10 mg/kg. Ketoconazole (a strong CYP3A/OATP1B inhibitor) or micafungin were used as co-treatments.
  • Sample Collection: Serial blood samples were collected via submandibular and retro-orbital routes over 8 hours. Plasma was separated and stored at -80°C until analysis.
  • Bioanalysis: this compound plasma concentrations were quantified using a validated UHPLC-MS/MS method with a lower limit of quantification of 5 ng/mL [4].
  • Data Analysis: Non-compartmental analysis performed using Phoenix WinNonlin to determine AUC, Cmax, and other PK parameters.

2. In Vitro Transport Inhibition Assay [4]

  • Objective: To assess the inhibitory potential of various antifungal drugs on the OATP1B transporter.
  • Cell System: OATP1B-overexpressing cell lines.
  • Procedure: Cells were incubated with a known OATP1B substrate (e.g., [³H]Estradiol-17β-D-glucuronide) in the presence or absence of the antifungal drug of interest (e.g., posaconazole, isavuconazole, micafungin).
  • Measurement: Uptake of the radiolabeled substrate into cells was measured. A significant reduction in uptake in the presence of the antifungal indicates OATP1B inhibition.

Mechanisms and Management Workflows

The following diagrams illustrate the pharmacokinetic interactions and a proposed clinical protocol for dose management.

venetoclax_mechanism VEN Oral this compound (VEN) GI Gastrointestinal Tract VEN->GI Portal Portal Vein GI->Portal Liver Liver Cell Portal->Liver OATP1B Transport Systemic Systemic Circulation Liver->Systemic CYP3A Metabolism Inhibit_CYP Inhibits CYP3A Metabolism Inhibit_CYP->Liver ↑ VEN Exposure Inhibit_OATP Inhibits OATP1B Uptake Inhibit_OATP->Liver ↑ VEN Exposure Azole Azole Antifungal Azole->Inhibit_CYP Azole->Inhibit_OATP

Diagram 1: Dual Pathways of this compound-Azole Interaction. Azole antifungals increase systemic this compound exposure by simultaneously inhibiting its CYP3A-mediated metabolism in the liver and its OATP1B-mediated uptake into liver cells [4].

clinical_workflow Start Patient Requires VEN + Antifungal Assess Assess Antifungal Agent Start->Assess Strong Strong Inhibitor (e.g., Posaconazole) Assess->Strong Moderate Moderate Inhibitor (e.g., Fluconazole) Assess->Moderate Dose70 Initiate VEN 70-100 mg Strong->Dose70 Dose200 Initiate VEN 200 mg Moderate->Dose200 Monitor Monitor for Cytopenias, TLS, and Efficacy Dose70->Monitor Dose200->Monitor StopAzole Azole Discontinued? Monitor->StopAzole StopAzole->Monitor No Increase Increase VEN to Standard Target Dose StopAzole->Increase Yes

Diagram 2: Clinical Dosing Protocol. A workflow for managing this compound dosing before, during, and after concomitant azole antifungal therapy, based on current evidence and recommendations [1] [5].

Key Considerations for Protocol Implementation

  • Adverse Event Profile: The most common grade 3/4 adverse events with this compound-based regimens are hematological, including neutropenia, anemia, and thrombocytopenia, which remain high regardless of the specific reduced dose used [1] [6]. Careful monitoring is essential.
  • Non-Azole Alternatives: Consider micafungin, an echinocandin antifungal that is a non-inhibitor of CYP3A4 and OATP1B, to avoid the drug interaction entirely [4] [7]. One retrospective study found a low incidence of invasive fungal infections (1.4%) in AML/MDS patients on this compound regimens with micafungin prophylaxis [7].
  • Practical and Economic Impact: Using a strong CYP3A4 inhibitor like posaconazole allows for a significant reduction in the this compound dose, which can lower total drug costs during hospitalization despite the cost of the antifungal itself [3] [7].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. The field continues to evolve, so prospective clinical trials are still needed to further optimize these dosing strategies.

Reference List

  • Frontiers in Hematology. (2025). Real-world experience of this compound target dosing with concomitant posaconazole in adult patients with acute myeloid leukemia. Retrieved from [Link] [1].
  • PMC. (2025). Safety of this compound in real-world experience. Retrieved from [Link] [6].
  • Hematology. (2024). Combining azole antifungals with this compound plus azacitidine in patients with newly diagnosed acute myeloid leukemia. Retrieved from [Link] [3].
  • American Journal of Hematology. (2025). Prospective Pharmacokinetic Evaluation of this compound in AML Supports Re-Evaluation of Recommended Dose Adjustments With Azole Antifungals. Retrieved from [Link] [2].
  • PMC. (2022). Interaction of Antifungal Drugs with CYP3A- and OATP1B-Mediated this compound Elimination. Retrieved from [Link] [4].
  • The ASCO Post. (2025). This compound-Based Therapy for Patients With Newly Diagnosed Acute Myeloid Leukemia. Retrieved from [Link] [5].
  • Oncology Letters. (2025). Treatment outcomes and safety of reduced‑dose this compound plus antifungal agents to treat acute myeloid leukemia: A single hospital experience in Taiwan. Retrieved from [Link] [8].
  • LinkedIn. (2025). Antifungal Prophylaxis in AML Patients on this compound and Hypomethylating Agents: Do We Need to Rethink the Standard? Retrieved from [Link] [7].

References

overcoming venetoclax resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Venetoclax Resistance

Researchers have identified several key mechanisms through which AML cells evade cell death induced by this compound. The following table outlines these mechanisms and their biological basis [1] [2] [3].

Mechanism Biological Rationale
Upregulation of MCL-1/BCL-xL [1] [3] When BCL-2 is inhibited, cancer cell survival depends on other anti-apoptotic proteins (e.g., MCL-1, BCL-xL) to sequester pro-apoptotic proteins and prevent cell death.
Activating Kinase Mutations (e.g., FLT3-ITD, RAS) [4] [2] Mutations in signaling genes activate pathways (e.g., MAPK) that increase levels of MCL-1 and BCL-xL, conferring inherent resistance.
Altered Cellular Metabolism [2] [3] Resistant leukemic stem cells rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy, bypassing BCL-2 inhibition.
TP53 Mutations [2] Disrupts a critical tumor suppressor pathway, enabling survival independent of standard apoptotic triggers.
Monocytic Differentiation [2] AML cells with a monocytic phenotype inherently express lower BCL-2 and higher MCL-1, reducing this compound efficacy.

Strategic Approaches to Overcome Resistance

The table below lists promising strategies being developed to counter the aforementioned resistance mechanisms.

Strategic Approach Proposed Solution & Example Tactics
Targeted Doublet/Triplet Therapy Combine this compound with inhibitors targeting specific resistance drivers. Examples: FLT3 inhibitors (e.g., midostaurin) for FLT3-mutated AML [5] or RAS pathway inhibitors for RAS-mutant cases [4].
BCL-2 Family Co-inhibition Simultaneously target multiple anti-apoptotic proteins. Use MCL-1 inhibitors (e.g., S63845) or BCL-xL inhibitors with this compound to broadly block survival pathways [3].
Epigenetic Sensitization Use drugs that alter gene expression to re-sensitize cells. HDAC inhibitors (e.g., Belinostat, Vorinostat, compound 4f) reverse resistance by inducing DNA damage and altering apoptotic protein expression [6] [7].
Synergistic Chemotherapy Leverage classic chemotherapeutics that have proven synergy. Homoharringtonine, which inhibits protein synthesis and reduces MCL-1/BCL-xL levels, has shown efficacy in triplet regimens for R/R AML [5].
Bridging to Transplant For relapsed/refractory (R/R) patients, use potent combinations (e.g., VEN-DCAG) to achieve remission and swiftly bridge to allogeneic hematopoietic stem cell transplantation (allo-HSCT), the only potential curative option [8].

Experimental Workflows for Resistance Investigation

For researchers aiming to identify resistance mechanisms in their models, the following core workflows are essential.

Workflow 1: Profiling Apoptotic Dependencies

This workflow determines a cell's reliance on specific anti-apoptotic proteins (BCL-2, MCL-1, BCL-xL).

  • BH3 Profiling: Use synthetic BH3 peptides (e.g., BIM, BAD, HRK, NOXA) to measure mitochondrial outer membrane permeabilization (MOMP) in primary AML samples or cell lines. A low response to the BAD peptide indicates BCL-2 independence [2].
  • Protein Level Quantification: Perform Western Blotting or Flow Cytometry to measure baseline expression levels of BCL-2, MCL-1, and BCL-xL. Compare sensitive vs. resistant isogenic cell lines or patient samples pre- and post-treatment [1] [3].
  • Functional Validation via Knockdown: Use CRISPR/Cas9 or siRNA to knock down MCL1 or BCL2L1 (BCL-xL) in resistant cells. Restoration of this compound sensitivity confirms functional dependency [6].

workflow1 start Start: Establish this compound-Resistant Model step1 BH3 Profiling Assay start->step1 step2 Protein Level Analysis (Western Blot/Flow Cytometry) step1->step2 step3 Functional Genetic Validation (CRISPR/siRNA Knockdown) step2->step3 step4 Data Integration & Conclusion step3->step4

Workflow 2: Evaluating Combination Therapies

This protocol tests the efficacy of drug combinations to overcome resistance.

  • Generate Resistant Cells: Create this compound-resistant cell lines (e.g., MOLM-13, OCI-AML3) via gradual dose escalation (e.g., 10-1000 nM over 3-6 months) [6].
  • Ex Vivo Drug Screening: Treat primary AML samples or resistant cell lines with this compound and a library of candidate drugs (e.g., HDACi, MCL-1i, kinase inhibitors). Calculate Drug Sensitivity Scores (DSS) to identify synergistic combinations [6].
  • Apoptosis & Viability Assays: Confirm synergy using Annexin V/7-AAD staining followed by flow cytometry to quantify apoptosis, and cell viability assays (e.g., MTS) after 48-72 hours of combination treatment [7].
  • In Vivo Validation: Test the most promising combination in patient-derived xenograft (PDX) mouse models to assess efficacy in a complex physiological environment.

workflow2 a Generate this compound-Resistant Cells b Ex Vivo Combination Screening a->b c Functional Validation (Apoptosis/Viability Assays) b->c d In Vivo PDX Model Validation c->d

Clinical Evidence for Combination Strategies

The translation of these strategies into clinical settings shows promise. The table below summarizes data from recent studies.

Combination Regimen Patient Population Key Efficacy Findings Citation
VEN + HMA + Homoharringtonine R/R AML (N=?, Phase 2) 6/6 patients with t(8;21) achieved remission. [5]
VEN + Decitabine/AZA + CAG (VEN-DCAG) R/R AML (N=20) ORR: 90% (85% CR/CRi). 13/20 patients achieved MRD-negative CR. Successful bridge to allo-HSCT. [8]
VEN + HDAC Inhibitor (e.g., Vorinostat) Pre-clinical (VEN-R cell lines) Non-toxic doses of HDACi resensitized VEN-R cells (MOLM-13, HL-60), inducing massive cell death. [6] [7]

Frequently Asked Questions (FAQs)

Q1: My patient-derived AML cells show high BCL-2 expression but are still this compound-resistant. What are the first mechanisms I should check?

  • A: First, investigate the upregulation of MCL-1 and BCL-xL via Western blot. Then, sequence for activating mutations in signaling pathways, such as FLT3-ITD or RAS, which can drive expression of these alternative anti-apoptotic proteins [1] [2] [3].

Q2: Are there any specific genetic subtypes of AML that are inherently resistant to this compound-based therapies?

  • A: Yes. Subtypes with t(8;21) may be less responsive due to epigenetic silencing of the BCL-2 promoter. Cases with mutations in TP53, FLT3-ITD, or RAS are also strongly associated with primary resistance. AML with monocytic differentiation often shows higher baseline MCL-1 expression [2] [5].

Q3: We have a this compound-resistant cell line model. What is a rational approach to select drugs for combination testing?

  • A: Begin with an ex vivo drug sensitivity screen across a library of targeted agents. Correlate the results with your cell's molecular profile. A strong candidate is an HDAC inhibitor, as it can reverse resistance through DNA damage induction and is effective even in cells that no longer depend on BCL-2 [6]. Alternatively, based on your mutation data, consider specific kinase inhibitors.

References

managing venetoclax-associated neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Venetoclax-Associated Neutropenia

1. What is the mechanism behind this compound-induced neutropenia? this compound is a selective BCL-2 homology domain 3 (BH3) mimetic that inhibits the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2). This action reinstates apoptosis in leukemic cells. However, healthy hematopoietic cells also depend on BCL-2 for survival. The inhibition of BCL-2 by this compound can therefore lead to the death of neutrophil precursors, resulting in neutropenia. This on-target toxicity is a major dose-limiting side effect of the drug [1] [2].

2. What is the incidence of severe neutropenia with this compound regimens? The incidence of grade 3-4 neutropenia is significant across different treatment combinations, as shown in the table below.

Disease Context Regimen Incidence of Grade 3-4 Neutropenia Citation
CLL (Frontline) This compound + Obinutuzumab (Clinical Trial) 52.8% - 57.7% [1] [3]
CLL (Real-World) This compound + Obinutuzumab 73% [3]
AML This compound + Azacitidine (AZA) 98% (All Grades); 42% Febrile Neutropenia [4]
AML This compound + Decitabine (DEC) 100% (All Grades); 69% Febrile Neutropenia [4]
AML This compound + Low-Dose Cytarabine (LDAC) 95% (All Grades); 32% Febrile Neutropenia [4]

3. What are the identified risk factors for developing neutropenia? Several patient-specific and treatment-related factors can increase vulnerability to neutropenia [1] [3]:

  • High-Risk Disease Features: In CLL, features like unmutated IGHV and specific genetic abnormalities (e.g., 17p deletion, TP53 mutation) are associated with higher risk [3].
  • Prior Therapy: Patients who received prior chemotherapy have a higher incidence of neutropenia (85.7%) compared to treatment-naïve patients (66.7%) [3].
  • Older Age and Comorbidities: A higher burden of comorbidities, reflected in a high Cumulative Illness Rating Scale (CIRS) score, is a recognized risk factor [3].
  • Concomitant Medications: The use of moderate or strong CYP3A4 inhibitors (e.g., certain antifungals like posaconazole and voriconazole) increases this compound exposure, potentially exacerbating toxicity [1] [5] [4].

4. How is neutropenia managed clinically? Standard clinical management strategies focus on dose modification, scheduling, and supportive care [1] [5] [4].

  • Dose Reduction & Scheduling: For AML, reducing this compound duration from 28 days to 21 or 14 days per cycle is common to allow for hematologic recovery. Research shows that shorter schedules (≤14 days) do not compromise complete response rates [5] [6].
  • Growth Factor Support: Use of Granulocyte Colony-Stimulating Factor (G-CSF) is recommended to manage severe neutropenia [4].
  • Antimicrobial Prophylaxis: Prophylactic antibiotics and antifungals are crucial to prevent infections during neutropenic periods [1] [4].
  • Dose Adjustment for Drug Interactions: When co-administered with strong CYP3A4 inhibitors, the this compound dose must be reduced (e.g., to 100 mg with voriconazole, or 50-70 mg with posaconazole) [5] [4].
  • Infection Monitoring: Patients should be closely monitored for signs of infection, and this compound should be withheld for grade 3/4 infections until resolution [4].

Experimental & Research Workflows

The following diagram illustrates the core biological mechanism of this compound-induced neutropenia, which is fundamental for designing experiments.

G This compound This compound Administration BCL2 Inhibits BCL-2 This compound->BCL2 ApoptosisL Apoptosis in Leukemic Cells BCL2->ApoptosisL ApoptosisH Apoptosis in Healthy Hematopoietic Cells BCL2->ApoptosisH Neutropenia Neutropenia ApoptosisH->Neutropenia

For researchers modeling this toxicity, the workflow below outlines a process for developing predictive digital twins, a cutting-edge approach highlighted in recent literature [7].

G Start Patient Data Collection A Longitudinal Measurements: - Neutrophil Counts - Blast Percentages - Drug Dosages/Schedules Start->A B Develop/Select Mathematical Model (e.g., ODE-based) A->B C Model Fitting & Parameter Estimation B->C D Model Validation & Accuracy Assessment C->D E Predict Neutropenia Risk & Simulate Interventions D->E F Update Model with New Data (Digital Twin Loop) E->F F->C Feedback

Key Methodological Details for Experimental Protocols:

  • Data Collection: The VenEx clinical trial (NCT04267081) exemplifies the required data, including longitudinal neutrophil counts, bone marrow blast percentages, and precise logs of this compound/azacitidine administration schedules [7].
  • Mathematical Models: Models are often adapted from established frameworks, such as those by Jost et al. and Friberg et al., which use Ordinary Differential Equations (ODEs) to represent hematopoietic cell compartments and drug effects [7].
  • Model Fitting & Validation: Models are fitted to patient-specific data. The fit can be improved by continuously updating the model with new patient data, a core concept of the "digital twin" approach. Model accuracy is variable and should be assessed for each case [7].

Critical Gaps & Future Research Directions

Current evidence points to several areas requiring further investigation:

  • Validated Biomarkers: There is a need to identify and validate specific patient or disease biomarkers that reliably predict the risk of severe neutropenia [1] [2].
  • Optimized Schedules: While shorter this compound schedules (e.g., 7 days) are being used clinically, more prospective studies are needed to definitively establish the minimal effective duration that maintains efficacy while minimizing toxicity [6].
  • Impact of Combinations: The role of triplet regimens (e.g., adding a targeted agent like gilteritinib for FLT3-mutated AML to this compound+HMA) and their effect on neutropenia is an area of active research with limited data [5].

References

Understanding Venetoclax Resistance and the BCL-2 G101V Mutation

Author: Smolecule Technical Support Team. Date: February 2026

What is the G101V mutation? The BCL-2 G101V mutation is an acquired point mutation (glycine to valine at position 101) identified in patients with chronic lymphocytic leukaemia (CLL) who initially responded to venetoclax but later experienced disease progression, typically after 19-42 months of continuous therapy [1] [2] [3]. This mutation is a primary, on-target mechanism of drug resistance.

How does the G101V mutation cause resistance? Structurally, glycine 101 is located on the α2 helix of BCL-2, and its mutation to the bulkier valine does not directly block the drug-binding pocket. Instead, it initiates a "knock-on effect" [1] [3]. The valine side chain causes a steric clash, forcing a 60-degree rotamer change in the adjacent E152 residue on the α5 helix. This conformational shift repositions E152, whose Cγ atom comes into van der Waals contact with the chlorophenyl moiety of this compound, subtly disrupting the drug's optimal positioning within the P2 pocket and reducing binding affinity [1] [2]. Crucially, this change is selective; the mutant BCL-2 G101V protein largely retains its ability to bind native pro-apoptotic BH3-only proteins (like BIM and BAX), thus preserving its pro-survival function in cancer cells while evading inhibition by this compound [1] [3].

The diagram below illustrates this allosteric resistance mechanism.

Frequently Asked Questions (FAQs)

  • Q1: What is the quantitative impact of the G101V mutation on this compound binding? The G101V mutation reduces the binding affinity of this compound for BCL-2 by approximately 180-fold, drastically diminishing its efficacy [1] [3].

  • Q2: Are there other BCL-2 mutations linked to this compound resistance? Yes, though G101V is the most frequently reported in patients. Other mutations include:

    • F104L/V/C: Predicted from mouse models to confer resistance [1] [3].
    • D103Y: A clinically identified mutation in the BH3-binding pocket that directly interferes with this compound binding [2].
  • Q3: Can the G101V mutation be detected before clinical relapse? Yes. Emerging data shows that the mutation can be detected in patient samples up to a year before clinical progression becomes apparent, offering a potential window for intervention [2].

  • Q4: What are the promising strategies to overcome G101V-mediated resistance? The primary strategy is the development of next-generation BCL-2 inhibitors. For example, sonrotoclax adopts a novel binding mode within the P2 pocket, allowing it to maintain potency against the G101V mutant in vitro and in vivo [4]. Another approach involves engineering cellular therapies, such as CAR T-cells, to express BCL-xL, which protects them from BH3 mimetics and opens a therapeutic window for combination strategies [5].

Quantitative Data on Resistance Mutations

The table below summarizes key resistance mutations and their characteristics.

Mutation Location Reported Context Impact on this compound Binding Notes
G101V α2 helix Clinical (CLL patients) [1] [2] [3] ~180-fold reduction [1] [3] Most common clinical resistance mutation; allosteric mechanism
D103Y BH3-binding pocket Clinical (CLL patients) [2] Predicted severe reduction Directly disrupts key hydrogen bond with this compound [2]
F104L BH3-binding pocket Pre-clinical models [1] [3] Confers resistance Not yet widely observed in patients [1]

Experimental Guide: Studying G101V-Mediated Resistance

For researchers aiming to model or investigate this resistance mechanism, here are established experimental approaches.

Introducing the G101V Mutation into Cellular Models

A common method is to engineer lentiviral vectors to overexpress the BCL-2 G101V mutant protein in cells.

  • Vector Design: Clone the human BCL-2 G101V cDNA into a lentiviral expression plasmid. To co-express with a reporter or other gene (e.g., in CAR T-cells), use a P2A or T2A self-cleaving peptide sequence [5].
  • Cell Transduction: Produce lentivirus and transduce target cells (e.g., leukemia cell lines, primary T-cells). Include controls transduced with wild-type BCL-2 and empty vector.
  • Validation:
    • At DNA/RNA level: Use Sanger sequencing or targeted NGS of the BCL-2 PCR amplicon to confirm the mutation.
    • At Protein level: Confirm overexpression via Western blot using an anti-BCL-2 antibody [5].
  • Functional Assay: Treat transduced cells with a range of this compound concentrations (e.g., 1 nM - 10 µM) for 24-72 hours. Assess cell viability using assays like CellTiter-Glo to generate dose-response curves and calculate IC50 values. Cells expressing BCL-2 G101V will show a significantly higher IC50 compared to wild-type controls [5].
Detecting BCL-2 Mutations in Patient Samples

Monitoring for the emergence of resistance mutations in patients on this compound therapy is crucial.

  • Sample Collection: Use peripheral blood or bone marrow mononuclear cells. Enrich for CD19+ B-cells if working with CLL samples to increase tumor purity [2].
  • DNA Extraction: Isolate genomic DNA from patient samples at multiple time points (e.g., baseline, during response, at progression).
  • Targeted Next-Generation Sequencing (NGS):
    • Library Prep: Design NGS panels to cover all exons of BCL-2, or use whole-exome sequencing (WES). Amplicon-based deep sequencing (e.g., ~1000x coverage) is highly sensitive for detecting low-VAF clones.
    • Bioinformatic Analysis: Align sequences to the reference genome (e.g., GRCh38) and use variant-calling tools (e.g., GATK) to identify single-nucleotide variants. Focus on codon 101 for the G101V mutation and codons 103/104 for other potential mutations [2].
  • Interpretation: The Variant Allele Frequency (VAF) of G101V can be low and subclonal initially (e.g., 7-25%) and may increase over time with disease progression [2].

References

How Does MCL-1 Upregulation Cause Venetoclax Resistance?

Author: Smolecule Technical Support Team. Date: February 2026

Answer: MCL-1 upregulation is a primary mechanism of both intrinsic and acquired resistance to venetoclax. This compound specifically inhibits the pro-survival protein BCL-2. When MCL-1, another pro-survival protein, is upregulated, cancer cells can switch their survival dependence from BCL-2 to MCL-1. This allows them to continue sequestering pro-apoptotic proteins (like BIM) and prevent cell death, thereby rendering this compound ineffective [1] [2] [3].

The diagram below illustrates the core mechanism of this resistance pathway.

G VEN This compound BCL2 BCL-2 VEN->BCL2 Inhibits BIM Pro-apoptotic protein (e.g., BIM) BCL2->BIM Releases APOP Apoptosis Evasion BIM->APOP Without Activator MCL1 MCL-1 (Upregulated) MCL1->BIM Sequesters MCL1->APOP Leads to

Recent studies have uncovered a novel molecular mechanism that explains how MCL-1 protein levels are stabilized in resistant cells. The diagram below outlines this specific signaling pathway.

G Superoxide Elevated Intracellular Superoxide (O₂⁻) AKT AKT Activation Superoxide->AKT PhosphoMCL1 MCL-1 Phosphorylation (T163) AKT->PhosphoMCL1 Stabilization MCL-1 Stabilization & Reduced Ubiquitination PhosphoMCL1->Stabilization Resistance This compound Resistance Stabilization->Resistance

Troubleshooting Guide: Investigating MCL-1 Mediated Resistance

For researchers encountering this compound resistance in their models, the following table provides a framework for systematic investigation.

Investigation Goal Key Experimental Assays & Readouts Significance in Resistance Context

| Confirm MCL-1 Dependence | BH3 Profiling: Measure mitochondrial outer membrane permeabilization (MOMP) in response to MS-1 peptide (MCL-1 specific inhibitor) [2]. Co-Immunoprecipitation (Co-IP): Assess binding between MCL-1 and pro-apoptotic partners like BIM [1] [4]. | Determines if cells are functionally "addicted" to MCL-1 for survival. | | Measure MCL-1 Protein Stability | Cycloheximide Chase Assay: Treat cells with protein synthesis inhibitor and track MCL-1 decay over time via Western Blot [1] [4]. Investigate Phosphorylation: Use phospho-specific antibodies (e.g., T163) in Western Blot [1] [4]. | A slower decay rate and increased T163 phosphorylation indicate enhanced stability, not just increased gene expression. | | Quantify Redox State | Intracellular Superoxide Measurement: Use fluorescent probes like DHE (Dihydroethidium) and flow cytometry [4]. | Links resistance to the novel superoxide-AKT-MCL-1 axis. | | Evaluate Combination Strategies | In Vitro Cytotoxicity Assays: (e.g., Cell Titer Glo) with VEN + MCL-1i (e.g., VU661013) or VEN + AKTi (e.g., capivasertib) [1] [2]. In Vivo Efficacy Studies: Use patient-derived xenograft (PDX) models to test systemic reduction of tumor burden [1] [2]. | Tests therapeutic strategies to overcome or bypass the resistance mechanism. |

Potential Strategies to Overcome Resistance

Answer: Several strategies are being explored to overcome MCL-1-mediated resistance, primarily focusing on combination therapies.

Strategy Mechanism of Action Example Agents / Approaches Key Considerations
Direct MCL-1 Inhibition Directly binds to MCL-1's BH3 binding groove, displacing pro-apoptotic proteins and triggering apoptosis [2]. VU661013, S63845 Highly effective in pre-clinical models; can be combined with VEN for synergy. On-target toxicity (e.g., cardiotoxicity) is a clinical challenge [2] [3].

| Indirect MCL-1 Targeting | Reduces MCL-1 protein levels or stability, making cells vulnerable to VEN [1] [3]. | AKT inhibitors (e.g., Capivasertib): Disrupts stabilizing phosphorylation [1]. Hypomethylating Agents (e.g., Azacitidine): Can downregulate MCL-1 and upregulate pro-apoptotic NOXA [5]. | May have a more favorable toxicity profile than direct inhibitors. | | Redox Modulation | Scavenges superoxide anions, disrupting the upstream signal that stabilizes MCL-1 [4]. | SOD1 mimetics, DDC (as an experimental tool to study the mechanism). | This is an emerging and promising area; optimal agents for clinical use are under investigation. |

Detailed Experimental Protocols

1. Cycloheximide Chase Assay to Measure MCL-1 Protein Stability

  • Objective: To determine if increased MCL-1 in resistant cells is due to enhanced protein stability.
  • Reagents: Cycloheximide (CHX, protein synthesis inhibitor), cell lysis buffer (RIPA with protease and phosphatase inhibitors), Western blot reagents.
  • Procedure:
    • Seed VEN-sensitive (VEN-S) and VEN-resistant (VEN-R) cells in multiple plates.
    • Treat all plates with CHX (e.g., 100 µg/mL) to halt new protein synthesis.
    • Harvest cells at different time points (e.g., 0, 30, 60, 90, 120 minutes) post-CHX treatment.
    • Lyse cells and quantify total protein.
    • Perform Western blotting for MCL-1 and a loading control (e.g., GAPDH, Actin).
    • Quantify band intensities and plot MCL-1 protein levels relative to time zero.
  • Expected Outcome: MCL-1 protein will degrade more slowly in VEN-R cells compared to VEN-S cells, indicating increased stability [1] [4].

2. Co-Immunoprecipitation (Co-IP) to Assess MCL-1/BIM Interaction

  • Objective: To confirm that upregulated MCL-1 is functionally sequestering pro-apoptotic proteins.
  • Reagents: IP lysis buffer, antibody against MCL-1, control IgG, Protein A/G beads, Western blot reagents.
  • Procedure:
    • Lyse VEN-S and VEN-R cells in a mild, non-denaturing IP buffer.
    • Incubate cell lysates with an MCL-1 antibody or control IgG overnight at 4°C.
    • Add Protein A/G beads to capture the antibody-protein complex. Wash beads thoroughly.
    • Elute the bound proteins by boiling in Laemmli buffer.
    • Analyze the eluates by Western blotting, probing first for BIM to see if it is pulled down with MCL-1, and then for MCL-1 to confirm successful IP.
  • Expected Outcome: A stronger BIM signal will be co-immunoprecipitated with MCL-1 in VEN-R cells, demonstrating enhanced sequestration of pro-apoptotic actors [1] [4].

References

strategies for venetoclax resistance in hematologic malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary molecular mechanisms of venetoclax resistance?

    • A: Resistance primarily arises from cancer cells' ability to bypass reliance on BCL-2. The main documented mechanisms are:
      • Upregulation of Alternative Anti-apoptotic Proteins: Overexpression of MCL-1 and BCL-XL is a cornerstone of resistance, as they can sequester pro-apoptotic proteins even when BCL-2 is inhibited [1] [2] [3].
      • Genetic Mutations: Specific mutations are strongly linked to poor response. These include alterations in TP53, FLT3-ITD, NRAS/KRAS, and SF3B1 [1] [4] [5].
      • Metabolic and Mitochondrial Adaptations: Changes in cellular metabolism, such as increased oxidative phosphorylation (OXPHOS), and alterations in mitochondrial structure and function can elevate the threshold for apoptosis [1] [2].
      • Transcriptional Reprogramming: In aggressive subtypes like EVI1-rearranged AML, resistance is driven by a dependency on survival pathways mediated by transcription factors like MYB and chromatin readers like BRD4 [4].
  • Q2: Which signaling pathways contribute to the upregulation of MCL-1 and BCL-XL?

    • A: Several upstream pathways can lead to increased levels of these pro-survival proteins [2]:
      • AKT Signaling: Activation of the AKT pathway can upregulate BCL-XL expression.
      • ERK Signaling: The PKA-ERK-CREB pathway is involved in the upregulation of MCL-1 and BCL-XL.
      • NF-κB Signaling: Activation by microenvironmental signals (e.g., CD40L, TLR agonists) can increase expression of both MCL-1 and BCL-XL.
      • Growth Factor Receptor Signaling: Signaling through receptors for FGF, EGF, and IGF1 has been implicated in the dysregulation of BCL-2 family proteins [3].
  • Q3: What are the leading strategies to overcome this compound resistance?

    • A: Current research focuses on rational combination therapies that target the resistance mechanisms directly. Key strategies include:
      • Directly Inhibiting Alternative Proteins: Combining this compound with selective MCL-1 inhibitors or BCL-XL inhibitors to simultaneously block multiple anti-apoptotic dependencies [2] [3] [6].
      • Targeting Upstream Signaling: Using inhibitors against PI3K, AKT, or ERK to reduce the expression of MCL-1 and BCL-XL [2] [3].
      • Exploiting Synergistic Mechanisms: Leveraging drugs that increase the levels of pro-apoptotic proteins like NOXA, which neutralizes MCL-1 [7] [1]. A novel approach uses an artemisinin conjugate to promote NOXA production and degrade MCL-1 and cyclin D1 [7].
      • Targeting Transcriptional Dependencies: In specific subtypes, using BRD4 or MYB inhibitors has been shown to re-sensitize leukemic cells to this compound [4].

Experimental Strategies & Protocols

For researchers designing experiments to investigate or overcome resistance, the following approaches and methodologies are highlighted in recent literature.

The diagram below illustrates the core molecular mechanisms of this compound resistance and the corresponding therapeutic strategies being tested.

G cluster_mechanisms Resistance Mechanisms cluster_strategies Therapeutic Strategies M1 Upregulation of MCL-1/BCL-XL S1 MCL-1/BCL-XL Inhibitors M1->S1 Directly Target S5 Novel Conjugates (Artemisinin-Derived) M1->S5 Induce NOXA M2 Genetic Mutations (TP53, FLT3-ITD, RAS) S2 Targeted Agents (FLT3/IDH Inhibitors) M2->S2 Co-target M3 Transcriptional Dysregulation S3 Epigenetic & Transcriptional Modulators (BET/MYB Inhibitors) M3->S3 Reverse M4 Mitochondrial & Metabolic Adaptation S4 Mitochondrial & Metabolic Disruptors M4->S4 Disrupt

Strategy 1: Combination Therapy Screening

This workflow is commonly used to identify effective drug partners for this compound.

G Start Establish Resistant Model (Cell Line or PDX) A BH3 Profiling (Identify Apoptotic Dependencies) Start->A B High-Throughput Screening (this compound + Compound Library) A->B C Validate Hits (In Vitro Viability & Apoptosis Assays) B->C D Mechanistic Studies (Western Blot, RNA-seq, Proteomics) C->D E In Vivo Validation (Murine Models) D->E

Detailed Protocol: Generating this compound-Resistant Cell Lines

  • Source: This method is adapted from the establishment of VTX-resistant isogenic human myeloma cell lines (HMCLs) as described in [3].
  • Procedure:
    • Starting Culture: Begin with a this compound-sensitive cell line.
    • Initial Exposure: Expose cells to a concentration of this compound equivalent to the predetermined half-maximal inhibitory concentration (IC₅₀).
    • Dose Escalation: Maintain the cells at this concentration until they exhibit normal growth rates and viability. Subsequently, increase the this compound concentration in a step-wise manner.
    • Validation: Confirm the development of resistance by regularly performing cell viability assays (e.g., MTT or CellTiter-Glo) to calculate the new IC₅₀ values in the resistant population compared to the parental line.
Strategy 2: Novel Compound Evaluation

Recent studies have explored innovative compounds, including phytochemicals and novel conjugates.

  • Novel Artemisinin Conjugate (A1): A 2025 study developed a conjugate of dihydroartemisinin (DHA) and this compound [7].

    • Proposed Mechanism: The DHA-derived endoperoxide bridge interacts with heme to enhance the production of the pro-apoptotic protein NOXA. This leads to the degradation of MCL-1 and cyclin D1, overcoming common resistance pathways [7].
    • Experimental Workflow: The study involved in vitro models of resistance, proteomic analysis to confirm protein degradation (MCL-1, cyclin D1), and in vivo efficacy testing in animal models using PEG-linked conjugates for improved bioavailability [7].
  • Phytochemicals: Bioactive plant-derived compounds are being investigated for their chemosensitizing potential [8].

    • Candidate Molecules: Curcumin, quercetin, triptolide, and parthenolide have shown anti-leukemic activity.
    • Reported Actions: These compounds can modulate BCL-2 family protein expression, disrupt redox homeostasis, and influence microRNA and epigenetic regulators.
    • Experimental Note: In silico docking analyses suggest some terpenoids have strong binding affinity for BCL-2. However, a major challenge is poor bioavailability, which may be addressed with nanoparticle formulations in research settings [8].

Quantitative Data Summary

The table below consolidates key genetic predictors of response and resistance to this compound-based therapies in AML, along with associated combination strategies.

Genetic Alteration / Factor Impact on this compound Response Proposed Combination Strategy Key Supporting Evidence
IDH1/IDH2 mutations Superior response [5] -- VIALE-A trial; CRc rate: 79%; Median OS: 24.5 months [5]
NPM1 mutations Superior response (without adverse mutations) [5] Menin inhibitors, XPO1 inhibitors [1] [5] CRc rate: 78%; Median OS: >2 years (with LDAC) [5]
FLT3-ITD mutations Inferior response / Resistance [1] [5] FLT3 inhibitors (Gilteritinib, Quizartinib) [1] Identified as a major driver of resistance [1]
TP53 mutations Inferior response / Resistance [1] [5] -- Associated with very poor prognosis and resistance [1]
NRAS/KRAS mutations Inferior response / Resistance [1] [5] -- Major driver of resistance [1]
SF3B1 mutations Resistance (in EVI1-rearranged AML) [4] BRD4 inhibitors, MYB inhibitors [4] Strongly associated with resistance in integrated analysis [4]
High EVI1 expression Relative resistance [4] BRD4 inhibitors, MYB inhibitors [4] EVI1-high AML samples show reduced sensitivity [4]
MCL-1/BCL-XL Upregulation Primary resistance mechanism [2] [3] [6] MCL-1 inhibitors, BCL-XL inhibitors [2] [3] Upregulation allows cancer cells to bypass BCL-2 inhibition [2]

Key Takeaways for Researchers

  • The Resistance Landscape is Multi-faceted: There is no single mechanism. Successful strategies will require rational combinations informed by the genetic and proteomic profile of the resistant cancer.
  • Novel Compounds are Emerging: Beyond traditional small molecules, research into phytochemicals and dual-function conjugates (like the artemisinin-venetoclax compound A1) offers new avenues for disrupting resistance pathways [7] [8].
  • Modeling is Critical: Robust experimental models, including isogenic resistant cell lines and patient-derived xenografts (PDXs), are essential for pre-clinical validation of new therapies [3] [4].

References

managing hematologic toxicities with venetoclax HMA therapy

Author: Smolecule Technical Support Team. Date: February 2026

Hematologic Toxicity Management Strategies

Strategy Rationale & Evidence Key Findings
Venetoclax Dose Reduction Higher drug exposure and increased toxicity observed in Asian populations; reduced dose maintains efficacy while improving safety [1]. Semi-dose (200 mg) in frail Chinese patients: 100% CR/CRi, median OS >24.6 months, reduced grade ≥3 thrombocytopenia (21.4% vs 24-89.5% historical) and febrile neutropenia (35.7% vs 42.9-78.9%) [1].
Treatment Schedule Modification Shorter Ven durations mitigate myelosuppression while preserving efficacy [2] [3]. No significant difference in CR rates between ≤14-day and >14-day schedules [3]. Similar CR/CRi rates for 14-day (68%), 21-day (66%), and 28-day (62%) durations in cycle 1 [2].
Cycle Management & G-CSF Use Treatment breaks allow hematologic recovery; G-CSF supports neutrophil recovery [2] [4]. 74% of responders required cycle delays (median 10 days); 50% received G-CSF, with similar neutrophil recovery times regardless of use [2]. Protocol recommends early this compound cessation in Cycle 1 upon achieving morphological leukaemia-free state [4].

Mutation-Specific Treatment Response

Genetic profiling is crucial as specific mutations significantly influence this compound + HMA therapy efficacy and prognosis [5] [6] [2].

Mutation Category Associated Response / Outcome Clinical Implications
Favorable Mutations Higher response rates [2] [7]. IDH1/2: Better CR/CRi; long-term benefit in VIALE-A (median OS 19.9 months) [5] [2] [7]. NPM1: Better CR rate and OS, especially post-transplant relapse [8]. CEBPA: Associated with better CR/CRi rates [5].
Unfavorable Mutations Lower response rates and poor survival [2] [7] [8]. TP53: Complex karyotype linked to no response; lower CR/CRi (49%); poor median OS (5.5 months) [2] [8]. FLT3-ITD, KRAS/NRAS: Part of lower-benefit molecular signature [2].

Experimental Protocols for Toxicity Investigation

For researchers investigating hematologic toxicity mechanisms, here are relevant experimental methodologies from recent studies.

Protocol 1: Pharmacokinetic Monitoring of this compound
  • Objective: Correlate this compound plasma levels with hematologic toxicity and efficacy [1] [3].
  • Blood Sampling: Collect trough levels immediately before dosing (e.g., day 4 onwards, after dose escalation) [1] [3].
  • Analytical Method: Ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) [3].
    • Sample Preparation: Protein precipitation with acetonitrile containing an isotope-labeled internal standard ([2H7]-venetoclax) [3].
    • Chromatography: Reverse-phase CORTECS UPLC T3 column with gradient mobile phase [3].
    • Detection: Multiple reaction monitoring (MRM) [3].
  • Data Correlation: Analyze trough concentrations against metrics like neutropenia duration, platelet recovery time, and CR rate [1] [3].
Protocol 2: In Vivo Assessment of Modified Dosing Schedules
  • Objective: Evaluate efficacy and safety of shortened this compound schedules [2] [3].
  • Study Design: Retrospective cohort analysis comparing outcomes (CR/CRi, OS, hematologic toxicity) between patient groups receiving different Ven durations (e.g., 7, 14, 21, or 28 days) per 28-day cycle [2] [3].
  • Response Assessment: Bone marrow biopsy after cycle 1; CR/CRi per ELN 2022 criteria [5].
  • Safety Monitoring: Grade hematologic adverse events per CTCAE v5.0; track transfusion requirements and infection rates [1] [2].

Experimental Workflow for Toxicity Management

The diagram below outlines the logical workflow for investigating and managing hematologic toxicity.

Start Patient on VEN+HMA Therapy A Monitor Blood Counts and Clinical Signs Start->A B Observe Significant Hematologic Toxicity? A->B C Assess Genetic Profile B->C Yes End Continue Optimized Regimen B->End No D Implement Management Strategy C->D E1 Dose Modification (e.g., Reduce to 200 mg) D->E1 E2 Schedule Adjustment (e.g., Shorten to 14 days) D->E2 E3 Supportive Care (G-CSF, Treatment Breaks) D->E3 F Re-evaluate Response and Toxicity E1->F E2->F E3->F F->End

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and schedule for this compound with azacitidine?

  • A1: The standard protocol for cycle 1 is this compound ramp-up (100 mg Day 1, 200 mg Day 2, 400 mg Day 3-28) with azacitidine (75 mg/m² Days 1-7). A day 21 bone marrow assessment is recommended; this compound may be stopped early if morphological leukaemia-free state is achieved to allow count recovery [4].

Q2: Does a shorter this compound schedule compromise efficacy?

  • A2: Current evidence suggests that shorter schedules (e.g., 7-21 days) can achieve similar complete response rates compared to the standard 28-day schedule, while potentially reducing toxicity and early mortality [2] [3]. The choice of duration may be tailored based on genetic profile and patient frailty.

Q3: How do genetic mutations impact treatment decisions for managing toxicity?

  • A3: Genetic mutations are critical for prognosis. Patients with favorable mutations (e.g., IDH1/2, NPM1) derive significant benefit from VEN+HMAs, supporting efforts to manage toxicity and continue therapy. For those with unfavorable mutations (e.g., TP53), where response is poor and toxicity burdens are high, consideration of alternative or experimental therapies may be warranted [2] [8].

References

optimizing venetoclax dose reduction for myelosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Dose Reduction Strategies

The following table summarizes key findings from recent studies on the efficacy of reduced-dose venetoclax regimens, primarily in Acute Myeloid Leukemia (AML).

Study Focus Reduced Regimen Details Key Efficacy Findings Key Safety Findings

| Newly Diagnosed AML (this compound + Azacitidine) [1] | 100 mg for 14 days per cycle | ORR: 69.4%; CRc: 66.7% Median OS: 17 months Median PFS: 12 months | Favorable safety profile; regimen is efficient despite dose reductions [1] | | Elderly AML (Exposure-Response Analysis) [2] | 400 mg daily with HMA; 600 mg daily with LDAC | Maximizes response probability while maintaining safety; higher doses showed tolerability issues without improved efficacy [2] | | AML with Antifungal Co-administration [3] | 100 mg daily for 28 days with Posaconazole/Voriconazole | Median OS: 10.7 months; Median PFS: 8.0 months Less effective than some intensive chemo but superior to low-dose cytarabine [3] | Relatively low infection risk; requires careful monitoring for TLS and cardiovascular events [3] |

A critical clinical practice for managing myelosuppression is response-adaptive dosing. This involves performing a bone marrow assessment after Cycle 1. If the patient achieves remission but has cytopenias, it indicates therapy-related myelosuppression rather than persistent disease. In such cases, reducing this compound duration to 21 or 14 days per cycle allows for count recovery and improves tolerability without compromising efficacy [4].

Experimental Models for Predicting Response and Resistance

For research and development, several ex vivo and mechanistic models can help predict this compound sensitivity and investigate resistance pathways.

Ex Vivo Drug Sensitivity Testing (VenEx Trial Protocol)

The prospective VenEx trial demonstrated that ex vivo sensitivity testing could predict patient outcomes to this compound + azacitidine [5].

  • Primary Endpoint: Treatment response in ex vivo sensitive participants.
  • Key Workflow and Finding: The diagram below illustrates the experimental workflow and its predictive outcome.

Start Patient AML Sample (Bone Marrow/Peripheral Blood) A Isolate Mononuclear Cells (Ficoll Gradient) Start->A B Plate Cells in Conditioned Medium (HS-5 derived) A->B C Ex Vivo Drug Exposure (this compound concentration series, 48h) B->C D Assess Blast Viability (Flow Cytometry with Annexin V/7-AAD) C->D E Calculate Drug Sensitivity Score (DSS) D->E F Classify as Sensitive or Insensitive E->F G Correlate with Clinical Outcome F->G H Sensitive Patients G->H I Insensitive Patients G->I J 88% Response Rate Median OS: 14.6 months H->J K Poor Response Median OS: 3.5 months I->K

  • Optimal Conditions: Using conditioned medium (mimicking the bone marrow microenvironment) and blast-specific viability measurement via flow cytometry provided the highest predictive accuracy compared to standard media or bulk viability assays [5].
Investigating Resistance Pathways: ROR1/BCL-XL/MCL-1 Axis

A common theme in this compound resistance is the upregulation of alternative anti-apoptotic BCL-2 family proteins, particularly BCL-XL and MCL-1 [6]. Research in CLL has identified a signaling pathway that drives this resistance.

  • Experimental Workflow for ROR1-mediated Resistance:
    • Patient Cell Analysis: Compare ROR1 expression levels and signaling gene signatures in CLL cells from this compound-resistant vs. sensitive patients. Resistant cells show high ROR1 and upregulated BCL2L1 (encodes BCL-XL) [7].
    • In Vitro Modeling: Transduce cell lines (e.g., MEC1) to express ROR1. Treat with Wnt5a (the ROR1 ligand) to activate the pathway [7].
    • Viability Assay: Treat ROR1-expressing and control cells with escalating this compound doses (e.g., 0.5 nM to 4 µM). Measure viability at 16-24 hours using CellTiter-Glo or similar assays [7].
    • Intervention: Test the ability of an anti-ROR1 monoclonal antibody (e.g., zilovertamab) to inhibit Wnt5a-induced resistance and re-sensitize cells to this compound [7].

The diagram below illustrates this resistance mechanism and the experimental intervention.

WNT5A WNT5A (Microenvironment Factor) ROR1 High ROR1 Expression (on Leukemia Cell) WNT5A->ROR1 Binds Signaling Activates Non-Canonical ROR1 Signaling ROR1->Signaling GeneExp Upregulates Target Genes (including BCL2L1/BCL-XL) Signaling->GeneExp Resistance Increased BCL-XL Protein (Alternative Survival Pathway) GeneExp->Resistance Outcome Resistance to this compound Resistance->Outcome Intervention Therapeutic Intervention Anti-ROR1 mAb (e.g., Zilovertamab) Block Blocks Pathway Activation Intervention->Block Block->Signaling Inhibits

Frequently Asked Questions (FAQs) for Researchers

Q: What is the rationale behind reducing the duration of this compound administration (e.g., from 28 to 21 days) instead of just the daily dose? A: This strategy, known as response-adaptive dosing, balances efficacy and safety. After a patient achieves remission, the primary cause of cytopenias shifts from the leukemia to therapy-related myelosuppression. Shortening the duration provides a "treatment-free" interval for bone marrow recovery, reducing the risk of prolonged neutropenia and infections without sacrificing the anti-leukemic effect of the target dose during the on-treatment period [4].

Q: Are there specific mutations that predict success with reduced-dose this compound regimens? A: The observational study on the 100mg/14-day regimen found that NPM1 mutations and the FAB-M5 subtype were associated with higher response rates, while the adverse ELN risk group predicted an inferior response. Mutations in ASXL1, NPM1, and IDH1/2 negatively impacted progression-free survival (PFS) [1]. This suggests genetic profiling remains crucial for patient stratification.

Q: How do drug interactions influence this compound dose optimization? A: this compound is metabolized by CYP3A4. Concomitant use with strong CYP3A inhibitors like posaconazole or voriconazole significantly increases this compound exposure. Therefore, official guidelines mandate a dose reduction of approximately 75% (e.g., from 400 mg to 100 mg) when co-administered with these azoles to avoid overexposure and excessive toxicity [8] [3].

References

limitations of BH3 profiling in permeabilized cells

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the core principle of BH3 profiling?

    • A: BH3 profiling is a functional assay that measures a cell's "apoptotic priming"—how close it is to the threshold of undergoing programmed cell death. It works by exposing mitochondria in permeabilized cells to synthetic BH3 peptides (or mimetics) that mimic pro-apoptotic proteins. The resulting mitochondrial outer membrane permeabilization (MOMP) is measured to infer the cell's dependence on specific pro-survival BCL-2 family proteins for survival [1] [2] [3].
  • Q2: Why might my BH3 profiling results fail to predict drug sensitivity?

    • A: Recent studies highlight a major limitation: the assay conditions in permeabilized cells may not accurately recapitulate the complex biological events that occur in intact cells upon exposure to a drug. Critical secondary effects, like the redistribution of BH3-only proteins to other pro-survival proteins, are lost in the short time frame and altered biophysical environment of the permeabilized cell assay [4]. This can lead to a false signal that overestimates or misidentifies dependencies.
  • Q3: Are the high drug concentrations needed in permeabilized cell assays still specific?

    • A: Often, no. Research indicates that the high (μM) concentrations of BH3 mimetics often required to induce MOMP in permeabilized cells can cause non-specific mitochondrial depolarization, as the effect is frequently preserved even in cells genetically lacking the essential apoptosis mediators BAX and BAK [4]. This suggests the results at these concentrations may not be mechanistically meaningful.

Troubleshooting Guide: Addressing Key Limitations

The table below summarizes the main issues and proposed solutions based on the latest research.

Problem Underlying Cause Solution & Recommended Approach

| Poor distinction between specific BH3 mimetics (e.g., BCL-2 vs. MCL-1 inhibitors) in permeabilized cells [4] | Altered biophysics & limited time frame in permeabilized cells prevent critical secondary protein redistributions [4]. | 1. Validate with intact cells: Use cell viability assays (e.g., Annexin V/7AAD staining) on intact cells over 24 hours to confirm specificity [4]. 2. Use a BH3 mimetic drug toolkit: A newer protocol uses live cells and a panel of specific inhibitors, providing a more physiologically relevant readout [5]. | | High, non-specific activity requiring µM drug concentrations in permeabilized assays [4] | Non-BAX/BAK-mediated mitochondrial depolarization at high concentrations [4]. | 1. Include BAX/BAK knockout controls: Test your assay on isogenic cells lacking BAX/BAK to confirm the specificity of mitochondrial depolarization [4]. 2. Shift to Dynamic BH3 Profiling (DBP): Pre-treat intact cells with drugs ex vivo, then perform BH3 profiling to measure changes in priming, which is more predictive of clinical response [6] [5]. | | Inconsistent identification of anti-apoptotic protein dependencies [4] [6] | Cells often depend on multiple pro-survival proteins simultaneously; a single peptide may not reveal the full picture [6]. | 1. Use a combination approach: Employ both peptide profiling (to measure priming) and the drug toolkit (to directly inhibit function) for a more complete picture [6]. 2. Implement internal controls: Use cell lines with known dependencies (e.g., CLL for BCL-2) in every assay batch to normalize results and improve reproducibility [5]. |

Experimental Workflow Comparison

The following diagrams illustrate the key differences between the traditional method and modern adaptations that help overcome its limitations.

Traditional BH3 Profiling in Permeabilized Cells

G Traditional BH3 Profiling Workflow Start Harvest Cells Permeabilize Permeabilize Cells (with digitonin) Start->Permeabilize AddPeptide Add BH3 Peptide or Mimetic Permeabilize->AddPeptide Measure Measure MOMP (e.g., Cytochrome c or ΔΨm loss) AddPeptide->Measure Interpret Interpret Dependence on Pro-survival Protein Measure->Interpret

This traditional workflow is where the limitations of non-specificity and poor mimicry of intact cell physiology are most pronounced [4].

Improved Workflow Using a BH3 Mimetic Toolkit

G Improved BH3 Mimetic Toolkit Workflow Start Harvest Cells Plate Plate Live, Intact Cells Start->Plate AddDrug Add BH3 Mimetic Drug (e.g., Venetoclax, A-1331852) Plate->AddDrug Incubate Incubate (e.g., 4-24h) AddDrug->Incubate Measure Measure Apoptosis (Annexin V/7AAD staining) Incubate->Measure Interpret Determine Functional Dependency Measure->Interpret

This improved workflow uses intact cells and specific drugs, leading to a more physiologically relevant and reliable assessment of apoptotic dependency [5].

Mechanism Underlying the Limitation

G Mechanism of Limitation in Permeabilized Cells cluster_intact Intact Cell Response cluster_perm Permeabilized Cell Response IC1 BCL-2 Inhibitor added to intact cell IC2 BH3-only proteins (e.g., BIM) are displaced from BCL-2 IC1->IC2 IC3 Freed BIM redistributes to and inhibits MCL-1 IC2->IC3 IC4 Simultaneous inhibition of multiple pro-survival proteins leads to apoptosis IC3->IC4 PC1 BCL-2 Inhibitor added to permeabilized cell PC2 Directly inhibits BCL-2 PC1->PC2 PC3 Limited time/conditions prevent critical protein redistribution PC2->PC3 PC4 Ancillary proteins (e.g., MCL-1) remain active, requiring high/non-specific drug doses PC3->PC4

This diagram visualizes why the permeabilized cell assay fails: it cannot capture the critical secondary step of BH3-only protein redistribution, which is essential for the specific action of drugs like this compound in intact cells [4].

References

Understanding Venetoclax Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary metabolic pathway of Venetoclax that leads to drug-drug interactions (DDIs)?

This compound is predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1] [2]. Co-administration with drugs that inhibit these pathways can significantly increase this compound systemic exposure, elevating the risk of adverse events like myelosuppression and tumor lysis syndrome (TLS).

Q: Which drug classes pose the highest interaction risk with this compound?

The highest-risk interactions occur with strong CYP3A4 inhibitors. Key examples include:

  • Antifungals: Posaconazole, voriconazole, ketoconazole, itraconazole
  • Antiretrovirals: Ritonavir
  • Antibiotics: Clarithromycin [3] [4] [5]

Concurrent use is generally not recommended during the initial dose ramp-up phase. If co-administration is unavoidable, a significant dose reduction of this compound is required [5].

Clinical Management & Dose Modification Strategies

Q: How should this compound dosing be modified when co-administered with a strong CYP3A4 inhibitor?

Dose adjustments are mandatory and vary by indication. The table below summarizes the recommended reductions for the steady-state daily dose after completing the initial ramp-up schedule.

Indication Standard Dose With Posaconazole With Other Strong CYP3A4 Inhibitors
CLL/SLL 400 mg daily Reduce to 70 mg daily [5] Reduce to 100 mg daily [5]
AML (with AZA/DEC) 400 mg daily Reduce to 70 mg daily [4] [5] Reduce to 100 mg daily [4] [5]

For other interacting drugs, the general recommendation is to reduce the this compound dose by at least 50% for moderate CYP3A4 or P-gp inhibitors [5]. Resume the original this compound dose 2 to 3 days after discontinuing the inhibitor [4] [5].

Q: What are the key safety monitoring parameters during concomitant use?

Vigilant monitoring is crucial for managing interaction risks. Key parameters to track include:

  • Complete Blood Count (CBC) with differential: Monitor for neutropenia, a very common adverse reaction [6] [4] [7].
  • Liver Function Tests (LFTs): Monitor for ALT/AST elevation, a potential sign of this compound-related hepatotoxicity exacerbated by increased exposure [1].
  • Tumor Lysis Syndrome (TLS) Risk Parameters: Assess blood chemistries (potassium, uric acid, phosphorus, calcium, creatinine) before initiation, during ramp-up, and with any dose increase [4].

Experimental Protocols & Pharmacokinetic Insights

For researchers, understanding the experimental basis for dose adjustments is key. The following workflow visualizes the structure of a semimechanistic modeling study used to guide this compound dosing with a strong CYP3A4 inhibitor like ritonavir.

G Start Study Population: Healthy Volunteers (n=20) M1 Administration: Single this compound 10mg with Ritonavir (50-100mg) Start->M1 M2 Data Collection: Serial Plasma Samples for PK Analysis M1->M2 M3 Model Development: Semimechanistic PK Model (RTV-VEN Model) M2->M3 M4 Model Validation: Visual & Numerical Predictive Checks M3->M4 M5 Clinical Simulation: Predict this compound Exposure at Therapeutic Doses (400mg) M4->M5 Conclusion Dosing Recommendation: This compound dose reduction of at least 75% with strong CYP3A4 inhibitors M5->Conclusion

Key Findings from PK Studies:

  • A semimechanistic model predicted that co-administration of a strong CYP3A4 inhibitor (ritonavir) with a single 10 mg this compound dose led to a 6.1 to 8.1-fold increase in this compound exposure (AUC) [2].
  • To maintain this compound exposures within the therapeutic window, the model recommended a dose reduction of at least 75% when used concomitantly with strong CYP3A4 inhibitors [2]. This aligns with the clinical recommendation to reduce a 400 mg dose to 70 mg or 100 mg.

Emerging Evidence & Practical Considerations

Q: Is there emerging clinical evidence on alternative dosing strategies?

Recent real-world evidence is exploring the safety of specific dose levels. A 2025 retrospective study in AML patients compared this compound 100 mg vs. 70 mg daily, both with posaconazole. The study concluded that the 100 mg dose was a safe alternative, with no statistically significant differences in the incidence or duration of severe cytopenias or TLS between the two groups [6]. This suggests potential for dose optimization, though further studies are warranted.

Q: What about food interactions?

Patients should avoid consuming grapefruit products, Seville oranges, and starfruit, as they contain natural compounds that inhibit CYP3A4 and can increase this compound blood levels [3] [4]. This compound should be taken with food and water to improve absorption [3].

The management of this compound drug interactions is a critical component of its safe use in clinical practice and research. The core strategy involves identifying interacting drugs, implementing preemptive dose reductions, and conducting rigorous safety monitoring. The provided DOT script can be modified to represent different study designs or interaction pathways relevant to your specific research.

References

addressing clonal evolution in venetoclax resistance

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms of Venetoclax Resistance

The following table summarizes the primary genetic and non-genetic mechanisms of resistance identified in clinical samples and model systems.

Mechanism Category Specific Alteration/Pathway Frequency / Key Finding Potential Functional Consequence Proposed Solution(s)
Genetic Alterations BCL2 mutations (e.g., G101V) 4/11 CLL patients (often very low VAF) [1] Direct interference with this compound binding [1] Combination therapies; alternate BH3 mimetics [2]
Deletion 8p (loss(8p)) 4/11 CLL patients [1] In vitro this compound resistance [1] MCL-1 inhibition combination [1]
Gain(1q21.2-21.3) (affecting MCL1) 2/11 CLL patients (co-occurred with loss(8p)) [1] Increased sensitivity to MCL1 inhibition [1] MCL-1 inhibitor + this compound [1]
BTG1 mutations 2/8 CLL patients [3] Damages anti-proliferative gene [3] -
CDKN2A/B homozygous deletions 3/8 CLL patients [3] Abrogation of cell cycle control [3] -
Non-Genetic Adaptations Upregulation of MCL-1 or BCL-XL Common in AML and CLL [4] [2] Sequesters pro-apoptotic proteins, bypassing BCL-2 inhibition [2] MCL-1 or BCL-XL inhibitors (note: toxicity concerns) [4] [2]
Enhanced BCR/NF-κB Signaling Found in CLL progression samples [1] Upregulates proliferation and anti-apoptotic genes [1] BTK inhibitor combinations [1]
Metabolic & Stress Adaptations (ISR) In AML models [5] Alters mitochondrial energetics, confers resistance [5] Tedizolid (antibiotic) to activate ISR and re-sensitize [5]
Stem Cell & Clonal Dynamics RAS mutations in Leukemia Stem Cells 10-20% of AML cases [6] Distinct population with intrinsic resistance [6] RAS inhibitors in combination [6]

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research.

Longitudinal Whole-Exome Sequencing (WES) and Clonal Analysis

This protocol is based on methods used to track clonal evolution in CLL patients receiving this compound [1] [3].

  • Sample Preparation: Collect matched longitudinal tumor samples (e.g., peripheral blood mononuclear cells - PBMCs) and germline control (e.g., saliva) from patients pre-treatment and at progression. Obtain informed consent under an IRB-approved protocol [1].
  • Sequencing & Variant Calling: Perform WES using a validated pipeline (e.g., Broad Institute's). Use tools like MuTect for somatic single nucleotide variants (sSNVs) and Strelka for indels. Annotate all calls [1].
  • Copy Number Analysis: Perform total copy number analysis using the Genome Analysis Toolkit (GATK) and segment using AllelicCapSeg [1].
  • Clonality and Phylogeny Estimation:
    • Use ABSOLUTE to estimate cancer cell fraction (CCF) of each mutation, accounting for sample purity and ploidy [1].
    • Input the longitudinal, binarized mutational profiles into the LACE 2.0 software to infer the longitudinal clonal tree and track clone prevalences over time [7].
  • Validation: Confirm key low-frequency mutations (e.g., BCL2-G101V) using droplet digital PCR (ddPCR) on both DNA and cDNA from post-progression samples [1].
Functional Dependency Screening with BH3 Mimetics

This assay maps dependencies and co-dependencies on anti-apoptotic proteins to identify rational combinations [8].

  • Cell Line Preparation: Culture a panel of primary or established cancer cell lines relevant to your research (e.g., AML, CLL, solid tumors) [8].
  • Drug Panel Setup: Prepare a panel of BH3 mimetics:
    • Selective BCL-2 inhibitor: ABT-199 (this compound), 1 µM
    • Selective BCL-XL inhibitor: WEHI-539 or A-1331852, 1 µM
    • Selective MCL-1 inhibitor: A-1210477 or S63845, 10 µM (A-1210477 is less potent)
  • Viability Assay: Treat cells with all possible single, double, and triple combinations of the inhibitors at the specified concentrations for 72 hours. Measure cell viability using a standard assay (e.g., CellTiter-Glo) [8].
  • Data Interpretation: A loss of viability >50% indicates dependency.
    • Single-agent sensitivity suggests primary dependence on that anti-apoptotic protein.
    • Synergistic sensitivity (e.g., to BCL-XL + MCL-1 inhibition) indicates co-dependence, a common finding in solid tumors [8].

Visualizing Key Resistance Pathways & Workflows

Signaling Pathways in this compound Resistance

The following diagram illustrates the key signaling pathways and their downstream effects that contribute to this compound resistance, as identified in the research.

G Microenv Microenvironment Signals (IL-10, CD40, TLR9) NFkB NF-κB Pathway Microenv->NFkB KRAS KRAS Mutation MAPK MAPK/ERK Pathway KRAS->MAPK NOTCH2 Low IRF4 / High NOTCH2 MCL1_exp MCL-1 Upregulation NOTCH2->MCL1_exp CopyGain 1q21.2-21.3 Gain (MCL1 Locus) CopyGain->MCL1_exp NFkB->MCL1_exp BCLXL_exp BCL-XL Upregulation NFkB->BCLXL_exp MAPK->MCL1_exp PKA PKA-ERK-CREB Pathway PKA->MCL1_exp PKA->BCLXL_exp AKT PI3K/AKT Pathway AKT->BCLXL_exp Apoptosis Apoptosis Resistance MCL1_exp->Apoptosis BCLXL_exp->Apoptosis

Genomic Analysis of Clonal Evolution

This workflow outlines the computational process for analyzing longitudinal sequencing data to reconstruct clonal evolution.

G Input Longitudinal Patient Samples WES Wet-lab Processing: Whole-Exome Sequencing (WES) Input->WES Preprocess Data Preprocessing: Variant Calling (MuTect, Strelka) Copy Number Analysis (GATK) WES->Preprocess Matrix Binarized Mutational Matrix Preprocess->Matrix LACE Clonal Inference: LACE 2.0 Analysis Matrix->LACE Output Output: Longitudinal Clonal Tree Clone Prevalences LACE->Output Validate Validation: ddPCR for Key Mutations (e.g., BCL2-G101V) Output->Validate Optional

❋ Frequently Asked Questions (FAQs)

Q1: What are the most recurrent genetic mutations found in patients with CLL who relapse on this compound? While the BCL2-G101V mutation is a known on-target resistance mechanism, it is not the most common. Studies show it is detectable in only about a third of patients, often at very low variant allele frequencies [1]. More frequently observed acquired alterations include deletion 8p (loss(8p)), gain(1q) involving the MCL1 locus, homozygous deletions of CDKN2A/B, and mutations in BTG1 [1] [3]. This highlights the importance of looking beyond BCL2 mutations.

Q2: Why do some AML patients not respond to this compound initially (intrinsic resistance)? Intrinsic resistance can be driven by several factors. A key mechanism is the pre-existing dependence of the leukemia cells on anti-apoptotic proteins other than BCL-2, such as MCL-1 or BCL-XL [4] [2]. Furthermore, specific genetic subtypes, like those with RAS mutations, often exhibit intrinsic resistance. These mutations occur in leukemia stem cells that generate a distinct, resistant cell population [6].

Q3: Our team wants to start analyzing single-cell sequencing data from longitudinal patient samples. What is a robust computational tool for this? For inferring clonal evolution from longitudinal single-cell sequencing data, LACE 2.0 is a highly capable and user-friendly R package [7]. It includes a Shiny app interface for data preprocessing (handling VCF/BAM files, applying quality filters), performs inference of longitudinal clonal trees, and provides interactive visualization of results, including clonal prevalences over time [7].

References

venetoclax versus bendamustine-rituximab in CLL MURANO trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Outcome Measure Venetoclax + Rituximab (VenR) Bendamustine + Rituximab (BR) Significance
Median PFS 54.7 months [1] [2] 17.0 months [1] [2] HR 0.23; P < .0001 [2]
7-Year PFS Rate 23.0% [1] [2] All patients progressed [2] -
7-Year OS Rate 69.6% [1] [2] 51.0% [1] [2] HR 0.53; P = .0002 [2]
Median OS Not Reached [2] 87.8 months [2] -
Undetectable MRD (uMRD) at EOT Associated with superior PFS [3] [4] - -
Common Grade 3/4 AE Neutropenia (63-65%) [5] Information missing -
Fatal Adverse Events 9.3% [2] 9.0% [2] -

Key Clinical and Methodological Details

The MURANO trial was a pivotal, global, open-label, phase III study that randomized 389 patients with relapsed/refractory CLL (1-3 prior lines of therapy) to receive either VenR or BR [5] [4].

  • Treatment Regimens: The VenR arm received fixed-duration therapy: this compound for 2 years (after a 5-week dose ramp-up) and rituximab for the first 6 months. The BR arm received standard chemoimmunotherapy for 6 months [5].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [5] [2].
  • Key Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and minimal residual disease (MRD) status [5].

A central finding was the prognostic value of undetectable Minimal Residual Disease (uMRD). Patients achieving uMRD at the end of combination therapy had significantly longer PFS. The median PFS from the end of treatment was 52.5 months for patients with uMRD versus 18.0 months for those with detectable MRD [1]. uMRD was less frequently achieved in patients with high-risk genetic features like genomic complexity, TP53 mutation, or NOTCH1 mutation [3].

For patients whose disease progressed after initial VenR treatment, a substudy evaluated retreatment with VenR. In 25 retreated patients, the median PFS was 23.3 months, with a best overall response rate of 72%, indicating that retreatment is a viable clinical option [1] [2].

The following diagram illustrates the core mechanism of action for this compound that underlies its clinical efficacy.

G A Apoptosis Signal B BCL-2 Protein A->B Blocked by C Cell Death D This compound E Inhibits BCL-2 D->E E->B Binds to F Releases Pro-Apoptotic Proteins E->F G Triggers Apoptotic Pathway F->G G->C

Conclusion for Clinical Practice

The final analysis of the MURANO trial provides strong evidence supporting fixed-duration VenR as a standard of care for relapsed/refractory CLL. Its key advantages include:

  • Superior long-term survival benefits over BR, sustained years after treatment completion [1] [2].
  • A finite treatment course that can lead to durable treatment-free remissions, particularly for patients who achieve uMRD [1] [4].
  • An acceptable safety profile consistent with known effects of the drugs, with no new long-term safety concerns identified [2].

References

venetoclax obinutuzumab versus chlorambucil obinutuzumab CLL14 trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Outcomes

The table below summarizes the long-term efficacy data from the CLL14 trial across multiple follow-up periods.

Endpoint Venetoclax + Obinutuzumab (Ven-Obi) Chlorambucil + Obinutuzumab (Clb-Obi) Hazard Ratio (HR) & p-value
Median PFS (39.6-month follow-up) [1] Not Reached 35.6 months HR 0.31; 95% CI 0.22-0.44; p<0.0001
5-year PFS Rate [2] 62.6% 27.0% HR 0.35; 95% CI 0.26-0.46; p<0.0001
6-year PFS Rate (Median PFS) [3] 76.2 months (median) 36.4 months (median) HR 0.40; 95% CI 0.31-0.52; P<0.0001
5-year TTNT Rate [2] 72.1% 42.8% HR 0.42; 95% CI 0.31-0.57
6-year TTNT Rate [3] 65.2% 37.1% HR 0.44; 95% CI 0.33-0.58; P<0.0001
5-year OS Rate [2] No significant difference reported
6-year OS Rate [3] 78.7% 69.2% HR 0.69; 95% CI 0.48-1.01; P=0.052
uMRD Rate (in peripheral blood) [2] 76% 35%

Abbreviations: PFS, Progression-Free Survival; TTNT, Time-To-Next-Treatment; OS, Overall Survival; uMRD, undetectable Minimal Residual Disease (<10⁻⁴).

Key Experimental Protocols from the CLL14 Trial

For reproducibility and clarity, here are the methodologies for key assessments in the CLL14 trial.

  • 1. Trial Design [1] [4]

    • Study Type: Multicenter, open-label, randomized, phase 3 trial.
    • Patient Population: 432 patients with previously untreated CLL and coexisting conditions (Cumulative Illness Rating Scale [CIRS] >6 or creatinine clearance [CrCl] <70 mL/min).
    • Randomization: 1:1, stratified by Binet stage and geographical region.
    • Treatment Regimens:
      • Ven-Obi: IV Obinutuzumab for six 28-day cycles + oral this compound (5-week ramp-up to 400 mg daily) for twelve cycles.
      • Clb-Obi: IV Obinutuzumab for six 28-day cycles + oral Chlorambucil (0.5 mg/kg on days 1 & 15) for twelve cycles.
  • 2. Primary Endpoint Assessment [1] [2]

    • Progression-Free Survival (PFS): Defined as the time from randomization to the first occurrence of disease progression or death from any cause. PFS was investigator-assessed, a key detail for interpreting the results.
  • 3. Minimal Residual Disease (MRD) Measurement [2]

    • Methodology: MRD was assessed in peripheral blood and bone marrow using Allele-Specific Oligonucleotide Polymerase Chain Reaction (ASO-PCR).
    • Sensitivity Threshold: Undetectable MRD (uMRD) was defined as less than one CLL cell per 10,000 leukocytes (<10⁻⁴).
  • 4. Transcriptomic Profiling (Exploratory Analysis) [2]

    • Methodology: RNA sequencing was performed on CD19-enriched blood cells from patients.
    • Purpose: To investigate gene expression profiles associated with MRD status and treatment response at the end of therapy.

Mechanisms of Action and Resistance

The superior efficacy of Ven-Obi stems from its complementary mechanisms of action, though resistance can develop through specific biological adaptations.

mechanism This compound This compound BCL2 BCL2 This compound->BCL2 Inhibits Obinutuzumab Obinutuzumab CD20 CD20 Obinutuzumab->CD20 Binds to Apoptosis Apoptosis BCL2->Apoptosis  Triggers DirectCellDeath DirectCellDeath CD20->DirectCellDeath  Induces ADCC ADCC CD20->ADCC  Mediates

Mechanisms of Action for Ven-Obi Combination

  • This compound is a BH3-mimetic that selectively inhibits the BCL-2 protein, a key guardian of cancer cell survival. By binding to BCL-2, it displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, which trigger mitochondrial outer membrane permeabilization (MOMP) and programmed cell death (apoptosis) [5].
  • Obinutuzumab is a type II, glycoengineered anti-CD20 monoclonal antibody. It targets CD20 on B-cells and induces cell death through three primary mechanisms: Direct Cell Death (independent of apoptosis), Antibody-Dependent Cellular Cytotoxicity (ADCC), and Complement-Dependent Cytotoxicity (CDC) [6] [7]. Its engineered structure enhances immune effector cell engagement.

resistance Resistance Resistance ABCB1 Increased ABCB1 (MDR1) Resistance->ABCB1  Multi-drug resistance BAFF Elevated BAFF Cytokine Resistance->BAFF  Promotes cell survival InflammatoryPathways Activation of Inflammatory Pathways Resistance->InflammatoryPathways  Confers survival advantage MCL_BCLxL MCL_BCLxL Resistance->MCL_BCLxL  Bypasses BCL-2 dependence MCL1_BCLxL Upregulation of MCL-1 & BCL-XL

Proposed Mechanisms of Resistance to Ven-Obi

  • Upregulation of Alternative Survival Proteins: Resistance to this compound is frequently associated with increased expression of other anti-apoptotic BCL-2 family proteins, particularly MCL-1 and BCL-XL, which can compensate for BCL-2 inhibition and maintain cell survival [5].
  • Transcriptomic Adaptations: Transcriptional profiling in the CLL14 study revealed that patients with detectable MRD after Ven-Obi treatment had increased expression of the multi-drug resistance gene ABCB1 (MDR1) and enrichment of inflammatory response pathways, suggesting additional non-BCL-2 survival mechanisms [2].
  • Survival Signal from Microenvironment: Studies show that this compound treatment itself can trigger a rapid adaptive response, increasing the bioavailability of the B-cell survival cytokine BAFF, which in turn drives the upregulation of MCL-1 and BCL-XL in surviving cells [8].

Safety Profile Comparison

The safety profile differs between the regimens, which is an important consideration for treatment selection.

Safety Parameter This compound + Obinutuzumab Chlorambucil + Obinutuzumab
Most Common Grade 3-4 Adverse Event Neutropenia (53%-60%) [1] [4] Neutropenia (48%) [1]
Serious Adverse Events 54% [1] 44% [1]
Treatment-Related Deaths 1/212 (0.5%, Sepsis) [1] 2/214 (1%, Septic shock, carcinoma) [1]
Key Unique Risk Tumor Lysis Syndrome (TLS), requiring careful risk assessment, prophylaxis, and monitoring during the this compound dose ramp-up phase [4]. Lower risk of TLS.

Conclusion for Practitioners

The long-term CLL14 data solidifies fixed-duration Ven-Obi as a standard-of-care for frontline CLL, offering superior PFS and deeper responses compared to Clb-Obi. Key clinical implications include:

  • Sustained Efficacy: The PFS benefit is durable, with a significant proportion of patients remaining in remission years after completing the fixed 12-month course of therapy [3] [2].
  • High-Risk CLL: Ven-Obi is effective in patients with high-risk genomic features like del(17p)/TP53 mutation, though their outcomes remain inferior to those without these mutations [2].
  • MRD as a Surrogate: Achieving uMRD is a powerful surrogate for longer PFS, and transcriptomic analysis of MRD-positive cells provides insights into mechanisms of resistance, guiding future combination strategies [5] [2].

References

venetoclax azacitidine versus decitabine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of VEN+AZA vs. VEN+DEC

Feature Venetoclax + Azacitidine (VEN+AZA) This compound + Decitabine (VEN+DEC)
Overall Efficacy Standard of care for untreated AML ineligible for intensive chemotherapy [1]. Effective and safe for elderly AML patients [2].
Complete Remission (CR) Improved CRc (CR+CRi) vs. AZA alone (66.4% vs. 28.3%) [1]. Significantly improves CR vs. DEC alone (OR 1.90) [2].
Overall Survival (OS) Median OS longer vs. AZA alone (14.7 vs. 9.6 months); OS in real-world studies: 9.35 months [3] [1]. Significantly lower risk of death vs. control (HR 0.55) [2].
Key Safety Consideration Safety profile generally consistent across age and frailty groups [1]. Associated with higher rates of febrile neutropenia (any grade and grade 3/4) [2].
Optimal this compound Dose 400 mg is the standard dose in combination [1]. 400 mg shows a relatively high rate of CR [2].

> Important Note on Comparison: The data for VEN+AZA and VEN+DEC are derived from different study populations and control groups. Therefore, the figures in the table above are not from a direct head-to-head trial and should be interpreted with caution.

Mechanisms of Action and Resistance

Both combinations leverage the synergistic effect of a hypomethylating agent (HMA) with the BCL-2 inhibitor this compound. The following diagram illustrates the shared and unique mechanisms of action, as well as common pathways to resistance.

cluster_resistance Key Resistance Mechanisms HMA Hypomethylating Agent (Azacitidine/Decitabine) DNA_Demethyl DNA_Demethyl HMA->DNA_Demethyl Inhibits DNA Methyltransferases VEN This compound (BCL-2 Inhibitor) BCL2_Bind BCL2_Bind VEN->BCL2_Bind Binds BCL-2 Apoptosis Cancer Cell Apoptosis Gene_Reexpression Gene_Reexpression DNA_Demethyl->Gene_Reexpression DNA Demethylation P53-mediated\nApoptosis P53-mediated Apoptosis Gene_Reexpression->P53-mediated\nApoptosis Re-expression of Tumor Suppressor Genes P53-mediated\nApoptosis->Apoptosis BIM_Release BIM_Release BCL2_Bind->BIM_Release Displaces Pro-apoptotic Protein BIM BAX/BAK\nActivation BAX/BAK Activation BIM_Release->BAX/BAK\nActivation BAX/BAK\nActivation->Apoptosis Genetic Genetic Mutations (e.g., FLT3-ITD, RAS, TP53) Altered Signaling Altered Signaling Genetic->Altered Signaling Phenotypic Phenotypic Features (Monocytic Differentiation) Anti-apoptotic Protein\nExpression Anti-apoptotic Protein Expression Phenotypic->Anti-apoptotic Protein\nExpression HMA_Metabolism Alterations in HMA Metabolism (e.g., DCK mutation, SAMHD1 upregulation) HMA Inactivation HMA Inactivation HMA_Metabolism->HMA Inactivation Altered Signaling->VEN Anti-apoptotic Protein\nExpression->VEN HMA Inactivation->HMA

The diagram above shows that resistance can emerge via several pathways, which are relevant to both combinations [4] [5]:

  • Genetic Mutations: Acquisition of mutations in genes like FLT3-ITD, RAS pathway genes, TP53, and IDH1 at the time of secondary resistance.
  • Phenotypic Shift: A monocytic differentiation phenotype in AML cells is linked to resistance, particularly in NPM1 wild-type cases.
  • HMA Metabolism Alterations: Mutations in genes like DCK (which activates decitabine) can specifically confer resistance to the decitabine component of the regimen.

Insights from Key Experimental Data

  • Meta-Analysis on VEN+DEC: A 2025 meta-analysis of 7 studies concluded that the VEN+DEC regimen is effective and safe for elderly AML patients. It showed a significantly higher complete remission rate and lower risk of death compared to DEC or other control regimens [2].
  • Pooled Analysis of VEN+AZA: A 2025 post-hoc analysis of the VIALE-A and M14-358 trials confirmed that VEN+AZA improved response rates and overall survival over AZA alone, with a consistent benefit across different age and frailty groups [1].
  • Resistance Studies: Research into secondary resistance after decitabine-based treatment (DECIDER trial) found that resistance is associated with a clonal shift and the acquisition of new mutations, including in cancer genes like IDH1 and DCK [4]. Another large international study (GEN-PHEN-VEN) identified that both genetic mutations and a monocytic phenotype independently contribute to resistance after VEN-based therapy [5].

Conclusion for Research and Development

For researchers and drug development professionals, the current evidence suggests:

  • VEN+AZA has the most robust Phase 3 trial data supporting its status as a standard of care.
  • VEN+DEC shows highly promising efficacy in meta-analyses, but more direct comparative data is needed.
  • The choice between HMAs in combination with this compound may be influenced by specific resistance mechanisms. For instance, DCK mutations leading to decitabine resistance might theoretically make a switch to azacitidine a consideration, as it is activated by a different kinase [4].
  • Future clinical trials and real-world evidence collections should be designed for direct head-to-head comparison of these two potent regimens.

References

venetoclax versus BTK inhibitors in CLL treatment

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Efficacy and Safety

The table below summarizes key efficacy and safety data from recent clinical trials and meta-analyses for venetoclax-based regimens and BTK inhibitors.

Feature This compound-Based Regimens Bruton Tyrosine Kinase (BTK) Inhibitors
Mechanism of Action BCL-2 inhibitor; promotes apoptosis in cancer cells [1]. Inhibits B-cell receptor signaling, disrupting proliferation and survival signals from the microenvironment [2].
Representative Agents This compound (+ obinutuzumab/rituximab) Ibrutinib, Acalabrutinib, Zanubrutinib
Treatment Duration Fixed-duration (e.g., 12 months in CLL14, 24 months in MURANO) [1]. Continuous therapy until progression or intolerance [2].
PFS in High-Risk R/R CLL (vs. Chemo) HR 0.30; 95% CI [0.21, 0.43]; p < 0.00001 (meta-analysis) [3]. Zanubrutinib superior in high-risk R/R: HR 0.49 vs. ibrutinib (Network Meta-Analysis) [4].
Overall Survival (OS) Benefit HR 0.60; 95% CI [0.45, 0.80]; p = 0.0004 (meta-analysis) [3]. Trend favoring zanubrutinib (HR 0.59 vs. ibrutinib), not statistically significant [4].

| Key Adverse Events | - Tumor Lysis Syndrome (TLS) [1]

  • Neutropenia (Grade ≥3: 53% in CLL14) [1] | - Atrial Fibrillation
  • Hypertension
  • Bleeding [2] | | Real-World PFS after 1L BTKi | ~2.5 years (if progressed on prior BTKi); ~6.5 years (if BTKi-intolerant) [5]. | N/A |

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of this compound and BTK inhibitors stems from their distinct molecular targets within the CLL cell.

G cluster_BCR BTK Inhibitor Mechanism cluster_Apoptosis This compound Mechanism Microenvironment Microenvironment BCR BCR Microenvironment->BCR Survival Signal BTK BTK BCR->BTK Activates PLCG2 PLCG2 BTK->PLCG2 Phosphorylates NFkB NFkB PLCG2->NFkB Activates (Survival/ Proliferation) BCL2 BCL-2 Protein (Anti-apoptotic) BAX_BAK BAX/BAK Proteins (Pro-apoptotic) BCL2->BAX_BAK Sequesters Apoptosis Apoptosis BAX_BAK->Apoptosis Permeabilize Mitochondria This compound This compound This compound->BCL2 Inhibits

Insights from Clinical Trial Designs

Understanding the methodologies of key trials is crucial for interpreting the data.

  • MURANO (Relapsed/Refractory CLL): This phase 3 trial compared This compound + rituximab (VenR) against bendamustine + rituximab (BR). Patients in the VenR arm received this compound for a maximum of 2 years and rituximab for the first 6 months. The primary endpoint was Progression-Free Survival (PFS), with rigorous monitoring for Tumor Lysis Syndrome (TLS) during the this compound ramp-up [1].
  • CLL14 (First-Line, Unfit CLL): This phase 3 trial compared This compound + obinutuzumab (Ven-Obi) against chlorambucil + obinutuzumab in patients with comorbidities. The Ven-Obi regimen was fixed-duration (12 months). The primary endpoint was PFS, assessed by an independent review committee, which helped establish Ven-Obi as a standard for upfront treatment in unfit patients [1].
  • Network Meta-Analysis of BTKis: Due to a lack of head-to-head trials, a Bayesian Network Meta-Analysis was conducted to compare the efficacy of zanubrutinib, acalabrutinib, and ibrutinib in high-risk R/R CLL. High-risk was defined by the presence of del(17p) and/or TP53 mutations. The analysis used Hazard Ratios (HR) and 95% credible intervals (CrI) for PFS to rank the treatments [4].

Key Considerations for Clinical Decision-Making

  • Prioritize Fixed-Duration for Unfit Patients and De-escalation Goals: For patients who are older or have comorbidities, and for those seeking a finite treatment period, This compound + obinutuzumab is a cornerstone first-line option [2] [1]. This approach can provide deep, durable remissions without the need for continuous therapy.
  • Consider BTK Inhibitors for Specific Clinical Scenarios and Tolerability: Continuous therapy with a next-generation BTKi (e.g., acalabrutinib, zanubrutinib) remains a valid and often preferred strategy. Zanubrutinib shows superior efficacy in high-risk R/R patients [4]. BTKis are also a key option for patients intolerant to or progressing on this compound.
  • Evaluate Prior Therapy Response When Sequencing: The benefit of subsequent this compound is significantly influenced by the reason for discontinuing a prior BTKi. Patients who were intolerant to a BTKi had a much longer time to next treatment with this compound (~6.5 years) than those who progressed on a BTKi (~2.5 years) [5]. This highlights the impact of resistance mechanisms on cross-efficacy.

The Evolving Future Landscape

The treatment paradigm is rapidly advancing beyond the simple choice between these two classes. Key developments to watch include:

  • Oral Doublets: Fixed-duration combinations of a BTKi + this compound (e.g., ibrutinib + this compound) are under investigation and show promising efficacy, potentially offering the benefits of both mechanisms without indefinite therapy [6].
  • Novel Agents for Refractory Disease: For patients double-refractory to BTKis and this compound, new classes like BTK degraders (which remove the BTK protein rather than inhibit it) and bispecific antibodies are showing excellent preliminary efficacy and improved safety profiles in early trials [6].

References

prognostic biomarkers for venetoclax response in AML

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Biomarkers for Venetoclax Response

The presence or absence of specific mutations can significantly predict the efficacy of this compound-based regimens [1]. The following table synthesizes findings from multiple clinical and real-world studies.

Mutation Predicted Response to this compound Supporting Clinical Data (CR/CRi Rate & Overall Survival)
NPM1 Enhanced [2] [1] CR/CRi: 78%; Median OS: >2 years [1]
IDH1/IDH2 Enhanced [3] [2] [1] CR/CRi: 79% (IDH1/2); Median OS: 24.5 months (IDH1/2), 15 months (IDH1), NR (IDH2-R140) [1]
TET2 Enhanced [4] [2] Superior response noted in subgroup analyses [4]

| FLT3-ITD | Variable (Inferior to Enhanced) | Inferior: Associated with decreased sensitivity [2] Enhanced: Superior response in VEN/HMA vs. IC [4] | | DNMT3A | Enhanced [4] | Superior response in VEN/HMA vs. IC [4] | | TP53 | Inferior [2] [1] | Associated with resistance and poor outcomes; Median OS: 5.5 months in a 4-gene risk model [5] | | KRAS/NRAS | Inferior [4] [2] [1] | Predicts inferior response [4]; Median OS: 5.5 months in a 4-gene risk model [5] |

Measurable Residual Disease (MRD) as a Dynamic Biomarker

Achieving MRD negativity is a strong positive prognostic marker, independent of the assessment method [6].

MRD Status Prognostic Value Key Findings
MRD Negativity Favorable OS: 23.3 vs. 15.2 months (MRD+); LFS: 20.3 vs. 9.2 months (MRD+) [6]. In NPM1-mutated AML, achievement within first 4 cycles links to favorable outcome [1].
MRD Positivity Unfavorable Higher risk of relapse and shorter survival [6].

Core Experimental Protocols for Biomarker Analysis

The data in the tables above are derived from standardized clinical and laboratory techniques.

Genetic Mutation Profiling
  • Methodology: Targeted Next-Generation Sequencing (NGS) [4].
  • Workflow:
    • Sample Collection: Bone marrow or peripheral blood is collected from patients.
    • DNA Extraction: Genomic DNA is isolated from leukemic cells.
    • Library Preparation: DNA is processed to create sequencing libraries, often using panels that cover genes recurrently mutated in AML (e.g., NPM1, IDH1/2, TP53, FLT3, RAS).
    • Sequencing & Analysis: Libraries are sequenced on an NGS platform. The resulting data is analyzed against a reference genome to identify somatic mutations.
  • Application in Studies: This method is used for baseline risk stratification according to guidelines like the European LeukemiaNet (ELN) and for identifying mutations associated with this compound response [3] [4].
Measurable Residual Disease (MRD) Assessment

MRD is typically measured using one of two highly sensitive techniques, following international expert recommendations [6].

  • Methodology 1: Multicolor Flow Cytometry (MFC)
    • Workflow:
      • Sample Preparation: Bone marrow aspirate cells are stained with antibody panels designed to detect leukemia-associated immunophenotypes (LAIPs).
      • Data Acquisition: Cells are analyzed using a flow cytometer.
      • Analysis: A sensitivity threshold of 0.1% (1 in 1,000 cells) is standard for defining MRD negativity [3] [6].
  • Methodology 2: Reverse-Transcription Quantitative PCR (RT-qPCR)
    • Workflow:
      • RNA Extraction: RNA is isolated from patient samples.
      • Reverse Transcription: RNA is converted to complementary DNA (cDNA).
      • PCR Amplification: Specific primers are used to amplify and quantify fusion transcripts (e.g., RUNX1::RUNX1T1) or mutant genes (e.g., NPM1).
      • Analysis: This method offers higher sensitivity, with a standard threshold of 0.01% (1 in 10,000 cells) for defining MRD negativity [6].

Biological Pathways in this compound Response and Resistance

The following diagram illustrates the core mechanism of action of this compound and common resistance pathways, which are the foundation for the biomarkers discussed.

G cluster_resistance Mechanisms of Resistance BCL2 BCL-2 Protein (Anti-apoptotic) BAX_BAK BAX/BAK Proteins (Pro-apoptotic) BCL2->BAX_BAK Sequesters This compound This compound (BH3 mimetic) This compound->BCL2 Inhibits This compound->BCL2  Binds MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Form Pores CytoC_Release Cytochrome C Release MOMP->CytoC_Release Leads to Apoptosis Apoptosis (Cell Death) CytoC_Release->Apoptosis Activates MCL1_Up MCL-1 Upregulation (Resistance) MCL1_Up->BAX_BAK Can sequester Monocytic Monocytic Phenotype (Resistance) Monocytic->BCL2 Loses expression

Figure 1: Core Mechanism of this compound and Common Resistance Pathways. This compound promotes apoptosis by inhibiting BCL-2, freeing BAX/BAK to initiate mitochondrial pore formation. Key resistance mechanisms include upregulation of alternative anti-apoptotic proteins like MCL-1 and phenotypic shifts in leukemia cells [7] [5] [2].

Interpretation and Clinical Application

  • An Integrated View is Key: No single biomarker is absolute. Clinical decisions should consider a combination of genetic profile, MRD status, and patient-specific factors. For example, while FLT3-ITD is often linked to resistance, combining VEN/HMA with a FLT3 inhibitor can improve outcomes, showing how understanding the biology can guide effective combination therapies [4] [5].
  • Response is Dynamic: MRD provides a real-time snapshot of treatment efficacy. The kinetics of MRD clearance with VEN/HMA can be gradual, and a negative result after several cycles is a robust indicator of a deeper, more durable remission [6].
  • Navigating Resistance: The identified resistance mechanisms are actively being targeted in clinical trials. For instance, the development of MCL-1 inhibitors aims to overcome one of the main escape pathways used by AML cells to survive this compound treatment [5] [2].

References

real-world evidence for venetoclax based regimens

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Venetoclax-Based Regimens

The tables below summarize the key efficacy outcomes from recent real-world studies for Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).

Acute Myeloid Leukemia (AML)

This compound combined with hypomethylating agents (HMA) like azacitidine or decitabine is a standard for older or unfit patients with newly diagnosed (ND) AML. The data shows a clear distinction in outcomes between ND and relapsed/refractory (R/R) patients [1].

Patient Population Regimen Composite CR (CR/CRi) Overall Response Rate (ORR) MRD Negativity Rate Median Overall Survival (OS) Key Predictive Mutations
Newly Diagnosed (ND) AML [1] VEN + HMA 52.5% 63.5% 47.3% Information missing CEBPA, IDH1 (better response)
Relapsed/Refractory (R/R) AML [1] VEN + HMA Lower than ND AML Lower than ND AML Information missing Information missing TP53 (associated with resistance)
R/R AML [2] VEN + Intensive Chemo (e.g., FLAG-IDA) 51.5% 63.8% Information missing Information missing Information missing

> Note on R/R AML with Intensive Chemo: A meta-analysis indicates that this compound combined with intensive chemotherapy (like FLAG-IDA) can achieve meaningful responses, potentially serving as a bridge to transplant [2].

Chronic Lymphocytic Leukemia (CLL)

In CLL, fixed-duration this compound plus rituximab (VR) is a standard regimen, even for patients previously treated with covalent BTK inhibitors (c-BTKi) [3].

Patient Population Regimen Overall Response Rate (ORR) Complete Remission (CR) Rate Undetectable MRD (uMRD) Rate Survival at 30 Months
Relapsed/Refractory (R/R) CLL (incl. c-BTKi pretreated) [3] This compound + Rituximab (VR) 91.7% 66.7% 78.6% (Peripheral Blood) PFS & OS >90%

Key Experimental Protocols in RWE Studies

To assess the quality and applicability of RWE, it is helpful to understand the methodologies used in the cited studies. The diagram below illustrates the general workflow of a typical retrospective RWE study, as seen in the cited literature [4] [1].

workflow start Study Population Identified (From EHR/Clinical Databases) criteria Apply Inclusion/Exclusion Criteria start->criteria cohorts Define Comparison Cohorts (e.g., VEN 100mg vs. 70mg) criteria->cohorts collect Retrospective Data Collection cohorts->collect endpoints Analyze Primary & Secondary Endpoints collect->endpoints stats Statistical Analysis (Kaplan-Meier, Chi-square, etc.) endpoints->stats conclude Draw Conclusions & Report stats->conclude

The key methodological components include:

  • Study Design: The cited RWE studies are primarily retrospective cohort analyses, meaning data is collected from past patient records without intervention [4] [3] [1].
  • Data Source & Population: Data is sourced from Electronic Health Records (EHRs) at single or multiple cancer centers. For example, one study included 145 adults with AML treated at The Ohio State University [4], while another analyzed 181 patients from two Chinese hospitals [1].
  • Key Eligibility Criteria: Typical criteria include [4] [1]:
    • Adult patients (≥18 years) with a confirmed AML/CLL diagnosis.
    • Treatment with a this compound-based regimen.
    • Minimum exposure to the drug (e.g., ≥7 days of this compound).
    • Exclusion of patients with other malignancies, those on clinical trials, or with incomplete data.
  • Primary Endpoints: These often focus on safety and efficacy:
    • Safety: Incidence and duration of grade 3/4 cytopenias (neutropenia, thrombocytopenia), incidence of tumor lysis syndrome (TLS), and other adverse events during the first cycle [4].
    • Efficacy: Rates of complete remission (CR), composite complete remission (CR/CRi), overall response rate (ORR), and MRD negativity assessed after 1-2 cycles [1].
  • Statistical Analysis: Common methods include [4] [3]:
    • Chi-squared or Fisher's exact tests for comparing categorical variables (e.g., response rates between groups).
    • Kaplan-Meier method for estimating time-to-event outcomes like overall survival (OS) and progression-free survival (PFS).
    • Multivariate logistic regression to identify factors independently influencing efficacy.

Mechanisms and Management Insights

Real-world studies provide crucial insights into the practical management and biological mechanisms affecting this compound treatment.

Drug-Drug Interaction Management

A common clinical challenge is co-administering this compound with strong CYP3A4 inhibitors like the antifungal posaconazole. The search results directly address this [4]:

  • The Problem: Posaconazole significantly increases this compound plasma levels, raising the risk of toxicity. The FDA label recommends reducing the this compound dose to 70mg.
  • Real-World Finding: A study of 145 patients compared this compound 100mg vs. 70mg with posaconazole. It found no statistically significant difference in the incidence or duration of severe cytopenias or TLS between the two doses [4].
  • Clinical Implication: Using a 100mg dose may be a safe alternative, simplifying administration by avoiding the need for multiple pill strengths without increasing toxicity [4].
Understanding this compound Resistance

A major challenge in this compound therapy is primary or acquired resistance. RWE and reviews point to several key mechanisms, as illustrated below [5].

resistance resistance This compound Resistance genetic_muts Genetic Mutations (e.g., TP53, FLT3-ITD, RAS) resistance->genetic_muts alt_proteins Upregulation of Alternative Anti-apoptotic Proteins (MCL-1, BCL-XL) resistance->alt_proteins metabolic_shift Metabolic Reprogramming (e.g., Shift to Glycolysis) resistance->metabolic_shift nfkb Activation of Alternative Survival Pathways (e.g., NF-κB) resistance->nfkb

  • Genetic Mutations: Mutations in TP53, FLT3-ITD, and RAS are frequently associated with poorer responses to this compound+azacitidine [5].
  • Upregulation of Alternative Proteins: Leukemia cells can survive by increasing reliance on other anti-apoptotic proteins from the BCL-2 family, such as MCL-1 and BCL-XL, thereby bypassing BCL-2 inhibition [6] [5].
  • Metabolic and Cellular State: Resistant cells, often in a more differentiated monocytic state, lose BCL-2 expression and switch their survival dependency to MCL-1, supported by metabolic shifts like increased glycolysis and oxidative phosphorylation [5].

Key Takeaways for Researchers

  • RWE Complements RCTs: Real-world studies confirm the efficacy of this compound-based regimens from clinical trials while providing insights into dosing optimization, managing toxicities, and treatment sequencing in broader, more diverse patient populations [4] [3].
  • Context is Crucial: Efficacy is highly dependent on the disease context (AML vs. CLL), treatment line (1L vs. 2L), and molecular profile. Genetic markers like IDH1/2 and NPM1 predict better responses in AML, while TP53 is a negative predictor [1] [5].
  • Navigating Resistance is Key: The long-term utility of this compound is limited by resistance. Future strategies focus on rational combinations, such as adding FLT3, IDH1/2, or menin inhibitors, and directly targeting resistance pathways like MCL-1 [5].

References

minimal residual disease MRD negativity with venetoclax regimens

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for MRD Assessment

The clinical value of MRD is dependent on rigorous and sensitive detection methods. The following table outlines the common techniques used in clinical trials.

Method Measured Target Sensitivity Key Features & Applications
Multiparameter Flow Cytometry (MFC) Aberrant immunophenotypes on leukemia cells [1] 0.01% (10⁻⁴) [2] [1] Widely applicable (~90% of AML); standardized for clinical trials [3] [1]
Next-Generation Sequencing (NGS) Somatic gene mutations (e.g., NPM1, IDH1/2, FLT3-ITD) [1] Up to 0.001% (10⁻⁵) [3] Highly sensitive; tracks specific mutations; requires pre-treatment sample [3] [1]
Allele-Specific Oligonucleotide PCR (ASO-PCR) Patient-specific immunoglobulin gene rearrangements [4] 0.01% (10⁻⁴) [4] Highly sensitive and standardized; labor-intensive and requires patient-specific primers [3]
Droplet Digital PCR (ddPCR) Somatic mutations in cell-free DNA or bone marrow [5] 0.02%-0.1% [5] Precise quantification at low concentrations; emerging for MRD use [3]

Mechanism of Action: Venetoclax and Apoptosis

This compound is a selective, first-in-class oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein. Its mechanism and the rationale for its efficacy in hematologic cancers are rooted in the intrinsic apoptosis pathway [6] [7].

The following diagram illustrates how this compound restores apoptosis in cancer cells.

G Start Cellular Stress (e.g., DNA damage) BIM_BID Pro-apoptotic 'Activators' (BIM, BID) Start->BIM_BID Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytochromeC_Release Release of Cytochrome C MOMP->CytochromeC_Release Apoptosome Formation of Apoptosome (APAF-1 + Caspase-9) CytochromeC_Release->Apoptosome Apoptosis Execution of Apoptosis Apoptosome->Apoptosis BCL2 Overexpressed BCL-2 in Cancer Cells BCL2->BIM_BID Sequesters BAX_BAK Effector Proteins (BAX, BAK) BCL2->BAX_BAK Inhibits BIM_BID->BAX_BAK Normally Activates BAX_BAK->MOMP Causes This compound This compound (BCL-2 inhibitor) This compound->BCL2 Inhibits

In healthy cells, the intrinsic apoptosis pathway is triggered by internal stressors like DNA damage. This leads to the activation of pro-apoptotic "activator" proteins (BIM, BID), which in turn activate the "effector" proteins BAX and BAK. These effectors form pores in the mitochondrial outer membrane (MOMP), releasing cytochrome c. Cytochrome c then forms the "apoptosome" with APAF-1, activating caspase-9 and leading to programmed cell death [7].

In many blood cancers, BCL-2 is overexpressed. It acts as a survival shield by binding to and neutralizing the pro-apoptotic activators (BIM, BID), preventing them from activating BAX/BAK. This allows cancer cells to evade death indefinitely [7].

This compound is designed as a BH3-mimetic. It selectively binds to the BCL-2 protein, displacing the trapped pro-apoptotic proteins like BIM. The freed activators can then trigger BAX/BAK oligomerization, restoring the mitochondrial apoptosis pathway and leading to cancer cell death [7].

Key Considerations for Clinical Development

  • MRD as a Surrogate Endpoint: While uMRD is strongly correlated with improved PFS and OS, regulatory bodies like the FDA do not yet consider it an established surrogate endpoint for accelerated approval in CLL, though it is widely used as a key secondary endpoint in clinical trials [3] [4].
  • Challenges in Real-World Settings: A meta-analysis showed that while composite complete remission (CRc) rates were similar, the overall survival for AML patients treated with VEN+HMA in real-world practice was significantly shorter than in clinical trials (9.35 vs. 13.98 months), highlighting challenges in translating trial efficacy to broader populations [8].
  • Guiding Treatment Strategies: Research is exploring the use of MRD to guide therapy de-intensification. The HiDDAV trial investigated discontinuing azacitidine in AML patients who achieved uMRD on this compound, maintaining them on this compound alone. However, this MRD-guided approach did not lead to improved outcomes compared to continuous combination therapy, indicating a need for further optimization [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

867.3180958 Da

Monoisotopic Mass

867.3180958 Da

Heavy Atom Count

61

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N54AIC43PW

Drug Indication

Venetoclax is indicated for the treatment of adult patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL). It is also used in combination with azacitidine, or decitabine, or low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia (AML) in adults 75 years or older, or who have comorbidities that preclude use of intensive induction chemotherapy.
FDA Label
Venclyxto in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL) (see section 5. 1). Venclyxto in combination with rituximab is indicated for the treatment of adult patients with CLL who have received at least one prior therapy. Venclyxto monotherapy is indicated for the treatment of CLL: - in the presence of 17p deletion or TP53 mutation in adult patients who are unsuitable for or have failed a B cell receptor pathway inhibitor, or- in the absence of 17p deletion or TP53 mutation in adult patients who have failed both chemoimmunotherapy and a B-cell receptor pathway inhibitor. Venclyxto in combination with a hypomethylating agent is indicated for the treatment of adult patients with newly  diagnosed acute myeloid leukaemia (AML) who are ineligible for intensive chemotherapy.
Treatment of malignant neoplasms of the haematopoietic and lymphoid tissue, Treatment of solid malignant tumours

Livertox Summary

Venetoclax is an oral selective BCL-2 inhibitor and antineoplastic agent used in the therapy of refractory chronic lymphocytic leukemia (CLL). Venetoclax is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice. Venetoclax has potent immunosuppressive activity and may be capable of causing reactivation of hepatitis B.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents
Antineoplastic Agents

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.

Absorption Distribution and Excretion

Following several oral administrations after a meal, the maximum plasma concentration of venetoclax was reached 5-8 hours after the dose. Venetoclax steady state AUC (area under the curve) increased proportionally over the dose range of 150-800 mg. After a low-fat meal, venetoclax mean (± standard deviation) steady-state Cmax was 2.1 ± 1.1 μg/mL and AUC0-24 was 32.8 ± 16.9 μg•h/mL at the 400 mg once daily dose. When compared with the fasted state, venetoclax exposure increased by 3.4 times when ingested with a low-fat meal and 5.2 times with a high-fat meal. When comparing low versus high fat, the Cmax and AUC were both increased by 50% when ingested with a high-fat meal. The FDA label indicataes that venetoclax should be taken with food,.
After single oral administration of 200 mg radiolabeled [14C]-venetoclax dose to healthy subjects, >99.9% of the dose was found in feces and <0.1% of the dose was excreted in urine within 9 days, suggesting that hepatic elimination is responsible for the clearance of venetoclax from systemic circulation. Unchanged venetoclax accounted for 20.8% of the radioactive dose excreted in feces.
The population estimate for apparent volume of distribution (Vdss/F) of venetoclax ranged from 256-321 L.
Mainly hepatic.

Metabolism Metabolites

In vitro studies demonstrated that venetoclax is predominantly metabolized as a substrate of CYP3A4/5,,.

Wikipedia

Venetoclax

FDA Medication Guides

VENCLEXTA
VENETOCLAX
TABLET;ORAL
ABBVIE INC
06/15/2022

Biological Half Life

The half-life of venetoclax is reported to be 19-26 hours, after administration of a single 50-mg dose,.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Gribben JG. Practical management of tumour lysis syndrome in venetoclax-treated patients with chronic lymphocytic leukaemia. Br J Haematol. 2019 Dec 19. doi: 10.1111/bjh.16345. [Epub ahead of print] Review. PubMed PMID: 31858596.
2: Richard-Carpentier G, DiNardo CD. Venetoclax for the treatment of newly diagnosed acute myeloid leukemia in patients who are ineligible for intensive chemotherapy. Ther Adv Hematol. 2019 Oct 23;10:2040620719882822. doi: 10.1177/2040620719882822. eCollection 2019. Review. PubMed PMID: 31692757; PubMed Central PMCID: PMC6811760.
3: Juárez-Salcedo LM, Desai V, Dalia S. Venetoclax: evidence to date and clinical potential. Drugs Context. 2019 Oct 9;8:212574. doi: 10.7573/dic.212574. eCollection 2019. Review. PubMed PMID: 31645879; PubMed Central PMCID: PMC6788387.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548460/ PubMed PMID: 31643779.
5: Jonas BA, Pollyea DA. How we use venetoclax with hypomethylating agents for the treatment of newly diagnosed patients with acute myeloid leukemia. Leukemia. 2019 Dec;33(12):2795-2804. doi: 10.1038/s41375-019-0612-8. Epub 2019 Oct 18. Review. PubMed PMID: 31628431.
6: Scott LJ. Venetoclax: A Review in Relapsed/Refractory Chronic Lymphocytic Leukemia. Target Oncol. 2019 Oct;14(5):493-504. doi: 10.1007/s11523-019-00673-1. Review. PubMed PMID: 31542870.
7: Eradat H. Venetoclax for the Treatment of Chronic Lymphocytic Leukemia. Curr Hematol Malig Rep. 2019 Oct;14(5):469-476. doi: 10.1007/s11899-019-00539-3. Review. PubMed PMID: 31512151.
8: Ye CJ, Xu WB, Yu Q, Wu C, Huang L, Li JM, Yan H. [Venetoclax combined with rituximab in the treatment of ibrutinib-resistant patient with chronic lymphocytic leukemia: a case report and literature reviews]. Zhonghua Xue Ye Xue Za Zhi. 2019 Aug 14;40(8):700-702. doi: 10.3760/cma.j.issn.0253-2727.2019.08.018. Review. Chinese. PubMed PMID: 31495144.
9: Seymour J. Venetoclax, the first BCL-2 inhibitor for use in patients with chronic lymphocytic leukemia. Clin Adv Hematol Oncol. 2019 Aug;17(8):440-443. Review. PubMed PMID: 31449511.
10: D'Rozario J, Bennett SK. Update on the role of venetoclax and rituximab in the treatment of relapsed or refractory CLL. Ther Adv Hematol. 2019 May 10;10:2040620719844697. doi: 10.1177/2040620719844697. eCollection 2019. Review. PubMed PMID: 31205643; PubMed Central PMCID: PMC6535706.
11: Guerra VA, DiNardo C, Konopleva M. Venetoclax-based therapies for acute myeloid leukemia. Best Pract Res Clin Haematol. 2019 Jun;32(2):145-153. doi: 10.1016/j.beha.2019.05.008. Epub 2019 May 24. Review. PubMed PMID: 31203996; PubMed Central PMCID: PMC6581210.
12: Žigart N, Časar Z. A literature review of the patent publications on venetoclax - a selective Bcl-2 inhibitor: discovering the therapeutic potential of a novel chemotherapeutic agent. Expert Opin Ther Pat. 2019 Jul;29(7):487-496. doi: 10.1080/13543776.2019.1627327. Epub 2019 Jun 7. Review. PubMed PMID: 31154862.
13: Korycka-Wolowiec A, Wolowiec D, Kubiak-Mlonka A, Robak T. Venetoclax in the treatment of chronic lymphocytic leukemia. Expert Opin Drug Metab Toxicol. 2019 May;15(5):353-366. doi: 10.1080/17425255.2019.1606211. Epub 2019 Apr 25. Review. PubMed PMID: 30969139.
14: Vaxman I, Sidiqi MH, Gertz M. Venetoclax for the treatment of multiple myeloma. Expert Rev Hematol. 2018 Dec;11(12):915-920. doi: 10.1080/17474086.2018.1548931. Epub 2018 Dec 6. Review. PubMed PMID: 30428277.
15: Leverson JD, Cojocari D. Hematologic Tumor Cell Resistance to the BCL-2 Inhibitor Venetoclax: A Product of Its Microenvironment? Front Oncol. 2018 Oct 22;8:458. doi: 10.3389/fonc.2018.00458. eCollection 2018. Review. PubMed PMID: 30406027; PubMed Central PMCID: PMC6204401.
16: Borg MA, Clemmons A. Venetoclax: A Novel Treatment for Patients With del(17p) Chronic Lymphocytic Leukemia. J Adv Pract Oncol. 2017 Sep-Oct;8(6):647-652. Epub 2017 Sep 1. Review. PubMed PMID: 30310726; PubMed Central PMCID: PMC6167086.
17: Scheffold A, Jebaraj BMC, Stilgenbauer S. Venetoclax: Targeting BCL2 in Hematological Cancers. Recent Results Cancer Res. 2018;212:215-242. doi: 10.1007/978-3-319-91439-8_11. Review. PubMed PMID: 30069633.
18: Mihalyova J, Jelinek T, Growkova K, Hrdinka M, Simicek M, Hajek R. Venetoclax: A new wave in hematooncology. Exp Hematol. 2018 May;61:10-25. doi: 10.1016/j.exphem.2018.02.002. Epub 2018 Mar 2. Review. PubMed PMID: 29477371.
19: Mistry H, Nduka C, Connock M, Colquitt J, Mantopoulos T, Loveman E, Walewska R, Mason J. Venetoclax for Treating Chronic Lymphocytic Leukaemia: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Apr;36(4):399-406. doi: 10.1007/s40273-017-0599-9. Review. Erratum in: Pharmacoeconomics. 2019 Feb 19;:. PubMed PMID: 29222670; PubMed Central PMCID: PMC5840199.
20: Leverson JD, Sampath D, Souers AJ, Rosenberg SH, Fairbrother WJ, Amiot M, Konopleva M, Letai A. Found in Translation: How Preclinical Research Is Guiding the Clinical Development of the BCL2-Selective Inhibitor Venetoclax. Cancer Discov. 2017 Dec;7(12):1376-1393. doi: 10.1158/2159-8290.CD-17-0797. Epub 2017 Nov 16. Review. PubMed PMID: 29146569; PubMed Central PMCID: PMC5728441.

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